4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Description
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Properties
IUPAC Name |
4-bromo-1-methylimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.ClH/c1-8-2-3(5)7-4(8)6;/h2H,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABPBLUANJVLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic candidates are built. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological targets. This guide provides an in-depth technical examination of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (CAS No. 1632286-16-8), a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their versatile roles in biological systems and as scaffolds for creating novel therapeutic agents.[1]
This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required to assess this molecule. We will delve into its chemical identity, core physicochemical parameters, and the robust experimental protocols necessary for their validation. The causality behind experimental choices is emphasized, reflecting a field-proven approach to compound characterization.
Chemical Identity and Structure
A precise understanding of a molecule's structure and basic properties is the mandatory first step in any scientific investigation.
-
Chemical Name: this compound
-
Molecular Formula: C₄H₇BrClN₃[2]
-
Molecular Weight: 212.47 g/mol [2]
-
CAS Number: 1632286-16-8[2]
-
Chemical Structure: (Note: A representative structure is shown as the exact salt form structure is not available in the search results).
The structure reveals a five-membered imidazole ring, a key heterocyclic motif. The ring is substituted with a bromine atom at the 4-position, a methyl group on one of the nitrogen atoms, and an amine group at the 2-position, which is protonated to form the hydrochloride salt. This specific arrangement of functional groups dictates the molecule's polarity, hydrogen bonding capability, and ionization behavior.
Core Physicochemical Properties
The following section summarizes the key physicochemical data. Where experimental data for the hydrochloride salt is limited, information on the parent or closely related analogs is used to provide context.
Table 1: Summary of Physicochemical Properties
| Property | Value / Observation | Significance in Drug Development |
| Molecular Weight | 212.47 g/mol [2] | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |
| Appearance | Solid (predicted) | Important for formulation, handling, and material characterization. |
| Solubility | Data not available. Predicted to have aqueous solubility due to the hydrochloride salt form. | Critical for dissolution, absorption, and the feasibility of parenteral formulations. |
| pKa | Data not available. The 2-amino group is basic and will have a distinct pKa. | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP (Octanol/Water) | Data not available. The parent free base has a calculated XLogP3 of 0.4.[3][4] | Measures lipophilicity, which is a key determinant of membrane permeability and absorption. |
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail robust, step-by-step methodologies for determining the critical physicochemical parameters of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.[5][6]
Causality: This method is chosen to ensure that a true equilibrium is reached between the solid compound and the solution, providing the most accurate measure of thermodynamic solubility, which is crucial for predicting in vivo dissolution.[5][6]
Protocol:
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The excess should be clearly visible.
-
Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them to separate the undissolved solid from the supernatant.
-
Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility measurement.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is arguably one of the most important physicochemical properties for ionizable drugs. Potentiometric titration is a highly precise and common method for its determination.[7][8][9]
Causality: This method is selected for its accuracy in directly measuring the pH changes of a solution as a titrant is added, allowing for the precise identification of the inflection point where the molecule is 50% ionized.[7][8] For a basic compound like this, titration with a strong acid is appropriate.
Protocol:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[7]
-
Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable.[7]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve, often by analyzing the first or second derivative of the curve.[9]
Logical Diagram: pKa and Ionization State
Caption: Relationship between pH, pKa, and ionization.
Chemical Stability Assessment (Forced Degradation)
Understanding a compound's stability is mandated by regulatory agencies and is essential for determining its shelf-life and storage conditions.[10][11][12] Forced degradation studies intentionally stress the compound to identify potential degradation pathways.
Causality: Following ICH (International Council for Harmonisation) guidelines ensures that stability testing is conducted under standardized, internationally recognized conditions, which is essential for regulatory submissions.[10][11][12][13]
Protocol (based on ICH Q1A guidelines): [12][13]
-
Stress Conditions: Expose solutions of the compound to a range of stress conditions in separate experiments:
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.
-
Evaluation: Quantify the loss of the parent compound and the formation of degradants over time to establish degradation kinetics and pathways.
Conclusion
The physicochemical properties of this compound are pivotal to its potential as a research tool or therapeutic agent. This guide has provided a framework for understanding and evaluating these critical parameters. By employing robust, validated methodologies such as the shake-flask method for solubility, potentiometric titration for pKa, and ICH-guided forced degradation studies, researchers can generate the high-quality, reliable data necessary to advance their development programs. A thorough characterization is the first and most critical step in translating a promising molecule into a valuable scientific or clinical asset.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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ICH. Q1A(R2) Guideline. Available from: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]
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European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
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YouTube. Q1A (R2) A deep dive in Stability Studies. (2025-04-03). Available from: [Link]
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PubMed. Estimation of uncertainty in pKa values determined by potentiometric titration. (2004-06). Available from: [Link]
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ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). Available from: [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). Available from: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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PubChem. 4-Bromo-1-methyl-1H-imidazole. Available from: [Link]
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ChemBK. This compound. Available from: [Link]
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IWK Health Centre. 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile. Available from: [Link]
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PubChem. 4-Bromo-1H-imidazol-2-amine. Available from: [Link]
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Amerigo Scientific. 4-Bromo-1H-imidazol-2-amine. Available from: [Link]
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4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride molecular structure and weight
An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, the imidazole ring stands as a "privileged scaffold." This core structure is a fundamental component in biologically critical molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its prevalence in nature and its versatile chemical properties have made it a cornerstone in the design of novel therapeutics. This compound (CAS: 1632286-16-8) is a highly functionalized derivative of this scaffold, engineered to serve as a versatile building block for constructing complex molecular architectures.[1][2][3][4][5] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and strategic applications in research and development.
Part 1: Molecular Structure and Weight Analysis
A precise understanding of a molecule's structure is paramount as it dictates its reactivity, its interaction with biological targets, and its physical properties. The structure of this compound is defined by several key features that offer distinct advantages in chemical synthesis.
Core Imidazole Ring
The foundation is a five-membered aromatic heterocycle containing two nitrogen atoms. This aromaticity provides stability, while the nitrogen atoms offer sites for hydrogen bonding and coordination.
Strategic Substitution Pattern
The substituents on the imidazole ring are placed with strategic intent:
-
2-Amino Group (-NH2): This group provides a key nucleophilic site. It can be readily acylated, alkylated, or used as a handle for forming larger structures, allowing for the fine-tuning of a target molecule's properties.[1]
-
4-Bromo Group (-Br): The bromine atom is a crucial functional handle. The carbon-bromine bond is a well-established reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1]
-
1-Methyl Group (-CH3): The methylation of the nitrogen at the 1-position is a critical design choice. It effectively prevents the tautomerism often seen in N-unsubstituted imidazoles. This ensures a fixed and predictable substitution pattern, which is essential for consistent reactivity and unambiguous structure-activity relationship (SAR) studies in drug development.[1]
Hydrochloride Salt Form
The compound is supplied as a hydrochloride salt (.HCl). This is a common practice for amine-containing compounds to improve their stability, crystallinity, and solubility in aqueous media, which can be advantageous for certain reaction conditions or for formulation studies.
Caption: Molecular structure of this compound.
Part 2: Physicochemical Properties
A summary of the key quantitative data for this compound is essential for experimental planning, from calculating molar equivalents to ensuring analytical accuracy.
| Property | Value | Source(s) |
| CAS Number | 1632286-16-8 | [2][3][4][5] |
| Molecular Formula | C4H7BrClN3 | [2] |
| Molecular Weight | 212.47 g/mol | [2] |
| Alternate MW | 212.48 g/mol | [5] |
| Formula (Free Base) | C4H6BrN3 | [1][4] |
| MW (Free Base) | 176.01 g/mol | [1] |
Note on Molecular Weight: The minor difference in reported molecular weights (212.47 vs. 212.48) is due to rounding of atomic masses and is analytically insignificant for most laboratory applications. The molecular weight of the free base is provided for calculations where the hydrochloride is neutralized or for mass spectrometry analysis.
Part 3: Experimental Protocols & Validation
The trustworthiness of any chemical reagent hinges on verifiable identity and purity. Below is a standard workflow for the characterization of this compound upon receipt or post-synthesis.
Workflow for Identity and Purity Verification
Caption: Standard workflow for chemical characterization and validation.
Protocol 1: Mass Spectrometry for Molecular Weight Confirmation
Causality: Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, we expect to observe the molecular ion of the free base, as the HCl salt typically dissociates in the MS source. This directly validates the compound's elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, operating in positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.
-
Analysis: Infuse the sample solution directly into the mass spectrometer.
-
Expected Result: The primary ion observed should correspond to the protonated free base [M+H]+.
-
Calculation: MW of free base (C4H6BrN3) = 176.01 g/mol .
-
Expected m/z: 177.0 (for the protonated molecule).
-
Isotopic Pattern: A characteristic isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br) should be observed, resulting in two major peaks at m/z ~177.0 and ~179.0. This pattern is a definitive confirmation of the presence of a single bromine atom.
-
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. This allows for the confirmation of the specific arrangement of substituents on the imidazole ring.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals:
-
Imidazole Proton: A singlet corresponding to the single proton on the imidazole ring (at the C5 position).
-
N-Methyl Protons: A singlet integrating to three protons, corresponding to the methyl group attached to the nitrogen.
-
Amine Protons: A broad singlet integrating to two protons, corresponding to the -NH2 group. The chemical shift of this peak can be variable and it may exchange with D2O.
-
Part 4: Synthesis and Applications
Synthetic Strategy
The most direct synthetic route to the parent amine, 4-Bromo-1-methyl-1H-imidazol-2-amine, involves the electrophilic bromination of the non-brominated precursor, 1-methyl-1H-imidazol-2-amine.[1]
-
Precursor: 1-methyl-1H-imidazol-2-amine.
-
Brominating Agent: A common and effective agent for this transformation is N-Bromosuccinimide (NBS).
-
Conditions: The reaction is typically carried out under controlled conditions in an organic solvent like dichloromethane or acetonitrile at room temperature. The electron-rich nature of the imidazole ring facilitates the regioselective substitution of a hydrogen atom with bromine at the C4 position.[1]
-
Salt Formation: Subsequent treatment with hydrochloric acid yields the final hydrochloride product.
Applications in Drug Discovery and Materials Science
This compound is not an end-product but a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Drug Discovery: Researchers leverage this molecule as a starting point to synthesize libraries of more complex compounds. The bromine can be replaced via cross-coupling to introduce diverse aryl or alkyl groups, while the amine can be functionalized to modulate polarity and hydrogen bonding capacity. This dual functionality makes it exceptionally useful for developing molecules aimed at enzyme inhibition or receptor modulation.[1]
-
Materials Science: The imidazole core is also explored in the development of novel ionic liquids and as a component in synthetic polymers, where its properties can be tailored through derivatization.[1]
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages to researchers in organic synthesis and medicinal chemistry. Its fixed tautomeric state, coupled with two distinct and highly valuable reactive sites (the 2-amino group and the 4-bromo group), provides a reliable and versatile platform for the construction of novel and complex molecules. Proper characterization via standard analytical techniques like mass spectrometry and NMR is crucial to validate its structure and ensure its effective application in research and development endeavors.
References
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- PubChem. 4-Bromo-1-methyl-1H-imidazole.
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- Sigma-Aldrich. 4-Bromo-1-methyl-1H-imidazole 95%.
- BLDpharm. This compound.
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- ChemScene. This compound.
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A Comprehensive Technical Guide to the Solubility and Stability Profiling of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
This document provides an in-depth technical framework for characterizing the aqueous solubility and chemical stability of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (CAS: 1632286-16-8).[1][2] As a halogenated imidazole derivative, this compound represents a versatile building block in medicinal chemistry, valued for its potential in creating complex molecular architectures for drug discovery.[3] A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its successful application in pharmaceutical research and development, directly influencing formulation strategies, bioavailability, and regulatory compliance.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple data reporting to establish a robust, scientifically-grounded methodology for generating reliable solubility and stability profiles. We will detail the causality behind experimental choices, describe self-validating protocols, and provide a roadmap for navigating the complexities of physicochemical characterization.
Part 1: Solubility Profiling: The Foundation of Formulation
Solubility is a critical determinant of a drug candidate's fate, governing its dissolution rate, absorption, and ultimate bioavailability. For an ionizable compound like a hydrochloride salt, solubility is intrinsically linked to the pH of the medium. Therefore, a comprehensive assessment across a physiologically relevant pH range is imperative.
Rationale for Method Selection
The equilibrium shake-flask method remains the gold standard for thermodynamic solubility determination due to its directness and precision. This method ensures that the system reaches true equilibrium, providing a solubility value that is independent of kinetic factors. The subsequent quantification of the dissolved analyte requires a specific and sensitive analytical technique, for which High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideally suited.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This protocol outlines the steps to determine the thermodynamic solubility in various aqueous and organic media.
Objective: To accurately quantify the equilibrium solubility of this compound.
Methodology:
-
Preparation of Media: Prepare a panel of solvents, including but not limited to:
-
Deionized Water
-
Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4
-
0.1 N HCl (simulating gastric fluid)
-
Ethanol/Water mixtures (e.g., 10%, 30%, 50% v/v)
-
Propylene Glycol
-
Dimethyl Sulfoxide (DMSO)[4]
-
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate, sealed vials. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Subsequently, clarify the samples by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification:
-
Prepare a calibration curve using a validated HPLC-UV method (see Part 3).
-
Dilute an aliquot of the clear supernatant from each vial with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.
-
-
Calculation: Calculate the solubility in mg/mL or mM using the determined concentration and the dilution factor.
Anticipated Data Summary
The results of the solubility assessment should be compiled into a clear and concise table for comparative analysis.
| Solvent System | Temperature (°C) | pH (Aqueous Only) | Measured Solubility (mg/mL) | Analytical Method |
| Deionized Water | 25 | ~ | HPLC-UV | |
| 0.1 N HCl | 25 | 1.0 | HPLC-UV | |
| PBS | 25 | 5.0 | HPLC-UV | |
| PBS | 25 | 7.4 | HPLC-UV | |
| 30% Ethanol (v/v) | 25 | N/A | HPLC-UV | |
| DMSO | 25 | N/A | HPLC-UV |
Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination process.
Part 2: Stability Profiling and Forced Degradation
Stability testing is a cornerstone of drug development, providing critical insights into the intrinsic chemical liability of a molecule. Forced degradation studies, as mandated by ICH guidelines, are designed to accelerate the degradation process to identify likely degradation products and establish the stability-indicating nature of the analytical method.[5][6][7]
Rationale for Stress Conditions
The chosen stress conditions (acid, base, oxidation, heat, light) simulate the harsh environments a drug substance might encounter during manufacturing, storage, or administration.[8] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely destroying the parent molecule.[8] For imidazole-containing compounds, particular attention should be paid to oxidative and photolytic pathways, as the electron-rich imidazole ring can be susceptible to these degradation mechanisms.[9]
Experimental Protocol: Forced Degradation Studies
Objective: To identify potential degradation pathways and products for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.
-
Photodegradation: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method (see Part 3). Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to obtain mass information on any new peaks observed.
Hypothetical Degradation Pathways
Based on the structure, the following degradation pathways are plausible. The imidazole moiety is known to be susceptible to oxidation and photodegradation.[9]
-
Oxidative Degradation: The imidazole ring could be oxidized, potentially leading to ring-opening or the formation of hydroxylated species.
-
Hydrolytic Degradation: While the core ring is generally stable to hydrolysis, extreme pH and heat could potentially lead to debromination or other transformations.
-
Photodegradation: UV exposure can generate radical species, leading to debromination or complex polymerization reactions.
Data Summary for Stability Studies
A summary table is essential for reporting the outcomes of the forced degradation study.
| Stress Condition | Duration (hrs) | Temp (°C) | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., m/z of major degradant) |
| Control (t=0) | 0 | RT | 100.0 | 0.0 | 0 | - |
| 0.1 N HCl | 24 | 60 | 95.2 | 4.8 | 1 | Minor degradation observed. |
| 0.1 N NaOH | 8 | 60 | 88.1 | 11.9 | 2 | Significant degradation. |
| 3% H₂O₂ | 24 | RT | 81.5 | 18.5 | 3 | Major degradation pathway. |
| Thermal (Solution) | 48 | 80 | 98.9 | 1.1 | 0 | Highly stable. |
| Photostability | - | - | 92.0 | 8.0 | 2 | Moderate sensitivity to light. |
Part 3: The Cornerstone: Stability-Indicating Analytical Method
A robust analytical method is the linchpin of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate its peak from all potential degradant peaks.[6]
Protocol: HPLC-UV Method Development and Validation
Objective: To develop and validate a stability-indicating reverse-phase HPLC method.
Starting Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the basic amine.[8]
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or λmax).
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1)):
-
Specificity: Inject the placebo, parent compound, and samples from all forced degradation studies. The method is specific if the parent peak is free from interference from any degradants. Peak purity analysis using a PDA detector is required.
-
Linearity: Analyze a series of at least five concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be <2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrumentally based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Conclusion
The comprehensive characterization of this compound is a critical, multi-faceted process. This guide provides the strategic and methodological framework necessary to generate a robust and reliable data package for its solubility and stability. By adhering to these principles—employing gold-standard techniques, understanding the chemical rationale behind each step, and developing a validated, stability-indicating analytical method—researchers can ensure the data generated is fit-for-purpose, enabling informed decisions in the complex landscape of drug discovery and development.
References
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. chembk.com [chembk.com]
- 3. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. benchchem.com [benchchem.com]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of contemporary medicinal chemistry and synthetic organic chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a privileged position due to their prevalence in biologically active natural products and pharmaceutical agents. This guide delves into the multifaceted role of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (CAS: 1632286-16-8), a versatile and reactive intermediate that offers chemists a powerful tool for molecular diversification and the synthesis of novel compounds with potential therapeutic applications.
This document serves as a technical resource, providing an in-depth exploration of the synthesis, reactivity, and application of this key building block. We will examine the causality behind experimental choices, provide validated protocols, and illustrate its synthetic potential through its application in cornerstone cross-coupling reactions and its role in the generation of biologically relevant molecules.
Physicochemical Properties and Structural Attributes
This compound is a salt with the molecular formula C₄H₇BrClN₃ and a molar mass of 212.47 g/mol .[1] The core of this molecule is a 1-methyl-1H-imidazol-2-amine structure, substituted with a bromine atom at the 4-position.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1632286-16-8 | [1][2] |
| Molecular Formula | C₄H₇BrClN₃ | [1] |
| Molecular Weight | 212.47 g/mol | [1] |
| Appearance | (Typically) Off-white to pale yellow solid | General knowledge |
The synthetic utility of this compound is derived from its distinct structural features:
-
The Bromine Atom at C4: This halogen serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is amenable to oxidative addition, a key step in many catalytic cycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
The 2-Amino Group: This primary amine provides a nucleophilic center and a hydrogen bond donor. It can be further functionalized or can play a crucial role in the binding of the final molecule to biological targets.
-
The 1-Methyl Group: The methylation at the N1 position prevents tautomerism, which is a common characteristic of imidazole rings. This results in a fixed substitution pattern, ensuring predictable reactivity and regioselectivity in subsequent reactions.[3]
-
The Hydrochloride Salt: The hydrochloride form of the amine enhances its stability and solubility in polar solvents. However, it necessitates the use of a base in many reactions to liberate the free amine for it to participate as a nucleophile or coupling partner.
Figure 1: Structure of 4-Bromo-1-methyl-1H-imidazol-2-amine.
Synthesis of the Building Block
The most direct and common route to 4-Bromo-1-methyl-1H-imidazol-2-amine is a two-step process starting from readily available precursors.
Step 1: Synthesis of 1-Methyl-1H-imidazol-2-amine
The precursor, 1-methyl-1H-imidazol-2-amine, can be synthesized through the methylation of 2-aminoimidazole. A common method involves the condensation of an α-haloketone with guanidine derivatives to form the 2-aminoimidazole core, which is then methylated.
A practical laboratory-scale synthesis involves the cyclization of an appropriate precursor followed by methylation. For instance, a three-step sequence involving cyclization, hydrolysis, and methylation has been reported for a similar analogue, 1-methyl-4-phenyl-1H-imidazol-2-amine.
Step 2: Bromination of 1-Methyl-1H-imidazol-2-amine
The introduction of the bromine atom at the C4 position is achieved through electrophilic bromination of 1-methyl-1H-imidazol-2-amine.[3] The electron-rich nature of the imidazole ring facilitates this substitution.
Figure 2: Synthetic workflow for the bromination step.
Detailed Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol is a representative procedure based on common practices for the bromination of activated heterocyclic systems.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazol-2-amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or methanol and add a solution of HCl in ether or isopropanol until precipitation is complete. Filter the solid and dry under vacuum.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine (Br₂) as it is a solid and easier to handle, and it often leads to cleaner reactions with fewer byproducts.
-
Solvent: Anhydrous aprotic solvents like DCM or acetonitrile are used to prevent side reactions with water.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of over-brominated products.
-
Aqueous Work-up: The sodium thiosulfate quench is necessary to destroy any unreacted bromine or NBS.
Applications in Cross-Coupling Reactions
The C4-bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5]
Figure 3: Workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This is a general protocol adapted from procedures for similar heterocyclic systems.[6][7]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are common and effective palladium catalysts for Suzuki couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid and to neutralize the HCl from the starting material. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[8][9] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.
Figure 4: Workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination with an Aniline
This protocol is based on established methods for the amination of bromo-heterocycles.[10][11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the aniline (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Key Considerations for Buchwald-Hartwig Amination
| Parameter | Choice & Rationale |
| Catalyst/Ligand System | The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are generally effective.[10] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The hydrochloride salt of the starting material will consume one equivalent of base. |
| Inert Atmosphere | The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere. |
Role in Drug Discovery and Development
Substituted 2-aminoimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] The strategic use of this compound allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
Applications in Kinase Inhibitor Synthesis:
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminoimidazole scaffold can mimic the hinge-binding motif of ATP, making it an excellent starting point for the design of kinase inhibitors.[12][13] The C4 position, functionalized via Suzuki-Miyaura coupling, can be used to introduce substituents that occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.[14][15]
Applications in GPCR Modulator Synthesis:
G protein-coupled receptors (GPCRs) are another important class of drug targets.[16][17][18] The imidazole core is found in endogenous ligands like histamine, and synthetic derivatives can act as agonists, antagonists, or allosteric modulators of various GPCRs. The ability to diversify the 4-position of the imidazole ring allows for the fine-tuning of receptor subtype selectivity and functional activity.[19][20]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, stemming from the orthogonal functionalities of the C4-bromo group and the C2-amino group, provides a robust platform for the construction of complex molecules. The straightforward access to this compound and its utility in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations make it an indispensable tool for researchers in drug discovery and development. The insights and protocols provided in this guide aim to empower scientists to effectively harness the synthetic potential of this important heterocyclic scaffold.
References
- 1. chembk.com [chembk.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]
- 4. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactive Sites of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the reactive sites of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, a versatile building block in modern medicinal and organic chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's chemical behavior. We will explore the reactivity of the C4-bromo substituent, the C2-amino group, and the C5-H position of the imidazole ring. This guide will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present quantitative data to inform synthetic strategies.
Introduction: A Privileged Scaffold in Chemical Synthesis
This compound is a halogenated imidazole derivative that has garnered significant attention as a privileged scaffold in contemporary drug discovery and materials science. The imidazole core is a fundamental component of biologically crucial molecules such as the amino acid histidine and the neurotransmitter histamine, underscoring its biological relevance. This particular derivative is strategically functionalized with three key features that dictate its reactivity: a bromine atom at the 4-position, a primary amine at the 2-position, and a methyl group at the N1 position. The N-methylation is critical as it prevents tautomerism, thereby ensuring a fixed and predictable substitution pattern for consistent reactivity.
The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which can be advantageous for certain applications. However, for most organic reactions, the free base is typically generated in situ or used directly, with the choice of base being a critical parameter in the experimental design. This guide will dissect the reactivity of each functional group, providing a framework for its strategic utilization in the synthesis of complex molecular architectures.
The Three Pillars of Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its three primary sites. This allows for a stepwise and controlled functionalization, making it a highly valuable and versatile intermediate.
-
The C4-Bromo Position: A gateway to carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.
-
The C2-Amino Group: A nucleophilic center amenable to acylation, alkylation, and condensation reactions.
-
The C5-H Position: A potential site for electrophilic substitution, influenced by the electronic effects of the adjacent substituents.
The interplay of these reactive centers provides a rich chemical landscape for molecular elaboration.
Reactivity at the C4-Position: A Hub for Cross-Coupling Chemistry
The bromine atom at the C4 position is arguably the most versatile handle for synthetic diversification. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of 4-bromo-1-methyl-1H-imidazol-2-amine, this reaction enables the introduction of a diverse array of aromatic and heteroaromatic substituents.
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A robust protocol for the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1H-imidazol-2-amine with arylboronic acids is as follows. This procedure can be adapted for various boronic acids with optimization of the catalyst, ligand, and base.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1-methyl-1H-imidazol-2-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O | 85 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 81 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines.[1] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.
Mechanism: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the C-N coupled product.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of 4-bromo-1-methyl-1H-imidazol-2-amine is provided below. The choice of ligand and base is crucial and often requires optimization for different amine coupling partners.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-1-methyl-1H-imidazol-2-amine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.4 equiv) and a dry, aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.[2]
-
Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS | THF | 80 | 12 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 68 |
Reactivity at the C2-Position: The Nucleophilic Amino Group
The primary amino group at the C2 position serves as a key nucleophilic site, allowing for a variety of functionalization reactions.
N-Acylation: Formation of Amides
The C2-amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equiv to neutralize the hydrochloride and the generated HCl).
-
Acylation: Cool the solution to 0 °C and add the acyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by recrystallization or column chromatography.
Imine Formation: Condensation with Aldehydes and Ketones
The primary amine can react with aldehydes and ketones under acidic catalysis to form imines, also known as Schiff bases.[3][4] This condensation reaction is reversible and involves the elimination of a water molecule.
Mechanism: The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of water to form the C=N double bond. The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to fully protonate the starting amine, which would render it non-nucleophilic.[3][5]
Sources
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- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
biological significance of the imidazole scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and remarkable versatility to interact with a multitude of biological targets have cemented its importance in the development of therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the biological significance of the imidazole scaffold in drug discovery. We will delve into its fundamental physicochemical characteristics, its diverse roles as a pharmacophore and bioisostere, and its prevalence in a wide array of FDA-approved drugs. This guide will further illuminate the mechanistic underpinnings of imidazole-containing drugs across various therapeutic areas, supported by detailed experimental protocols and logical frameworks for drug design and evaluation.
The Imidazole Scaffold: Physicochemical Properties and Biological Significance
The imidazole ring's prevalence in successful drug molecules can be attributed to its unique combination of physicochemical properties.[5][6] It is a planar, aromatic system with a dipole moment, rendering it polar and generally water-soluble.[5][7] One of the key features of the imidazole nucleus is its amphoteric nature; it can act as both a weak acid and a weak base.[8][9] The pyrrole-type nitrogen can be deprotonated, while the pyridine-type nitrogen is basic and can be protonated. This dual character is crucial for its ability to participate in hydrogen bonding as both a donor and an acceptor, facilitating strong interactions with biological targets.[3][10]
The imidazole moiety is a common feature in several essential biological molecules, including the amino acid histidine, histamine, and purines, highlighting its fundamental role in physiological processes.[1][11] This inherent biological relevance has made it an attractive starting point for the design of novel therapeutics.
Imidazole in Approved Pharmaceuticals: A Quantitative Overview
The significance of the imidazole scaffold is underscored by its presence in a substantial number of FDA-approved drugs. A recent analysis of drugs approved between 2013 and 2024 revealed that 45% of imidazole-containing drugs were anti-infectives, with other significant categories including treatments for genetic and metabolic disorders, endocrine disorders, and cancer.[4][12]
| Therapeutic Category | Percentage of Imidazole-Containing Drug Approvals (2013-2024)[12] |
| Anti-infectives | 45% |
| Genetic and Metabolic Disorders | Significant Representation |
| Sexual Endocrine Disorders | Significant Representation |
| Anticancer | Significant Representation |
| Antihypertensive | Significant Representation |
| Gastrointestinal Disorders | Significant Representation |
| Neurological Conditions | Significant Representation |
Table 1. Distribution of therapeutic areas for FDA-approved imidazole-containing drugs (2013-2024).
The Role of Imidazole in Medicinal Chemistry: A Strategic Guide
The imidazole scaffold's utility in drug design extends beyond its inherent biological activity. Medicinal chemists strategically employ it as a versatile pharmacophore and a bioisosteric replacement to modulate the properties of drug candidates.
Imidazole as a Pharmacophore
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The imidazole ring, with its distinct electronic and steric features, frequently serves as a key component of a pharmacophore.[3] Its ability to engage in hydrogen bonding, coordinate with metal ions (e.g., in metalloenzymes), and participate in π-π stacking and cation-π interactions allows for high-affinity binding to a diverse range of biological targets.[10]
Imidazole as a Bioisostere
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The imidazole ring is often used as a bioisostere for other five-membered aromatic heterocycles like triazoles, pyrazoles, and oxazoles, as well as for the amide bond.[13] This strategy can be employed to:
-
Enhance Potency and Selectivity: Replacing a functional group with an imidazole ring can lead to improved interactions with the target receptor.
-
Improve Physicochemical Properties: The polar nature of the imidazole ring can enhance the solubility of poorly soluble compounds.[7]
-
Modulate Metabolic Stability: Introducing an imidazole can alter the metabolic profile of a drug, potentially increasing its half-life. For instance, replacing a metabolically labile amide bond with a more stable imidazole bioisostere has been shown to enhance plasma and brain stability of drug candidates.[9]
Imidazole in Action: Case Studies in Drug Discovery
The versatility of the imidazole scaffold is best illustrated through its successful incorporation into drugs targeting a wide range of diseases.
Antifungal Agents: Targeting Ergosterol Biosynthesis
The azole antifungals, including imidazole derivatives like ketoconazole and clotrimazole, represent a cornerstone in the treatment of fungal infections.[14] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[14] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 3-position of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, leading to the inhibition of ergosterol synthesis and disruption of the fungal membrane.[14]
Signaling Pathway: Azole Antifungal Mechanism of Action
Caption: Mechanism of action of azole antifungals.
H2 Receptor Antagonists: A Revolution in Ulcer Therapy
The development of cimetidine, an imidazole-containing H2 receptor antagonist, revolutionized the treatment of peptic ulcers.[15][16] Cimetidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[16] The design of cimetidine was a landmark in rational drug design, where the imidazole ring of histamine was used as a starting point.
Angiotensin II Receptor Blockers: Managing Hypertension
Losartan, the first orally active angiotensin II receptor blocker (ARB), features a substituted imidazole ring.[14] It selectively blocks the AT1 receptor, preventing angiotensin II from exerting its potent vasoconstrictive effects, thus lowering blood pressure. The synthesis of losartan involves the construction of the imidazole core followed by the introduction of the biphenyltetrazole moiety.[12][17]
Kinase Inhibitors: A New Frontier in Cancer Therapy
The imidazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Imidazole-containing compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates.[10] The nitrogen atoms of the imidazole ring can form key hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of research, this section provides detailed, self-validating experimental protocols for key assays in the evaluation of imidazole-based compounds.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an imidazole-based compound against a specific kinase using a luminescence-based assay that quantifies ADP production.[18][19]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Imidazole-based test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold) of the stock solution in DMSO.
-
Further dilute the serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the kinase solution (at 2X the final concentration) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide (both at 2X the final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.[20][21][22]
Materials:
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Imidazole-based antifungal agent
-
Sterile 96-well microtiter plates
-
Spectrophotometer or inverted mirror
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the imidazole-based antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform a serial twofold dilution of the antifungal agent in RPMI-1640 medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antifungal agent with the prepared fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
The endpoint can be read visually using an inverted mirror or spectrophotometrically.
-
Protocol: In Vitro ADME - Metabolic Stability Assay (Liver Microsomes)
This assay assesses the metabolic stability of an imidazole-based compound in the presence of liver microsomes, providing an indication of its potential for first-pass metabolism.[23][24]
Materials:
-
Human or rat liver microsomes
-
Imidazole-based test compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Synthetic Strategies for Imidazole-Based Drugs
The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several named reactions providing versatile routes to this important scaffold.
Classical Synthetic Methods
-
Debus-Radziszewski Imidazole Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[14]
-
Marckwald Synthesis: This route provides access to 2-thiohydantoins, which can be further converted to 2-mercaptoimidazoles.[14]
Modern Synthetic Approaches
More recent synthetic methodologies often focus on improving efficiency, yield, and functional group tolerance. These include metal-catalyzed cross-coupling reactions and multi-component reactions.[8][25]
Synthesis of Cimetidine: A Representative Example The synthesis of cimetidine typically involves the construction of the 4-substituted imidazole core, followed by the elaboration of the side chain.[16][26][27] A common route starts with the formation of a 4-hydroxymethyl-5-methylimidazole derivative, which is then coupled with a cysteamine equivalent. The final step involves the reaction with a cyanoguanidine derivative to complete the side chain.[16]
Synthesis of Ketoconazole: A Multi-step Approach The synthesis of ketoconazole is a more complex, multi-step process that involves the preparation of the dichlorophenyl-imidazole-dioxolane core and the N-acetylpiperazine side chain, followed by their coupling.[28][29][30][31]
Synthesis of Losartan: Convergent Synthesis The synthesis of losartan often employs a convergent strategy, where the substituted imidazole and the biphenyltetrazole moieties are synthesized separately and then coupled in a late-stage reaction, such as a Suzuki coupling.[12][32][33]
Future Perspectives and Conclusion
The imidazole scaffold continues to be a fertile ground for drug discovery. Its proven track record and versatile nature ensure its continued prominence in the design of novel therapeutics. Future research will likely focus on:
-
Novel Biological Targets: Exploring the potential of imidazole derivatives to modulate new and challenging biological targets.
-
Hybrid Molecules: Designing hybrid molecules that incorporate the imidazole scaffold with other pharmacophores to achieve multi-target activity or improved drug-like properties.[2]
-
Green Chemistry Approaches: Developing more environmentally friendly and sustainable synthetic methods for imidazole derivatives.
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Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]
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CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Gpatindia. [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). Molecules, 30(10), 2245. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). OUCI. Retrieved January 2, 2026, from [Link]
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Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2013, June 5). Medicinal Research Reviews. [Link]
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Godge, R., Dighe, A., & Kolhe, P. (2023). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Asian Journal of Research in Chemistry, 16(1), 71-78. [Link]
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Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3217–3245. [Link]
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Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022, October 14). World Journal of Advanced Research and Reviews, 16(1), 536-548. [Link]
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IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. Retrieved January 2, 2026, from [Link]
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Synthesis of Cimetidine | With mechanism in Easy way| H2 Antihistamines| BP 501| L~7. (2020, August 8). YouTube. [Link]
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Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. (2025, July 10). Chemistry & Biodiversity. [Link]
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LOSARTAN. (2013, December 17). New Drug Approvals. [Link]
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Physicochemical Properties of Imidazole. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 58-66. [Link]
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The Chemical Backbone: Understanding Ketoconazole's Molecular Structure and Synthesis. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved January 2, 2026, from [Link]
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A Technical Guide to the Preliminary Biological Activity Screening of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Foreword: The Rationale for Screening a Novel Imidazole Derivative
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow imidazole derivatives to interact with a wide array of biological targets.[2][3] This versatility has led to the development of imidazole-containing drugs with a vast range of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[4][5][6][7][8][9]
The compound 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is a synthetic derivative engineered with specific functional groups that suggest a high potential for biological activity.[1] The presence of a bromine atom at the 4-position offers a handle for further synthetic modification via cross-coupling reactions and can influence the compound's lipophilicity and binding interactions.[1] The 2-amino group is a common feature in bioactive molecules, capable of forming key hydrogen bonds with target proteins.[1] The N-methyl group prevents tautomerism, ensuring a fixed substitution pattern for predictable interactions.[1]
Given the well-established and diverse pharmacological activities of the imidazole nucleus, a systematic preliminary screening of this compound is a scientifically sound endeavor.[4][10][11][12][13] This guide outlines a comprehensive, tiered strategy for its initial biological evaluation, designed to efficiently identify and characterize its potential as a lead compound for drug discovery. The proposed workflow prioritizes a logical progression from broad-spectrum activity assessment to more specific, mechanism-of-action-oriented assays.
Part 1: Foundational Physicochemical Characterization
Prior to any biological screening, a thorough physicochemical characterization of the test compound is imperative. This step ensures the quality and purity of the compound and provides essential data for designing and interpreting subsequent biological assays.
Key Parameters to Determine:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is required for biological screening.
-
Identity Confirmation: Verified by Mass Spectrometry (MS) and NMR to confirm the molecular weight and structure.[1][14]
-
Solubility: Determined in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS), to prepare appropriate stock solutions for assays.
-
Stability: Assessed in the chosen solvent and storage conditions over time to ensure the compound does not degrade during the course of the experiments.
Part 2: Tier 1 Screening - General Cytotoxicity and Antimicrobial Activity
The initial screening tier is designed to provide a broad overview of the compound's biological effects, specifically its toxicity to mammalian cells and its potential activity against common microbial pathogens. This approach efficiently identifies promising areas for more focused investigation.
In Vitro Cytotoxicity Assessment
Evaluating the compound's effect on cell viability is a critical first step. It establishes a therapeutic window and identifies potential for anticancer activity. A standard approach is to use the MTT assay on a panel of human cell lines.
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] Assay
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a normal human fibroblast cell line (e.g., WI-38) to assess selectivity.[11] Maintain cells in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.[16]
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| WI-38 | Normal Lung Fibroblast | Experimental Value |
Antimicrobial Screening
The imidazole scaffold is a cornerstone of many antimicrobial agents.[3][4][7][17] Therefore, screening against a panel of clinically relevant bacteria and fungi is a high-priority step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).[4][18]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Data Presentation: Antimicrobial Activity Summary
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |
| Escherichia coli | Gram-negative Bacteria | Experimental Value |
| Candida albicans | Yeast | Experimental Value |
Part 3: Tier 2 Screening - Mechanistic Exploration
If promising activity is observed in Tier 1, the next phase is to investigate the potential mechanisms of action. This involves more specific assays tailored to the initial findings.
Anticancer Mechanism Elucidation
If the compound shows significant and selective cytotoxicity towards cancer cells, further investigation into the mode of cell death and potential molecular targets is warranted.
Workflow for Anticancer Mechanism Screening
Caption: Tier 2 workflow for investigating anticancer activity.
Key Assays:
-
Apoptosis Induction: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptosis and necrosis.
-
Cell Cycle Analysis: Employ PI staining and flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs.[12]
-
Kinase Inhibition Assays: The imidazole scaffold is a known inhibitor of various kinases involved in cancer signaling.[2][11] Screening against a panel of relevant kinases (e.g., EGFR, BCR-ABL, FAK) can identify specific molecular targets.[10][11] These are often fluorescence-based or luminescence-based enzymatic assays that measure the enzyme's ability to phosphorylate a substrate.[19][20][21][22]
Antimicrobial Mechanism Elucidation
For compounds with potent antimicrobial activity, understanding the mechanism is key to development. Imidazole derivatives are known to act via several mechanisms.[3][4]
Potential Mechanisms of Antimicrobial Action
Caption: Common antimicrobial mechanisms for imidazole compounds.
Key Assays:
-
Membrane Integrity Assay: Use probes like Propidium Iodide to assess membrane damage in microbial cells via flow cytometry or fluorescence microscopy. Disruption of membrane integrity leads to leakage of cellular contents.[3]
-
DNA Binding Assay: Investigate the compound's ability to intercalate with or bind to microbial DNA using techniques like fluorescence quenching assays with ethidium bromide.
-
Enzyme Inhibition Assays: For antifungal activity, a key target is the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[3] An in vitro assay using the purified enzyme can confirm inhibition.
Conclusion and Future Directions
This technical guide presents a structured, multi-tiered approach for the preliminary biological screening of this compound. By progressing from broad-spectrum cytotoxicity and antimicrobial assays to more focused mechanistic studies, this workflow allows for the efficient and logical evaluation of the compound's therapeutic potential. Positive results from this screening cascade would provide a strong rationale for advancing the compound into lead optimization, further mechanistic studies, and eventually, in vivo efficacy models. The inherent biological potential of the imidazole scaffold makes this a worthwhile investigation for the discovery of novel therapeutic agents.[2][13]
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Sharma, P., et al. (2021). Imidazoles as potential anticancer agents. Molecules. Available at: [Link]
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Singh, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Infectious Disease and Therapy. Available at: [Link]
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Pharmacognosy Communications. (2024). An acumen into anticancer efficacy of imidazole derivatives. Pharmacognosy Communications. Available at: [Link]
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Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link]
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Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]
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Patsnap Synapse. (2025). Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. Available at: [Link]
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Pop, R., et al. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Letters in Drug Design & Discovery. Available at: [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
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Oamen, E. E., et al. (2022). A Literature Review on Antimicrobial Activities of Imidazole. American Journal of IT and Applied Sciences Research. Available at: [Link]
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Parab, R.H., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Obach, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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An In-Depth Technical Guide to the Discovery and History of Halogenated Imidazole Derivatives
Introduction: The Imidazole Ring and the Transformative Power of Halogenation
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of biological chemistry.[1][2] It forms the core of the essential amino acid histidine, the neurotransmitter histamine, and is a key component in numerous alkaloids and nucleic acids.[2][3][4][5] Its unique electronic structure, characterized by an aromatic sextet of π-electrons, allows it to act as both a weak acid and a base, making it a versatile participant in biological interactions.[2][5]
The true transformative power of the imidazole scaffold in medicinal chemistry was unlocked through the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine). Halogenation profoundly alters the physicochemical properties of the imidazole ring, including its lipophilicity, metabolic stability, and electronic distribution. These modifications enhance the binding affinity of imidazole derivatives to biological targets, improve their pharmacokinetic profiles, and ultimately give rise to a vast array of potent therapeutic agents.[6] This guide will delve into the historical milestones, synthetic evolution, and therapeutic applications of these remarkable compounds.
PART 1: A Historical Perspective: From Early Discoveries to Modern Therapeutics
The history of imidazoles dates back to the 19th century. In 1858, German chemist Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," by reacting glyoxal and formaldehyde with ammonia.[1][3][7] While various derivatives had been noted since the 1840s, this marked the formal discovery of the core structure.[1][3][5][7]
The journey towards halogenated imidazoles as therapeutic agents began much later. A significant turning point was the development of azole antifungals. While early work focused on non-halogenated derivatives, researchers soon discovered that the introduction of chlorine atoms dramatically enhanced antifungal potency. This led to the synthesis and eventual marketing of groundbreaking drugs like Clotrimazole and Miconazole , which contain chlorinated phenyl groups attached to the imidazole core.[8][9][10] These compounds revolutionized the treatment of superficial mycoses.
Further exploration revealed that halogenation was a key strategy for developing drugs in various therapeutic areas:
-
Antiparasitic Agents: The development of nitroimidazoles, such as metronidazole, for treating anaerobic bacterial and parasitic infections paved the way for exploring halogenated analogs.
-
Anticancer Agents: Researchers have investigated halogenated imidazole derivatives as potential multi-kinase inhibitors for cancer therapy.[6][11]
-
Anesthetics: Modifications to the structure of etomidate, an imidazole-based anesthetic, have led to the development of halogenated derivatives with improved safety profiles.[12]
-
Radiosensitizers: Iodinated nitroimidazoles have been studied for their ability to increase the sensitivity of hypoxic tumor cells to radiation therapy.[13]
PART 2: The Art of Synthesis: Methodologies for Halogenating the Imidazole Ring
The synthesis of halogenated imidazoles is a rich field of organic chemistry, with numerous methods developed to achieve specific regioselectivity and high yields. The choice of halogenating agent and reaction conditions is critical, as the imidazole ring has multiple positions available for substitution.
Key Synthetic Strategies
| Synthetic Method | Halogenating Agent(s) | Key Features & Causality |
| Electrophilic Halogenation | N-Halosuccinimides (NCS, NBS, NIS), Elemental Halogens (Cl₂, Br₂, I₂) | This is the most common method. The electron-rich imidazole ring readily undergoes electrophilic aromatic substitution. The choice of solvent and temperature can influence the position of halogenation. N-halosuccinimides are often preferred as they are easier to handle and provide milder reaction conditions than elemental halogens.[14][15] |
| Deoxygenative Chlorination | Oxalyl Chloride | A unique, one-pot method for synthesizing 2-chloroimidazoles from imidazole N-oxides. This reaction is expeditious, proceeds at room temperature, and offers excellent yields under solvent- and metal-free conditions, making it a "green" chemistry approach.[16] |
| Iodination using Iodine | Iodine (I₂) in the presence of a base (e.g., NaOH) | A common method for producing iodo-imidazoles. The base is crucial for generating the more reactive iodinating species. Controlling the stoichiometry is important to prevent the formation of di- and tri-iodinated byproducts.[17] |
| Sandmeyer-type Reactions | Diazotization of aminoimidazoles followed by treatment with copper(I) halides | This method allows for the introduction of halogens at specific positions that may not be accessible through direct electrophilic halogenation. It is particularly useful for synthesizing chloro- and bromo- derivatives. |
Visualizing a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated imidazole derivative.
Caption: Generalized workflow for the synthesis of halogenated imidazoles.
Detailed Experimental Protocol: Synthesis of 4-Iodo-1H-imidazole
This protocol is adapted from a patented method for the preparation of 4-iodo-1H-imidazole, a valuable intermediate in pharmaceutical synthesis.[17]
Objective: To synthesize 4-iodo-1H-imidazole from imidazole via electrophilic iodination.
Materials:
-
Imidazole
-
Sodium Iodide (NaI)
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Isopropyl Alcohol
-
n-Hexane
Procedure:
-
Preparation of Imidazole Solution: Dissolve 320 g (4.73 mol) of imidazole in 800 mL of water in a suitable reaction vessel. In a separate container, dissolve 190 g (4.73 mol) of sodium hydroxide in 800 mL of water and allow it to cool to room temperature. Add the cooled NaOH solution to the imidazole solution with stirring.[17]
-
Preparation of Iodine Solution: In a separate beaker, dissolve 265 g (1.77 mol) of sodium iodide in 200 mL of water and cool to room temperature. Add 300 g (1.18 mol) of iodine to this solution and stir until dissolved.[17]
-
Iodination Reaction: Slowly add the iodine solution to the imidazole solution with continuous stirring. The reaction is exothermic, so maintain the temperature below 30°C using an ice bath if necessary. After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Neutralization and Isolation: Adjust the pH of the reaction mixture to 7-9 with a suitable acid (e.g., HCl). A white solid will precipitate. Filter the solid and collect the filtrate.[17]
-
Extraction and Recovery: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. Evaporate the solvent under reduced pressure.[17]
-
Purification: Combine the precipitated solid with the residue from the extraction. Recrystallize the crude product from a mixture of isopropyl alcohol and n-hexane to obtain pure, white crystals of 4-iodo-1H-imidazole.[17]
Self-Validation: The identity and purity of the final product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a white crystalline solid with a melting point consistent with the literature value for 4-iodo-1H-imidazole.
PART 3: Therapeutic Applications and Mechanism of Action
Halogenated imidazoles have found widespread use in medicine due to their diverse biological activities. The halogen atom often plays a crucial role in the drug's mechanism of action, frequently by enhancing its binding to the active site of a target enzyme or receptor.
Antifungal Agents
This is arguably the most successful application of halogenated imidazoles.
-
Mechanism of Action: Azole antifungals, including halogenated imidazoles like clotrimazole and miconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[8][9] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[18] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately resulting in fungal cell death or growth inhibition.[18]
Caption: Mechanism of action for azole antifungal drugs.
Anticancer and Antibacterial Activity
The versatility of the halogenated imidazole scaffold has led to its exploration in other therapeutic areas.
-
Anticancer: Certain halogenated imidazole derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer cells.[11] For example, halogenated imidazole chalcones have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] The halogen atoms can form crucial interactions within the ATP-binding pocket of the kinase, enhancing inhibitory potency.
-
Antibacterial: Halogenated imidazoles derived from marine natural products have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[19] The presence and position of the halogen can dramatically affect the spectrum and potency of antibacterial action.[19]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of halogenated imidazoles and their biological activity is a key area of research.
-
Nature of the Halogen: The type of halogen (F, Cl, Br, I) influences lipophilicity and the potential for halogen bonding, which can impact target binding and cell permeability. For instance, introducing iodine atoms into nitroimidazole derivatives was found to increase both their cytotoxicity and radiosensitizing potency.[13]
-
Position of the Halogen: The regiochemistry of halogenation is critical. Substitution at different positions on the imidazole ring can lead to vastly different biological effects. For example, in a series of antifungal compounds, a 4-bromo substituent on a phenyl ring attached to the imidazole core was found to be optimal for activity, with other substitutions leading to decreased potency.[20]
-
Overall Substitution Pattern: The combination of halogen substituents with other functional groups on the imidazole scaffold allows for fine-tuning of the molecule's properties to achieve desired therapeutic effects.
Future Perspectives
The discovery and development of halogenated imidazole derivatives continue to be a vibrant area of research. Future efforts are likely to focus on:
-
Novel Synthetic Methods: The development of more efficient, regioselective, and environmentally friendly halogenation techniques.
-
New Therapeutic Targets: Exploring the potential of halogenated imidazoles against new and emerging diseases, including viral infections and neurodegenerative disorders.
-
Hybrid Molecules: Designing hybrid molecules that combine the halogenated imidazole scaffold with other pharmacophores to create multi-target drugs with enhanced efficacy and reduced potential for drug resistance.[10][11]
-
Marine Natural Products: The continued exploration of marine organisms as a source of novel halogenated imidazole compounds with unique biological activities.[19]
The rich history and diverse applications of halogenated imidazoles underscore the power of this privileged structure in medicinal chemistry. As our understanding of disease biology and synthetic chemistry advances, the halogenated imidazole core is poised to remain a valuable scaffold for the discovery of new and improved medicines for years to come.
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The Imidazole Scaffold: A Nexus for Novel Therapeutic Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and clinically significant synthetic molecules.[1] Its unique electronic properties, including its electron-rich character and ability to engage in a multitude of weak interactions, allow imidazole derivatives to readily bind to a diverse array of enzymes and receptors within biological systems, thereby exhibiting a broad spectrum of bioactivities.[1][2] This versatility has led to the development of imidazole-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] However, the ever-evolving landscape of human disease, marked by the rise of drug resistance and the need for more targeted therapies, necessitates a continuous search for novel chemical entities. This technical guide provides an in-depth exploration of promising, underexplored research avenues for novel imidazole compounds, offering a strategic roadmap for scientists engaged in drug discovery. We will delve into emerging therapeutic targets, innovative and sustainable synthetic methodologies, and the burgeoning field of imidazole-based theranostics. This guide is designed to be a practical resource, providing not only the conceptual framework for future research but also detailed, actionable protocols to empower researchers in their quest for the next generation of imidazole-based therapeutics.
Introduction: The Enduring Significance of the Imidazole Moiety
The imidazole nucleus is a privileged scaffold in drug discovery, a testament to its presence in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[4] This inherent biocompatibility, coupled with its synthetic tractability, has made it a focal point for medicinal chemists for decades.[5] The unique structural feature of two nitrogen atoms within the five-membered ring imparts desirable physicochemical properties, such as improved water solubility, which is beneficial for creating hydrogen bonds with biological targets.[3]
Clinically, imidazole-based drugs have made a significant impact. The antifungal activity of compounds like clotrimazole and miconazole is primarily attributed to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.[6][7] In oncology, imidazole derivatives have been developed as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer progression.[8][9] Furthermore, the therapeutic reach of imidazoles extends to antibacterial, antiviral, anti-inflammatory, and antiparasitic applications.[1][3]
Despite these successes, the therapeutic landscape is not without its challenges. The emergence of drug-resistant pathogens and the development of resistance to targeted cancer therapies underscore the urgent need for new chemical entities with novel mechanisms of action.[10] This guide aims to illuminate the path forward by identifying and elaborating on key areas of research where the versatile imidazole scaffold can be leveraged to address these unmet medical needs.
Frontier Research Areas for Novel Imidazole Compounds
The future of imidazole-based drug discovery lies in the exploration of novel therapeutic targets, the development of innovative synthetic strategies, and the expansion into new therapeutic modalities. This section outlines key areas ripe for investigation.
Targeting Kinases in Oncology: Beyond the Well-Trod Path
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[8] While several imidazole-based kinase inhibitors are already in clinical use, there remains a vast, underexplored landscape of kinase targets.
p38 MAP Kinase Inhibitors for Inflammatory Diseases and Cancer: The p38 mitogen-activated protein (MAP) kinase plays a pivotal role in the signal transduction cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][7] This makes it an attractive target for novel anti-inflammatory therapies. Imidazole derivatives have been identified as competitive inhibitors at the ATP binding site of p38 MAP kinase.[5][7]
-
Structure-Activity Relationship (SAR) Insights: The inhibitory potency of 2,4,5-trisubstituted imidazoles against p38 MAP kinase is highly dependent on the nature and position of substituents. A 4-pyridyl group at the 5-position is often crucial for potent inhibition, as it can form a key hydrogen bond within the ATP-binding site.[1] The substituent at the 2-position is also critical, with groups like methylsulfinylphenyl showing optimal activity.[1]
| Compound ID | 2-Position Substituent | 4-Position Substituent | 5-Position Substituent | p38 MAP Kinase IC50 (nM) |
| 1 | 4-(Methylsulfinyl)phenyl | 4-Fluorophenyl | 4-Pyridyl | 10 |
| 2 | 4-(Methylthio)phenyl | 4-Fluorophenyl | 4-Pyridyl | 50 |
| 3 | 4-(Methylsulfonyl)phenyl | 4-Fluorophenyl | 4-Pyridyl | 15 |
| 4 | Phenyl | 4-Fluorophenyl | 4-Pyridyl | 100 |
| 5 | 4-Chlorophenyl | 4-Fluorophenyl | 4-Pyridyl | 25 |
| 6 | 4-Fluorophenyl | Phenyl | 4-Pyridyl | 80 |
| 7 | 4-Fluorophenyl | 4-Chlorophenyl | 4-Pyridyl | 30 |
| 8 | 4-Fluorophenyl | 4-Fluorophenyl | 2-Pyridyl | 200 |
Table 1: Structure-Activity Relationship of 2,4,5-Trisubstituted Imidazoles as p38 MAP Kinase Inhibitors. [1]
Cyclin-Dependent Kinase (CDK) Inhibitors: The dysregulation of cyclin-dependent kinases is a fundamental aspect of cancer cell proliferation. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[11]
Neurodegenerative Diseases: A New Frontier for Imidazoles
Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing healthcare challenge.[2][5] Imidazole-based compounds are emerging as promising multi-target agents for these complex disorders. Their mechanisms of action in this context include the modulation of oxidative stress, neuroinflammation, and the inhibition of key enzymes like cholinesterase.[2][4] Preclinical studies have shown that certain imidazole derivatives can improve cognition and ameliorate neuroinflammation in animal models of Alzheimer's disease.[12][13]
Combating Infectious Diseases: Addressing Drug Resistance
The rise of multidrug-resistant (MDR) bacteria and fungi, as well as parasitic diseases like malaria and tuberculosis, necessitates the development of new anti-infective agents with novel mechanisms of action.[14][15]
-
Anti-tubercular Agents: Imidazole-containing derivatives have demonstrated excellent anti-tubercular activity, with some compounds showing efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[14][16] Delamanid, a 4-nitroimidazole, is already approved for the treatment of multidrug-resistant tuberculosis.[14]
-
Antiparasitic Agents: Imidazole derivatives are being investigated as potential treatments for parasitic diseases such as toxoplasmosis and malaria.[17][18] Their mechanism of action can involve the induction of oxidative stress in the parasite.[19]
Imidazole-Based Diagnostics and Theranostics: A Luminous Future
Beyond their therapeutic applications, imidazole derivatives are being developed as powerful tools for diagnostics and theranostics.
-
Fluorescent Probes for Bioimaging: The unique photophysical properties of certain imidazole derivatives make them ideal candidates for fluorescent probes.[20][21] These probes can be designed to selectively target and visualize specific cellular components, such as lysosomes or the plasma membrane, enabling researchers to study cellular processes in real-time.[20][22][23]
-
Photosensitizers for Photodynamic Therapy (PDT): Imidazole-porphyrin and imidazole-carbazole conjugates are being explored as photosensitizers for PDT, a minimally invasive therapeutic approach for cancer and other diseases.[6][24][25] Upon activation by light, these molecules generate reactive oxygen species that can selectively destroy target cells.[6][24]
Innovative Synthetic Methodologies: Building the Imidazole Core with Efficiency and Sustainability
The synthesis of diverse libraries of imidazole derivatives is crucial for drug discovery. Modern synthetic chemistry is increasingly focused on developing efficient, cost-effective, and environmentally friendly methods.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are a powerful tool for generating molecular diversity.[26][27][28] The one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate is a classic example.[20]
Green Synthesis: A Sustainable Approach
The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave irradiation and sonication.[1][7][18][29][30] The use of magnetic nanoparticles as recoverable and reusable catalysts represents a significant advancement in this area.[1][3]
Experimental Protocols: A Practical Guide for the Researcher
This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of novel imidazole compounds, empowering researchers to translate the concepts discussed in this guide into practice.
Synthesis of 2,4,5-Trisubstituted Imidazoles via a One-Pot Multicomponent Reaction[20]
This protocol describes a general and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using a cupric chloride catalyst under microwave irradiation.
Materials:
-
Substituted aldehyde (1 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Cupric chloride (CuCl₂) (10 mol%)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Thoroughly mix the reactants using a glass rod.
-
Place the beaker in a microwave reactor and irradiate at 300W for 15 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate solvent system.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 2,4,5-trisubstituted imidazole.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: Record the FT-IR spectrum to identify characteristic functional groups.
-
¹H NMR and ¹³C NMR Spectroscopy: Record the NMR spectra to confirm the structure of the synthesized compound.[11]
-
Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight of the product.[11]
In Vitro p38 MAP Kinase Inhibition Assay[1][12]
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the inhibitory activity of synthesized imidazole compounds against p38 MAP kinase.
Materials:
-
Recombinant p38α MAP Kinase
-
Biotinylated substrate peptide (e.g., ATF2)
-
ATP
-
Assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution containing the europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Evaluation of Neuroprotective Effects in an Alzheimer's Disease Cell Model[31]
This protocol describes a method to assess the neuroprotective effects of imidazole compounds against amyloid-β (Aβ)-induced toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Amyloid-β (1-42) peptide
-
Test imidazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Culture SH-SY5Y cells in complete medium.
-
Seed the cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of the test imidazole compounds for 1 hour.
-
Induce neurotoxicity by adding aggregated Aβ (1-42) peptide to the cells and incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the concentration at which the test compounds exhibit significant neuroprotection.
Visualizing the Path Forward: Diagrams and Workflows
To further clarify the concepts and protocols discussed, the following diagrams illustrate key pathways and workflows.
Figure 1: A comprehensive workflow for the discovery and preclinical evaluation of novel imidazole compounds.
Figure 2: The p38 MAP kinase signaling pathway and the point of intervention for imidazole-based inhibitors.
Conclusion and Future Perspectives
The imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The research areas highlighted in this guide—targeting novel kinases, exploring applications in neurodegenerative diseases, combating infectious diseases, and developing innovative diagnostic and theranostic tools—represent the forefront of imidazole-based drug discovery. The integration of green and efficient synthetic methodologies, such as multicomponent reactions, will be instrumental in accelerating the synthesis of diverse chemical libraries for high-throughput screening.
The future of imidazole research will likely involve a greater emphasis on multi-target drug design, aiming to address the complexity of diseases like cancer and neurodegeneration. Furthermore, the development of imidazole-based probes and photosensitizers will continue to provide powerful tools for both basic research and clinical applications. By embracing these novel research directions and employing the practical methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). PubMed.
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- One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.).
- Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. (2025). PubMed.
- Multi target-directed imidazole derivatives for neurodegenerative diseases. (n.d.). ResearchGate.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI.
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- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. (n.d.). Benchchem.
- Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. (n.d.). RSC Publishing.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central.
- Imidazole metalloporphyrins as photosensitizers for photodynamic therapy: role of molecular charge, central metal and hydroxyl radical production. (2009). PubMed.
- A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (n.d.). PubMed.
- Green synthesis of imidazole derivatives using multicomponent reactions. (n.d.).
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
- Photophysical Characterization of Imidazolium-Substituted Pd(II), In(III), and Zn(II) Porphyrins as Photosensitizers for Photodynamic Therapy. (n.d.). PubMed Central.
- Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. (n.d.). PubMed Central.
- Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. (n.d.). ResearchGate.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications. (n.d.). RSC Publishing.
- Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. (2020). PubMed.
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.).
- SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. (n.d.). Jetir.Org.
- Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.).
- Versatile imidazole synthesis via multicomponent reaction approach. (n.d.). Scilit.
- A Diimidazole-Based Amphiphilic Probe for Wash-Free Cell Plasma Membrane Imaging. (2025).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).
- Synthesis of Imidazole and Imidazolium Porphyrins. (2025). ResearchGate.
- Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. (2020). PubMed.
- Iron(II)'hanging imidazole' porphyrin: synthesis and proximal ligand effect on CO and O2 binding. (n.d.). RSC Publishing.
- Recent advances of imidazole-containing derivatives as anti-tubercular agents. (n.d.). PubMed.
- Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. (n.d.). ResearchGate.
- Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach. (2024). PubMed.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed.
- Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model. (2017). PubMed.
- Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. (n.d.). eScholarship.
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- Evaluation of the anti-AChE and protective effect of New Imidazole Derivatives: In Silico Analysis and Experimental study on oxidative stress and Oligodendrocyte Death. (2023). ResearchGate.
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Methodological & Application
Synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride: An Application Note and Detailed Protocol
Introduction
4-Bromo-1-methyl-1H-imidazol-2-amine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. The substituted imidazole scaffold is a privileged structure found in numerous biologically active compounds.[1] The presence of a bromine atom at the C4-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.[1] The 2-amino group offers a site for modification to modulate the physicochemical properties and biological activity of target molecules.[1] The N-methyl group prevents tautomerism, ensuring a fixed substitution pattern crucial for predictable molecular interactions.[1]
This application note provides a comprehensive guide for the synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, presenting two distinct and viable synthetic routes. The protocols are designed for researchers and scientists in organic synthesis and drug development, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Synthetic Strategies Overview
Two primary routes for the synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine are detailed herein.
-
Route 1: The Nitro-Intermediate Pathway. This robust, three-step synthesis begins with the commercially available 1-methyl-2-nitroimidazole. This pathway involves a regioselective bromination followed by a nitro group reduction. This route is well-documented and offers good control over the regiochemistry of bromination.
-
Route 2: The Direct Bromination Pathway. This more direct, two-step approach commences with 1-methyl-1H-imidazol-2-amine. It involves the direct electrophilic bromination of the electron-rich imidazole ring. While potentially more atom-economical, this route's success is highly dependent on the reaction conditions to avoid over-bromination or side reactions.
The final step for both routes is the conversion of the free base to its hydrochloride salt to improve stability and handling properties.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Route 1: Nitro-Intermediate Pathway
This pathway is recommended for its well-defined intermediates and high regioselectivity.
Step 1.1: Synthesis of 4-Bromo-1-methyl-2-nitroimidazole
Principle: The synthesis commences with the electrophilic bromination of 1-methyl-2-nitroimidazole. The nitro group at the 2-position is a deactivating group, which directs the incoming electrophile (bromine) to the C4 and C5 positions. The use of dioxane as a solvent allows for a more controlled reaction compared to aqueous conditions, favoring the mono-brominated product.[2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Methyl-2-nitroimidazole | 98% | Commercially Available |
| Bromine (Br₂) | ACS Reagent Grade | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| n-Hexane | HPLC Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 1-methyl-2-nitroimidazole (1.0 eq) in anhydrous 1,4-dioxane.
-
With vigorous stirring, add bromine (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford 4-bromo-1-methyl-2-nitroimidazole as the major product.[3]
Step 1.2: Synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine
Principle: The nitro group of 4-bromo-1-methyl-2-nitroimidazole is reduced to a primary amine using a classical Bechamp reduction with zinc dust in the presence of hydrochloric acid.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-1-methyl-2-nitroimidazole | As synthesized in Step 1.1 | - |
| Zinc dust (<10 µm) | 98% | Commercially Available |
| Hydrochloric acid (HCl) | 0.1 M | Commercially Available |
| Sodium hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |
| Chloroform (CHCl₃) | HPLC Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
Experimental Protocol:
-
Suspend 4-bromo-1-methyl-2-nitroimidazole (1.0 eq) in 0.1 M hydrochloric acid.
-
Add zinc dust (5.0 eq) portion-wise to the suspension with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the reaction mixture for 1 hour at room temperature.[3]
-
After the reaction is complete (monitored by TLC), filter the reaction mixture to remove excess zinc and inorganic salts.
-
Carefully basify the filtrate with a concentrated solution of sodium hydroxide to a pH of >10, keeping the solution cool with an ice bath.
-
Extract the product from the aqueous layer with chloroform (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-methyl-1H-imidazol-2-amine.
Route 2: Direct Bromination Pathway
This pathway offers a more concise synthesis, but requires careful control of the bromination step.
Step 2.1: Synthesis of 1-Methyl-1H-imidazol-2-amine
Principle: The synthesis of the starting material can be achieved through various methods. A common approach involves the cyclization of a suitable precursor. For instance, the reaction of an N-methylated aminoacetaldehyde equivalent with cyanamide can form the 2-aminoimidazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Methylaminoacetaldehyde dimethyl acetal | 97% | Commercially Available |
| Cyanamide | 98% | Commercially Available |
| Hydrochloric acid | Concentrated | Commercially Available |
Experimental Protocol (General):
-
Combine N-methylaminoacetaldehyde dimethyl acetal (1.0 eq) and cyanamide (1.1 eq) in a suitable solvent (e.g., water or ethanol).
-
Acidify the mixture with hydrochloric acid to facilitate both the cyclization and the hydrolysis of the acetal.
-
Heat the reaction mixture under reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Step 2.2: Synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine
Principle: The direct bromination of 1-methyl-1H-imidazol-2-amine is achieved using N-bromosuccinimide (NBS) as a mild and selective brominating agent.[1] The 2-amino group is a strong activating group, making the imidazole ring highly susceptible to electrophilic substitution. The use of an aprotic solvent like dichloromethane at room temperature helps to control the reactivity and favor mono-bromination at the C4 position.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Methyl-1H-imidazol-2-amine | As synthesized in Step 2.1 | - |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
Experimental Protocol:
-
Dissolve 1-methyl-1H-imidazol-2-amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-bromo-1-methyl-1H-imidazol-2-amine.
Final Step: Formation of the Hydrochloride Salt
Principle: The free base of 4-bromo-1-methyl-1H-imidazol-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent. This process protonates the basic nitrogen atoms of the imidazole ring, forming a salt that is typically a more stable, crystalline solid, which is easier to handle and store.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-1-methyl-1H-imidazol-2-amine | As synthesized | - |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Hydrochloric acid solution (2.0 M in diethyl ether) | - | Commercially Available |
Experimental Protocol:
-
Dissolve the purified 4-bromo-1-methyl-1H-imidazol-2-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
With stirring, add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.
-
A precipitate should form immediately. Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 1-Methyl-2-nitroimidazole | C₄H₅N₃O₂ | 127.10 | Yellow solid |
| 4-Bromo-1-methyl-2-nitroimidazole | C₄H₄BrN₃O₂ | 206.00 | Yellow needles |
| 1-Methyl-1H-imidazol-2-amine | C₄H₇N₃ | 97.12 | Off-white solid |
| 4-Bromo-1-methyl-1H-imidazol-2-amine | C₄H₆BrN₃ | 176.02 | Solid |
| 4-Bromo-1-methyl-1H-imidazol-2-amine HCl | C₄H₇BrClN₃ | 212.48 | Crystalline solid |
Troubleshooting and Safety Considerations
-
Safety: Bromine is highly corrosive and toxic; handle with extreme care in a well-ventilated fume hood. NBS is a lachrymator and irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Conditions: For reactions requiring anhydrous solvents (e.g., direct bromination with NBS), ensure all glassware is oven-dried and the solvents are of appropriate quality to prevent side reactions.
-
Reaction Monitoring: TLC is crucial for determining reaction completion and for optimizing reaction times to prevent the formation of byproducts.
-
Purification: Column chromatography should be performed carefully to ensure the separation of the desired product from starting materials and any di-brominated byproducts.
Conclusion
This application note provides two detailed and reliable synthetic protocols for the preparation of this compound. Route 1, via the nitro-intermediate, offers excellent regiocontrol and is recommended for its robustness. Route 2, involving direct bromination, presents a more streamlined approach, though it may require more careful optimization. By following these protocols, researchers can confidently synthesize this versatile building block for applications in drug discovery and medicinal chemistry.
References
- Farah, S. F., & McClelland, R. A. (1993). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427-434.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Yeung, Y.-Y., et al. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(9), 2448-2451.
- Journal of Chemical Research. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610.
- Farah, S. F., & McClelland, R. A. (1993). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427–434.
-
Wikipedia. (2023, October 27). N-Bromosuccinimide. In Wikipedia. Retrieved from [Link]
- RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3967-3996.
- Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(6), 3369-3381.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1987). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 631-637.
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Introduction: The Strategic Importance of Substituted Imidazoles in Modern Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. The synthesis of highly functionalized imidazoles is therefore a critical endeavor in the development of new pharmaceuticals. Among the most powerful and versatile methods for constructing carbon-carbon bonds in contemporary organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers a mild and efficient pathway to link aryl or heteroaryl moieties, making it an indispensable tool for molecular architects in the pharmaceutical industry.
This guide provides an in-depth exploration of the application of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride in Suzuki coupling reactions. This specific substrate presents a unique set of challenges and opportunities due to the interplay of its structural features: the reactive C-Br bond at a key position for diversification, the N-methylation which removes the complexities of N-H acidity and potential for N-arylation, and the 2-amino group, a Lewis basic site that can influence the catalytic cycle. Understanding these nuances is paramount for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of novel bioactive compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-bromo-1-methyl-1H-imidazol-2-amine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | The starting material. |
| Arylboronic Acid | ≥97% | Various | The coupling partner. A slight excess (1.1-1.5 equivalents) is typically used. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalysis Grade | Various | The choice of catalyst is critical. See the "Optimization" section for guidance. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous, ≥99% | Various | The base neutralizes the hydrochloride salt and activates the boronic acid. An excess (2-3 equivalents) is required. |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Various | The choice of solvent can significantly impact the reaction outcome. A mixture with water is often used to facilitate the dissolution of the base and boronate salt. |
| Degassed Water | HPLC Grade | In-house | Used in biphasic solvent systems. |
| Inert Gas (Argon or Nitrogen) | High Purity | Gas Supplier | Essential for maintaining an oxygen-free atmosphere to prevent catalyst degradation. |
| Standard Glassware and Equipment | N/A | Laboratory Supply | Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, etc. |
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand if required.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).
-
Optimization and Troubleshooting
Achieving high yields and purity in the Suzuki coupling of 4-Bromo-1-methyl-1H-imidazol-2-amine often requires careful optimization of reaction parameters. The presence of the 2-amino group can lead to catalyst inhibition through coordination to the palladium center.[3]
Figure 2: A logical workflow for optimizing the Suzuki coupling reaction.
| Parameter | Considerations and Rationale | Suggested Starting Points & Variations |
| Palladium Catalyst & Ligand | The 2-amino group can act as a ligand and inhibit the catalyst. Electron-rich and sterically hindered phosphine ligands can promote the desired catalytic cycle and prevent catalyst deactivation. | Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃. Ligands: SPhos, XPhos, RuPhos for challenging couplings. |
| Base | A sufficient amount of base is needed to neutralize the hydrochloride salt and activate the boronic acid. The choice of base can influence reaction rates and side reactions. | Bases: K₂CO₃, Cs₂CO₃ (often more effective but costlier), K₃PO₄ (can be effective in anhydrous conditions). Use at least 2.5-3.0 equivalents. |
| Solvent | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). | Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF. Anhydrous conditions with a strong base like K₃PO₄ can sometimes be effective. |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. | Start at 80-90 °C and increase to 100-110 °C if the reaction is sluggish. Microwave irradiation can sometimes accelerate the reaction. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst (degraded by oxygen).- Catalyst inhibition by the 2-amino group.- Insufficiently active catalyst system for the specific substrates. | - Ensure rigorous degassing of solvents and use of an inert atmosphere.- Screen different palladium catalysts and ligands (e.g., Buchwald-Hartwig ligands).- Increase catalyst loading (e.g., from 5 mol% to 10 mol%). |
| De-bromination of starting material | - Presence of protic impurities.- Certain catalysts and conditions can favor this side reaction. | - Use anhydrous solvents and reagents.- Screen different bases; sometimes a weaker base can mitigate this issue. |
| Homocoupling of boronic acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | - Ensure thorough degassing of the reaction mixture.- Add a small amount of a reducing agent or use a Pd(0) source directly. |
| Complex product mixture | - Side reactions due to high temperature.- Instability of starting materials or products under the reaction conditions. | - Lower the reaction temperature and extend the reaction time.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for the synthesis of novel 2-amino-4-aryl-1-methylimidazoles, which are valuable scaffolds in drug discovery. While the presence of the 2-amino group presents a challenge in terms of potential catalyst inhibition, this can be overcome through careful selection of the catalyst system, base, and solvent. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to successfully employ this versatile building block in their synthetic campaigns. Further exploration of novel catalyst systems, including N-heterocyclic carbene (NHC) palladium complexes, may offer even more efficient and milder conditions for these challenging couplings in the future.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- National Center for Biotechnology Information. (2020). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
- PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
- ResearchGate. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- ACS Publications. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- PubMed. (2024).
- ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- ResearchGate. (2024).
- National Center for Biotechnology Information. (2020).
- ACS Publications. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.
- Wikipedia. (n.d.). Suzuki reaction.
- Scilit. (n.d.). Suzuki–Miyaura Coupling Reaction by Pd II ‐Catalyzed Aromatic C-H Bond Activation Directed by an N‐Alkyl Acetamino Group.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride
Introduction: The Strategic Importance of Imidazole Alkynylation in Drug Discovery
The Sonogashira cross-coupling reaction is a powerful and versatile transformation in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, largely due to its typically mild reaction conditions and broad functional group tolerance.[1]
The 2-aminoimidazole scaffold is a privileged structural motif found in numerous marine natural products with potent biological activities, including anti-biofilm and anticancer properties. The ability to functionalize this core structure is of paramount importance in medicinal chemistry for the development of novel therapeutic agents. The introduction of alkyne moieties via the Sonogashira coupling provides a versatile handle for further chemical modifications, such as click chemistry, or to serve as a key component of a pharmacophore.
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with 4-bromo-1-methyl-1H-imidazol-2-amine hydrochloride. We will address the specific challenges posed by this substrate and present a robust protocol, complete with mechanistic insights and troubleshooting advice.
Challenges and Strategic Considerations
The Sonogashira coupling of this compound presents two primary challenges that must be carefully addressed to ensure a successful reaction:
-
The Hydrochloride Salt: The substrate is provided as a hydrochloride salt. The Sonogashira coupling is base-mediated, and a sufficient amount of base must be added to not only facilitate the catalytic cycle but also to neutralize the hydrochloride salt and liberate the free amine. The choice of base is critical to avoid unwanted side reactions.
-
The 2-Amino Group: The presence of a free amino group on the imidazole ring can lead to catalyst inhibition or poisoning. The nitrogen lone pair can coordinate to the palladium center, hindering its catalytic activity. Furthermore, N-heterocycles themselves can act as ligands for the palladium catalyst.
To overcome these challenges, a careful selection of reaction parameters, including the catalyst system, base, and solvent, is essential. A copper-free Sonogashira protocol is often advantageous for substrates containing coordinating groups, as it can mitigate some of the complexities introduced by the copper co-catalyst.[2][3][4]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a well-vetted starting point and may require optimization for different alkynes or large-scale synthesis.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
TLC plates and visualization reagents
-
Chromatography supplies for purification
Reaction Setup Workflow:
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), [PdCl₂(PPh₃)₂] (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF, 5-10 mL per mmol of substrate). Add the base (Et₃N or DIPEA, 3.0-4.0 eq.) via syringe, followed by the terminal alkyne (1.1-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-1-methyl-1H-imidazol-2-amine.
Quantitative Data Summary
The following table provides representative reaction parameters for the Sonogashira coupling of related 2-aminoimidazole substrates. These serve as a valuable reference for optimizing the reaction of this compound.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-4-iodoimidazole derivative | Phenylacetylene | [PdCl₂(PPh₃)₂] (5) | CuI (10) | Et₃N (3) | DMF | 60 | 92 | [5] |
| 2 | 2-Amino-5-iodoimidazole derivative | 1-Octyne | [PdCl₂(PPh₃)₂] (5) | CuI (10) | Et₃N (3) | DMF | 60 | 85 | [5] |
| 3 | 4-Bromoaniline | Phenylacetylene | [Pd(PPh₃)₄] (2) | CuI (4) | Et₃N (2) | THF | 50 | 88 | General Protocol |
| 4 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10) | None | DABCO (2) | DMF | RT | 85 | [6] |
Mechanistic Insights: The Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycle of the Sonogashira coupling.
-
Palladium(0) Formation: If a Pd(II) precatalyst like [PdCl₂(PPh₃)₂] is used, it is first reduced in situ to the active Pd(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-bromo-1-methyl-1H-imidazol-2-amine), forming a Pd(II) intermediate. This is often the rate-determining step.[7]
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with CuI in the presence of a base to form a copper acetylide species. The base deprotonates the alkyne, and the resulting acetylide coordinates to the copper.[7]
-
Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the copper catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Low reaction temperature- Catalyst poisoning by the 2-amino group | - Use a fresh batch of palladium catalyst.- Ensure the base is in sufficient excess (3-4 eq.) to neutralize the HCl salt and facilitate the reaction.- Increase the reaction temperature in increments of 10 °C.- Consider a copper-free protocol with a bulkier phosphine ligand (e.g., P(t-Bu)₃) to minimize coordination of the amino group. |
| Formation of Alkyne Homocoupling (Glaser Coupling) Product | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is performed under strictly anaerobic conditions (degas solvents and use an inert atmosphere).- Reduce the amount of CuI to 1-2 mol%.- Consider a copper-free Sonogashira protocol. |
| Decomposition of Starting Material | - High reaction temperature- Unstable substrate under basic conditions | - Lower the reaction temperature and increase the reaction time.- Screen alternative, milder bases such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF. |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure high-purity, dry, and degassed solvents and reagents.- Use a more robust ligand for the palladium catalyst.- Avoid excessively high temperatures. |
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of novel 2-aminoimidazole derivatives for drug discovery and other applications. By carefully considering the challenges posed by the substrate's hydrochloride salt and the coordinating 2-amino group, and by implementing the robust protocol outlined in this guide, researchers can successfully synthesize a wide range of alkynylated products. The provided mechanistic insights and troubleshooting guide will further aid in the optimization and successful execution of this important reaction.
References
-
Soheili, A. et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
-
Jana, S. et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
-
Roughley, S. D. & Jordan, A. M. The Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016; pp 114-144. [Link]
-
Gevorgyan, V. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Li, J. et al. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
Ahmad, S. et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
-
Steurer, S. et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Košmrlj, J. et al. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
-
Al-Masum, M. & El-Sayed, E. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Al-Masum, M. & El-Sayed, E. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Steurer, S. et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ARO-DES. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Lo, H. L. et al. Synthesis of a 2-Aminoimidazole Library for Antibiofilm Screening Utilizing the Sonogashira Reaction. Journal of Combinatorial Chemistry. [Link]
-
Verbitskiy, E. V. et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
Reddit. Sonogashira coupling. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Strategic Use of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry and drug discovery, the imidazole ring stands out as a "privileged scaffold" due to its presence in numerous biologically active molecules.[1] 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride has emerged as a highly versatile and strategic building block for the synthesis of targeted enzyme inhibitors, particularly for protein kinases.[1] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.
The unique structural features of this compound make it an ideal starting material for developing potent and selective kinase inhibitors. The bromine atom at the C4 position serves as a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the facile installation of various aryl and heteroaryl moieties, which can be tailored to interact with specific regions of the kinase active site. The 2-amino group provides a crucial hydrogen bond donor, often anchoring the inhibitor to the hinge region of the kinase, a common feature of ATP-competitive inhibitors. Furthermore, the N-methyl group prevents tautomerism, ensuring a fixed substitution pattern for predictable and consistent interactions with the biological target.[1]
This guide provides an in-depth look at the application of this compound in the synthesis of a representative p38 MAP kinase inhibitor, complete with a detailed experimental protocol and an exploration of the underlying scientific principles.
Targeting the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, inhibitors of p38 MAP kinase are of significant interest for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Imidazole-based compounds have been a cornerstone in the development of p38 MAP kinase inhibitors, acting as competitive inhibitors at the ATP binding site.
Below is a diagram illustrating the p38 MAP kinase signaling pathway and the point of inhibition.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Synthesis of a Representative p38 MAP Kinase Inhibitor: 4-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
The following section details the synthesis of a potent p38 MAP kinase inhibitor, 4-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine, utilizing a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.
Experimental Workflow
The overall synthetic workflow is depicted below:
Caption: Synthetic Workflow for a p38 MAP Kinase Inhibitor.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine from this compound and 4-fluorophenylboronic acid.
Materials and Reagents:
-
This compound
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Causality Note: Potassium carbonate is used as the base to deprotonate the boronic acid, forming the active boronate species, and to neutralize the HCl salt of the starting material. An excess is used to ensure the reaction proceeds to completion.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Causality Note: Pd(PPh₃)₄ is a common and effective palladium(0) catalyst for Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Causality Note: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents. Degassing the water removes dissolved oxygen, which can deactivate the catalyst.
-
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Causality Note: Washing with brine helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to afford the pure 4-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Biological Activity of Analogous p38 MAP Kinase Inhibitors
The following table presents the inhibitory activity of representative imidazole-based p38 MAP kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | R¹ Group at C4 | p38α MAP Kinase IC₅₀ (nM) | Reference |
| 1 | 4-Fluorophenyl | 240 | [2] |
| 2 | 4-Chlorophenyl | 300 | [2] |
| 3 | 4-Methylphenyl | 450 | [2] |
| 4 | 3-Trifluoromethylphenyl | 150 | [2] |
Note: The data presented is for analogous compounds to illustrate the potential efficacy. Actual IC₅₀ values for the synthesized compound would require experimental determination.
Conclusion and Future Directions
This compound is a valuable and strategically important building block for the synthesis of potent enzyme inhibitors. The straightforward and high-yielding Suzuki-Miyaura coupling protocol described herein provides a reliable method for accessing a diverse range of 4-aryl-1-methyl-1H-imidazol-2-amines. These compounds serve as excellent scaffolds for targeting kinases such as p38 MAP kinase. Further derivatization of the 2-amino group or modification of the aryl moiety introduced at the 4-position can be explored to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.
References
-
VIVO. Bioorganic & medicinal chemistry letters. Available at: [Link]
-
ACS Publications. Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Seerden, J. P. G., et al. Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014, 24(15), 3412-3418. Available at: [Link]
-
Graczyk, P. P., et al. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorganic & Medicinal Chemistry Letters. 2005, 15(21), 4666–4670. Available at: [Link]
-
Ye, Q., et al. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances. 2011, 1(8), 1475-1481. Available at: [Link]
-
Wang, Y., et al. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. 2018, 42(12), 608-610. Available at: [Link]
-
Encinar, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. 2017, 7(3), 51. Available at: [Link]
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Application Notes & Protocols: Leveraging 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride for the Development of Novel Adrenergic Receptor Modulators
Abstract
This guide provides a comprehensive framework for researchers and drug development professionals on the strategic use of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride as a versatile chemical scaffold. We delve into its application for the synthesis and characterization of novel modulators targeting adrenergic receptors, particularly the α2-adrenergic G protein-coupled receptor (GPCR). This document outlines detailed synthetic protocols, in vitro characterization assays, and the underlying scientific rationale, offering a complete workflow from initial scaffold to validated lead compound.
Introduction: The Strategic Value of the Imidazole Scaffold
In medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug molecules due to their ability to interact with multiple biological targets. The imidazole ring is one such scaffold, forming the core of biologically crucial molecules like the amino acid histidine and the neurotransmitter histamine[1]. This compound (CAS: 1632286-16-8) is a highly valuable derivative engineered for synthetic versatility[2].
Its structure presents three key strategic advantages for drug design:
-
Orthogonal Reactive Sites : The bromine atom at the 4-position and the amine group at the 2-position serve as independent, reactive handles for synthetic elaboration, allowing for the systematic exploration of chemical space[1].
-
Locked Tautomerism : The N-methyl group prevents the tautomerism often seen in unsubstituted imidazoles, ensuring a predictable and fixed substitution pattern. This is critical for consistent reactivity and reliable structure-activity relationship (SAR) studies[1].
-
Proven Bioactivity : The imidazole core is a well-established pharmacophore for adrenergic receptor ligands, making this scaffold an excellent starting point for developing novel modulators with potential therapeutic applications in analgesia, sedation, and hypertension[3][4][5].
This guide will focus on its application in modulating the α2-adrenergic receptor, a key therapeutic target.
Part 1: Rationale for Targeting the α2-Adrenergic Receptor
Adrenergic receptors are a class of GPCRs that are the targets of the catecholamines epinephrine and norepinephrine[6]. They are broadly classified into α and β types, with further subtypes. The α2-adrenergic receptors (α2A, α2B, α2C) are primarily inhibitory and are involved in regulating neurotransmitter release, blood pressure, and sedation[5][7].
Mechanism of Action: The canonical signaling pathway for α2-adrenergic receptors involves coupling to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[7]. This reduction in cAMP modulates downstream effectors, producing the physiological response.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Part 2: Synthetic Strategy - From Scaffold to Modulator Library
The core strategy involves a divergent synthetic approach, using the two reactive handles on the 4-bromo-1-methyl-1H-imidazol-2-amine scaffold to generate a library of diverse analogues. The workflow begins with modifying the C4-bromo position, followed by functionalization of the C2-amino group.
Caption: General Synthetic Workflow.
Protocol 1: Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling
Rationale: The carbon-bromine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1]. This reaction allows for the facile introduction of a wide variety of commercially available aryl and heteroaryl boronic acids, enabling extensive exploration of the receptor's ligand-binding pocket. This is a crucial first step in building molecular complexity and tuning receptor selectivity[8].
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The mixture should be stirred to ensure a fine suspension.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure C4-arylated product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Functionalization of the 2-Amino Group via Amidation
Rationale: The 2-amino group provides a nucleophilic site for further modification. Acylation with various carboxylic acids or acid chlorides introduces an amide bond, which can act as a hydrogen bond donor/acceptor. This modification can significantly impact the compound's pharmacokinetic properties and its interaction with key amino acid residues within the receptor binding site[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the C4-arylated intermediate from Protocol 1 (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), and stir the solution at 0 °C.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride, 1.1 eq) or a mixture of a carboxylic acid (1.1 eq) and a coupling agent like HATU or HBTU (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
-
Validation: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Part 3: In Vitro Characterization of Novel Modulators
After synthesis, the new compounds must be evaluated for their ability to bind to and modulate the target receptor. This is achieved through a sequential workflow of binding and functional assays.
Caption: In Vitro Screening and Characterization Workflow.
Protocol 3: Radioligand Competition Binding Assay
Rationale: This assay quantifies the binding affinity (expressed as the inhibition constant, Ki) of a test compound for the target receptor. It works on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-clonidine or [³H]-yohimbine for α2-receptors). The ability of the test compound to displace the radioligand is a direct measure of its affinity[9][10]. This is the primary screen to identify which of the synthesized compounds interact meaningfully with the target.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing the human α2A-adrenergic receptor. Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand (e.g., [³H]-clonidine) at a concentration near its Kd value.
-
Increasing concentrations of the unlabeled test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine) to a set of control wells.
-
For determining total binding, add only assay buffer instead of a competitor.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Detection: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data to a one-site sigmoidal dose-response model using software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data
| Compound ID | R¹ Group (at C4) | R² Group (at C2-N) | Ki (nM) for α2A-AR |
|---|---|---|---|
| SC-001 | Phenyl | Acetyl | 250.4 |
| SC-002 | 4-Fluorophenyl | Acetyl | 85.2 |
| SC-003 | 2-Thienyl | Acetyl | 45.7 |
| SC-004 | 4-Fluorophenyl | Propionyl | 92.1 |
Protocol 4: cAMP Accumulation Functional Assay
Rationale: Once high-affinity binders are identified, their functional activity (i.e., whether they are agonists, antagonists, or inverse agonists) must be determined. For Gi-coupled receptors like the α2-AR, agonists inhibit adenylyl cyclase, thereby reducing cAMP production[5]. This assay measures changes in intracellular cAMP levels to quantify the functional potency (EC₅₀ for agonists) or inhibitory activity (IC₅₀ for antagonists) of the test compounds[11].
Step-by-Step Methodology:
-
Cell Culture: Plate whole cells (e.g., CHO-α2A) in 96-well plates and grow to near confluency.
-
Assay Preparation:
-
Aspirate the growth medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 20-30 minutes. This prevents the degradation of cAMP and enhances the assay signal.
-
-
Compound Addition (Agonist Mode):
-
Add increasing concentrations of the test compound.
-
Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. The agonist effect will be measured as a reduction in this forskolin-stimulated level.
-
-
Compound Addition (Antagonist Mode):
-
Add increasing concentrations of the test compound.
-
Add a known EC₈₀ concentration of a reference agonist (e.g., clonidine) to all wells, along with forskolin. The antagonist effect will be measured as the reversal of the reference agonist's inhibition.
-
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured signal (proportional to cAMP level) against the log concentration of the test compound.
-
For agonists, fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).
-
For antagonists, fit the data to determine the IC₅₀.
-
Table 2: Representative Functional Activity Data
| Compound ID | Assay Mode | EC₅₀ / IC₅₀ (nM) | % Max Response (vs. Clonidine) | Classification |
|---|---|---|---|---|
| SC-002 | Agonist | 150.5 | 95% | Full Agonist |
| SC-003 | Agonist | 78.3 | 98% | Full Agonist |
| SC-005 | Antagonist | 210.1 | N/A | Antagonist |
Part 4: Data Interpretation and Lead Optimization
The ultimate goal is to establish a clear Structure-Activity Relationship (SAR). By comparing the binding (Ki) and functional (EC₅₀) data across the library of synthesized compounds, researchers can deduce which chemical modifications lead to improved potency and selectivity. For example, the data in Tables 1 and 2 might suggest that a 2-thienyl group at the C4 position (SC-003) is more favorable for binding and agonist activity than a simple phenyl group (SC-001). This iterative process of design, synthesis, and testing is the core of modern drug discovery.
Caption: The Iterative Cycle of Lead Optimization.
Conclusion
This compound is a powerful and versatile starting material for the development of novel receptor modulators. Its well-defined reactive sites allow for systematic chemical elaboration, while its core structure is predisposed to interacting with important therapeutic targets like adrenergic receptors. By employing the integrated workflow of targeted synthesis, binding assays, and functional characterization outlined in this guide, research teams can efficiently navigate the path from a privileged scaffold to a promising lead compound.
References
-
Thieme Connect. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]
-
Pharmaffiliates. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]
-
PubMed. Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. [Link]
-
ChemBK. This compound. [Link]
-
PubMed. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. [Link]
-
PubMed. Alpha(2) adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-imidazo)-1,3-dimethyl-6,7-dihydro-thianaphthene as a high-affinity ligand for the alpha(2D) adrenergic receptor. [Link]
-
MDPI. Ligands of Adrenergic Receptors: A Structural Point of View. [Link]
-
Wikipedia. Alpha-adrenergic agonist. [Link]
-
PubMed. Stereochemical studies of adrenergic drugs. Optically active derivatives of imidazolines. [Link]
-
NCBI. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. [Link]
-
PubMed. Alpha(1)-adrenoceptor activation: a comparison of 4-(anilinomethyl)imidazoles and 4-(phenoxymethyl)imidazoles to related 2-imidazolines. [Link]
-
NCBI. High-affinity binding of agonists to beta-adrenergic receptors on intact cells. [Link]
-
NCBI. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. [Link]
Sources
- 1. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligands of Adrenergic Receptors: A Structural Point of View | MDPI [mdpi.com]
- 7. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Alpha(2) adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-imidazo)-1,3-dimethyl-6,7-dihydro-thianaphthene as a high-affinity ligand for the alpha(2D) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-affinity binding of agonists to beta-adrenergic receptors on intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of N-Methylated Imidazoles in Medicinal Chemistry
An Application Note and Comprehensive Guide to the N-Methylation of 4-bromo-1H-imidazole
N-methylated imidazole scaffolds are privileged structures in modern drug discovery, appearing in a wide array of pharmacologically active compounds. The strategic methylation of an imidazole ring, particularly the introduction of a methyl group at one of the nitrogen atoms, can profoundly influence the molecule's physicochemical properties. This includes modulating its basicity (pKa), lipophilicity (logP), and metabolic stability, all of which are critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, the regiochemistry of N-methylation is paramount, as the resulting isomers, such as 1-methyl-4-bromo-1H-imidazole and 1-methyl-5-bromo-1H-imidazole, can exhibit distinct biological activities and target affinities. This guide provides detailed protocols and mechanistic insights for the N-methylation of 4-bromo-1H-imidazole, a versatile precursor in the synthesis of numerous pharmaceutical agents.
Understanding the Regioselectivity of Imidazole N-Methylation
The N-methylation of 4-bromo-1H-imidazole can theoretically yield two regioisomers: 1,4-disubstituted and 1,5-disubstituted imidazoles. The outcome of this reaction is often dictated by the interplay of electronic and steric factors, as well as the specific reaction conditions employed. The tautomeric nature of the imidazole ring means that the proton can reside on either nitrogen atom, leading to N1 and N3 tautomers. The choice of base and solvent can influence the equilibrium between these tautomers and the subsequent alkylation reaction.
Figure 1: Tautomeric equilibrium of 4-bromo-1H-imidazole.
Protocol 1: Classical N-Methylation using Methyl Iodide and a Strong Base
This protocol employs a strong base, such as sodium hydride (NaH), to deprotonate the imidazole, followed by quenching with an electrophilic methyl source like methyl iodide. This method is highly effective and generally proceeds with good yield, although it requires careful handling of pyrophoric and moisture-sensitive reagents.
Mechanistic Rationale
Sodium hydride acts as a non-nucleophilic strong base, irreversibly deprotonating the imidazole ring to form the corresponding imidazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial to solvate the cation and prevent side reactions.
Figure 2: Reaction workflow for N-methylation with NaH and CH3I.
Detailed Experimental Protocol
Materials:
-
4-bromo-1H-imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (CH3I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromo-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Data Summary
| Reagents | Equivalents | Purpose |
| 4-bromo-1H-imidazole | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Strong base for deprotonation |
| Methyl Iodide (CH3I) | 1.1 | Methylating agent |
| DMF | - | Aprotic polar solvent |
| NH4Cl (aq) | - | Quenching agent |
Protocol 2: Phase-Transfer Catalysis for Enhanced Regioselectivity
Phase-transfer catalysis (PTC) offers a milder and often more regioselective approach to N-methylation. This method avoids the use of strong, hazardous bases and can be performed under biphasic conditions.
Mechanistic Rationale
In this system, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the imidazolide anion from the aqueous phase (where it is generated by a milder base like potassium carbonate) to the organic phase containing the methylating agent. This controlled transfer can influence the site of methylation.
Figure 3: Phase-transfer catalysis workflow for N-methylation.
Detailed Experimental Protocol
Materials:
-
4-bromo-1H-imidazole
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfate ((CH3)2SO4)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1H-imidazole (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in acetonitrile.
-
Add a solution of potassium carbonate (2.0 equivalents) in water.
-
To this biphasic mixture, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction vigorously at 40-50 °C for 6-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the desired N-methylated regioisomers.
Data Summary
| Reagents | Equivalents | Purpose |
| 4-bromo-1H-imidazole | 1.0 | Starting material |
| Potassium Carbonate | 2.0 | Mild base |
| Dimethyl Sulfate | 1.2 | Methylating agent |
| TBAB | 0.1 | Phase-transfer catalyst |
| Acetonitrile/Water | - | Biphasic solvent system |
Comparative Analysis of Protocols
| Parameter | Protocol 1 (NaH/CH3I) | Protocol 2 (PTC) |
| Base Strength | Strong (NaH) | Mild (K2CO3) |
| Reagent Handling | Requires inert atmosphere, pyrophoric base | Easier handling of reagents |
| Reaction Time | Typically shorter (2-4 hours) | Generally longer (6-8 hours) |
| Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Regioselectivity | Can be variable, often favoring the less hindered N | Can offer improved regioselectivity |
| Workup | Requires careful quenching | Simpler aqueous workup |
Conclusion and Best Practices
The choice of protocol for the N-methylation of 4-bromo-1H-imidazole depends on several factors, including the desired regioselectivity, available laboratory equipment, and safety considerations. The classical method using a strong base like sodium hydride is robust and high-yielding but demands stringent anhydrous and inert conditions. In contrast, the phase-transfer catalysis approach provides a milder and often more user-friendly alternative, with the potential for enhanced control over regioselectivity. It is recommended that initial small-scale trials are conducted to determine the optimal conditions for a specific synthetic goal. Proper characterization of the resulting regioisomers by techniques such as NMR spectroscopy is essential to confirm the outcome of the reaction.
References
- Strategic Application of Imidazole Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]
- Phase-Transfer Catalysis in Organic Synthesis. Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
- The Chemistry of Imidazole and its Derivatives. Comprehensive Organic Chemistry. [URL: https://www.sciencedirect.com/book/comprehensive-organic-chemistry]
Application Notes and Protocols for the Regioselective Bromination of 1-methyl-1H-imidazol-2-amine
Introduction
1-methyl-1H-imidazol-2-amine is a privileged scaffold in medicinal chemistry and drug development. The strategic introduction of a bromine atom onto the imidazole ring provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex drug candidates. However, the high electron-donating capacity of the 2-amino group strongly activates the imidazole ring towards electrophilic substitution, presenting a significant challenge for achieving regioselective monobromination. Uncontrolled reactions often lead to a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers, complicating purification and reducing the yield of the desired product.
These application notes provide a comprehensive guide to the regioselective bromination of 1-methyl-1H-imidazol-2-amine, detailing two primary strategic approaches. We will explore an indirect method involving the bromination of a deactivated precursor followed by chemical reduction, as well as a direct electrophilic bromination strategy. For each method, we will elucidate the underlying chemical principles, provide field-proven protocols, and discuss critical parameters for controlling regioselectivity.
Strategic Overview: Navigating the Activated System
The core challenge in the bromination of 1-methyl-1H-imidazol-2-amine lies in the powerful activating and ortho-, para-directing nature of the amino group. This effect, combined with the inherent reactivity of the imidazole ring, makes positions C4 and C5 highly susceptible to electrophilic attack. Our strategic approaches are designed to either temper this reactivity or precisely control the reaction conditions to favor a single isomer.
Figure 1: Conceptual overview of strategic approaches to the regioselective bromination of 1-methyl-1H-imidazol-2-amine, highlighting the key challenges addressed by each route.
Strategy 1: Indirect Bromination via a 2-Nitro Intermediate
This robust, multi-step approach circumvents the challenges of the highly activated 2-amino group by performing the critical bromination step on a deactivated precursor, 1-methyl-2-nitroimidazole. The strongly electron-withdrawing nitro group attenuates the reactivity of the imidazole ring, allowing for a more controlled bromination. Subsequent reduction of the nitro group unmasks the desired 2-amino functionality.
Mechanistic Rationale
The regioselectivity of the initial bromination of 1-methyl-2-nitroimidazole has been shown to be highly dependent on the solvent system. In a non-polar solvent like dioxane, the reaction proceeds via a standard electrophilic aromatic substitution mechanism, yielding a mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole, with the 4-bromo isomer being the major product in a roughly 4:1 ratio[1][2]. In contrast, aqueous conditions lead to rapid dibromination[1]. The subsequent reduction of the separated bromo-nitro-imidazole isomers is typically achieved using a reducing agent such as zinc in hydrochloric acid[1][2].
Figure 2: Workflow for the indirect synthesis of bromo-1-methyl-1H-imidazol-2-amines.
Experimental Protocol: Synthesis of 4-Bromo- and 5-Bromo-1-methyl-2-nitroimidazole
Materials:
-
1-Methyl-2-nitroimidazole
-
1,4-Dioxane (anhydrous)
-
Bromine (Br₂)
-
Round-bottom flask equipped with a magnetic stirrer and dropping funnel
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/n-hexane mixture)
Procedure:
-
Dissolve 1-methyl-2-nitroimidazole (1.0 eq) in anhydrous 1,4-dioxane (approx. 140 mL per gram of starting material).
-
With vigorous stirring, add bromine (2.0 eq) dropwise to the solution. The reaction is slower in dioxane compared to other solvents, which aids in controlling the formation of the monobrominated products[2].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until consumption of the starting material is observed. The reaction typically shows the formation of two main products.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to separate the 4-bromo and 5-bromo isomers. The 4-bromo isomer is typically the major product[1].
Experimental Protocol: Reduction to Bromo-1-methyl-1H-imidazol-2-amines
Materials:
-
4-Bromo-1-methyl-2-nitroimidazole (or the 5-bromo isomer)
-
Zinc powder (Zn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution for basification
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Suspend the isolated bromo-nitro-imidazole isomer (1.0 eq) in a mixture of ethanol and water.
-
Add zinc powder (excess, approx. 5-10 eq) to the suspension.
-
Cool the flask in an ice bath and slowly add concentrated HCl dropwise while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitor by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Carefully basify the filtrate with a cold aqueous NaOH solution to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired bromo-1-methyl-1H-imidazol-2-amine.
| Parameter | Condition | Outcome | Reference |
| Bromination Solvent | 1,4-Dioxane | Controlled monobromination | [1][2] |
| Bromination Product Ratio | 4-Bromo : 5-Bromo | ~ 4 : 1 | [1] |
| Reduction Reagent | Zn/HCl | Efficient conversion to amine | [1][2] |
Table 1: Summary of key reaction parameters for the indirect bromination route.
Strategy 2: Direct Regioselective Bromination
Direct bromination of 1-methyl-1H-imidazol-2-amine offers a more atom-economical route. Success hinges on carefully controlling the reaction conditions to favor monobromination at a specific position and prevent the formation of di-brominated byproducts. The choice of brominating agent and solvent is paramount.
Mechanistic Rationale and Controlling Factors
The direct bromination is an electrophilic aromatic substitution. The 2-amino group directs the incoming electrophile (Br⁺) to the C4 and C5 positions. To achieve selectivity, a less reactive brominating agent and a non-polar, aprotic solvent are preferred. N-Bromosuccinimide (NBS) is an ideal candidate as it provides a slow, controlled release of electrophilic bromine[3][4].
-
Solvent Choice: Non-polar aprotic solvents such as dichloromethane (DCM) or acetonitrile are recommended[3]. Attempted bromination in water has been shown to result in the formation of 4,5-dihydroxyimidazolium ions, not the desired brominated product[2].
-
Temperature Control: Maintaining low temperatures (e.g., 0 °C to room temperature) is crucial to moderate the reaction rate and prevent over-bromination[4].
-
Stoichiometry: Using a stoichiometric amount of NBS (1.0 to 1.1 equivalents) is critical to favor monobromination[4].
While the literature suggests this direct route is feasible for producing 4-bromo-1-methyl-1H-imidazol-2-amine, achieving high selectivity for the 5-bromo isomer via this method is more challenging due to electronic and steric factors[3].
Sources
Application Notes & Protocols: Strategic Functionalization of the 2-Amino Group on the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids and pharmacologically active compounds.[1][2] Its remarkable biological activity, spanning antimicrobial, antibiofilm, and anticancer properties, makes it a highly attractive starting point for drug discovery programs.[3][4] However, the synthetic utility of the 2-AI core is often hampered by the challenge of selectively functionalizing its three nucleophilic nitrogen centers: the exocyclic 2-amino group and the two endocyclic imidazole nitrogens.
This guide provides an in-depth exploration of the key chemical strategies to selectively modify the 2-amino group. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for researchers engaged in the synthesis of novel 2-AI derivatives.
The Challenge: Tautomerism and Nucleophilicity
The primary difficulty in selectively targeting the 2-amino group lies in the inherent tautomerism of the 2-aminoimidazole ring. The exocyclic amino group exists in equilibrium with its imino tautomer, and the proton can reside on any of the three nitrogen atoms. This dynamic state means that under many reaction conditions, a mixture of N-functionalized products (at the exocyclic amine or the endocyclic ring nitrogens) is often obtained. Achieving selectivity requires careful control of reagents, catalysts, and reaction conditions tailored to the specific electronic and steric environment of the exocyclic amine.[5]
Core Functionalization Pathways
This section details four primary strategies for modifying the 2-amino group, each providing access to a distinct class of derivatives with unique physicochemical properties.
Figure 1: Key functionalization pathways originating from the 2-aminoimidazole core scaffold.
N-Acylation: Synthesis of 2-Acylaminoimidazoles
N-acylation converts the basic amino group into a neutral amide functionality, which can alter hydrogen bonding capabilities, introduce new points for molecular recognition, and modify the overall polarity of the molecule. This is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.
Protocol 1: General N-Acylation with Acyl Chloride
Principle: The exocyclic 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct, preventing protonation of the starting material and driving the reaction to completion.
Materials & Reagents:
-
2-Aminoimidazole derivative (1.0 eq)
-
Acyl chloride (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-aminoimidazole derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the base (e.g., TEA, 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of di-acylated or other side products.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure 2-acylaminoimidazole.[6]
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] It allows for the direct coupling of the 2-amino group with aryl halides or triflates, providing access to a diverse range of N-aryl-2-aminoimidazoles, a motif prevalent in kinase inhibitors and other targeted therapeutics.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8][9] Key steps include: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex; (2) Coordination of the amine, followed by deprotonation by a base to form a palladium-amido complex; and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Palladium-Catalyzed N-Arylation
Principle: This protocol uses a palladium precatalyst and a specialized biarylphosphine ligand to selectively couple an aryl halide with the exocyclic amino group of the 2-aminoimidazole. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine nitrogen within the catalytic cycle.
Materials & Reagents:
-
2-Aminoimidazole derivative (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Celite® for filtration
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the 2-aminoimidazole derivative (1.0 eq), aryl halide (1.2 eq), base (2.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical for catalytic activity.
-
Add anhydrous, deoxygenated solvent (e.g., Toluene) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the N-aryl-2-aminoimidazole product.[10]
| Catalyst System Component | Role & Common Examples | Key Considerations |
| Palladium Precatalyst | Source of active Pd(0) species. | Pd₂(dba)₃, Pd(OAc)₂. |
| Ligand | Stabilizes catalyst, promotes oxidative addition and reductive elimination. | Bulky Biarylphosphines: XPhos, RuPhos (for hindered substrates). Bidentate: BINAP. |
| Base | Deprotonates the amine in the catalytic cycle. | NaOt-Bu (strong, common), K₃PO₄, Cs₂CO₃ (milder options). Incompatible with base-sensitive functional groups.[8] |
| Solvent | Must be anhydrous and deoxygenated. | Toluene, Dioxane, THF. |
Diazotization: Gateway to Further Transformations
Diazotization of the primary 2-amino group converts it into a diazonium salt (-N₂⁺).[] This moiety is an outstanding leaving group (N₂ gas) and can be readily displaced by a wide variety of nucleophiles in subsequent reactions, such as the Sandmeyer reaction.[12] This two-step sequence provides access to derivatives that are difficult to synthesize directly.
Causality Note: The reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[13][14]
Figure 3: Experimental workflow for the diazotization of 2-aminoimidazole followed by a Sandmeyer reaction.
Protocol 3: Diazotization and Subsequent Sandmeyer Reaction
Principle: An aqueous solution of sodium nitrite is added to an acidic solution of the 2-aminoimidazole to generate nitrous acid in situ, which then reacts to form the diazonium salt. This intermediate is not isolated but is immediately treated with a copper(I) salt to replace the diazonium group with a halide or cyanide.
Materials & Reagents:
-
2-Aminoimidazole derivative (1.0 eq)
-
Concentrated acid (e.g., H₂SO₄ or HCl)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) halide (CuCl, CuBr) or Copper(I) cyanide (CuCN) (1.2 eq)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a stirrer, dissolve the 2-aminoimidazole derivative (1.0 eq) in an aqueous solution of the chosen acid (e.g., 2 M H₂SO₄) at room temperature.
-
Cool the flask in an ice-salt bath to 0-5 °C. Vigorous stirring is essential.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the cold amine solution, ensuring the temperature is strictly maintained below 5 °C. Safety Note: Addition must be slow to control gas evolution (NOx) and the exothermic reaction. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve or suspend the copper(I) salt (1.2 eq) in the corresponding concentrated acid (e.g., CuCl in conc. HCl). Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 4 to the cold copper(I) salt solution.
-
Observe for vigorous evolution of nitrogen gas. After the initial effervescence subsides, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether).
-
Wash the organic extract with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain the desired 2-substituted imidazole.[12][15][16]
References
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Jara, J., et al. (2021). 2-Aminoimidazoles in medicinal chemistry. PubMed. Available at: [Link]
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Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]
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Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. NIH. Available at: [Link]
-
Brackeen, M. F., et al. (2009). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. ResearchGate. Available at: [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. ACS Publications. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
ResearchGate. (2016). Chemistry of 2-Aminoimidazoles. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Scheme 17: Acylation reaction of 2-aminobenzimidazole. ResearchGate. Available at: [Link]
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Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. Available at: [Link]
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Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of 2-Aminoimidazole in Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
MDPI. (2020). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Huigens, R. W., et al. (2012). Chemical Synthesis and Biological Screening of 2-aminoimidazole-based Bacterial and Fungal Antibiofilm Agents. PubMed. Available at: [Link]
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Aslani, E., et al. (2013). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available at: [Link]
-
Semantic Scholar. (2016). Chemistry of 2‐Aminoimidazoles. Semantic Scholar. Available at: [Link]
-
Afzal, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Sun, X., et al. (2014). Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]
-
Weinreb, S. M., et al. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. NIH Public Access. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
-
Zhang, N., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. NIH. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Nedvetsky, P. I., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. NIH. Available at: [Link]
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experimental procedure for synthesizing derivatives from 4-Bromo-1-methyl-1H-imidazol-2-amine HCl
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Bromo-1-methyl-1H-imidazol-2-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of diverse molecular architectures originating from 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2-aminoimidazole scaffold in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic positioning of the bromo and amino functionalities allows for orthogonal chemical modifications, enabling the exploration of a vast chemical space. This guide will detail robust and scalable protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal for the derivatization of this imidazole core.[3] We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and present data in a clear, comparative format to aid in experimental design and optimization.
Introduction: The Strategic Importance of 4-Bromo-1-methyl-1H-imidazol-2-amine HCl
The 2-aminoimidazole moiety is a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The title compound, 4-Bromo-1-methyl-1H-imidazol-2-amine HCl ( 1 ), serves as an invaluable starting material for the synthesis of novel derivatives. Its key structural features include:
-
A Reactive Bromine Atom at the C4 Position: This serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably carbon-carbon and carbon-heteroatom bond formations.[3]
-
A Nucleophilic Amino Group at the C2 Position: This site allows for further functionalization through acylation, alkylation, or sulfonylation, enabling the fine-tuning of physicochemical properties and biological activity.
-
An N-methyl Group: This modification prevents tautomerism, ensuring a fixed substitution pattern and predictable reactivity.[3]
This guide will focus on two of the most powerful and widely utilized synthetic transformations for the derivatization of 1 : the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Synthetic Strategy Overview
The derivatization of 4-Bromo-1-methyl-1H-imidazol-2-amine HCl primarily revolves around the palladium-catalyzed cross-coupling of the C4-bromo substituent. The general workflow is depicted below:
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of various aryl and heteroaryl boronic acids with 4-Bromo-1-methyl-1H-imidazol-2-amine HCl.
Materials:
-
4-Bromo-1-methyl-1H-imidazol-2-amine HCl (1 )
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add 4-Bromo-1-methyl-1H-imidazol-2-amine HCl (1 ), the boronic acid derivative, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-1-methyl-1H-imidazol-2-amine derivative.
Data Summary and Optimization
The choice of catalyst, base, and solvent can significantly impact the reaction yield and purity. Below is a table summarizing typical reaction conditions for the Suzuki-Miyaura coupling.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DMF | 110 | 78 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. [5][6]This reaction allows for the coupling of an aryl halide with a primary or secondary amine.
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle:
-
Oxidative Addition: The active Pd(0) species reacts with the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.
The choice of ligand is critical in this reaction, as it influences the stability of the palladium intermediates and the rate of reductive elimination. [5]
Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of various amines with 4-Bromo-1-methyl-1H-imidazol-2-amine HCl.
Materials:
-
4-Bromo-1-methyl-1H-imidazol-2-amine HCl (1 )
-
Primary or Secondary Amine (1.1 - 2.0 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-3 equivalents)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
In a separate flame-dried flask, add 4-Bromo-1-methyl-1H-imidazol-2-amine HCl (1 ) and the base.
-
Evacuate and backfill this flask with an inert gas.
-
Add the amine to this flask, followed by the pre-formed catalyst solution via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
Remove the solvent in vacuo and purify the residue by column chromatography to obtain the desired N-substituted derivative.
Data Summary and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, and base.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (2) | Toluene | 110 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Dioxane | 100 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BINAP (5) | LiHMDS (2) | THF | 80 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (2) | Toluene | 110 | 95 |
Characterization of Synthesized Derivatives
The structural elucidation of the newly synthesized derivatives is crucial. Standard analytical techniques should be employed for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
4-Bromo-1-methyl-1H-imidazol-2-amine HCl is a highly valuable and versatile building block for the synthesis of a wide range of biologically relevant molecules. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and robust methods for the derivatization of this scaffold. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore the vast chemical space accessible from this starting material. Careful optimization of reaction conditions is paramount to achieving high yields and purity of the desired products.
References
-
Pávková, I., et al. (2018). 2-Aminoimidazoles in medicinal chemistry. PubMed. Retrieved from [Link]
-
Kotha, S., et al. (2009). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2009). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling | Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Retrieved from [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
Indian Journal of Chemistry. (2023). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Retrieved from [Link]
-
International Journal of ChemTech Research. (2015). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. Retrieved from [Link]
Sources
- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]
- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Welcome to the technical support guide for the synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and frequently employed method is the electrophilic bromination of the precursor, 1-methyl-1H-imidazol-2-amine.[1] This approach takes advantage of the electron-rich imidazole ring, which facilitates the substitution of a hydrogen atom with a bromine atom. The regioselectivity of this reaction, favoring the C4 position, is influenced by the directing effects of the existing amino and methyl groups.[1]
Q2: Which brominating agents are most effective for this synthesis?
Commonly used brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂).[1] NBS is often preferred as it is a solid, easier to handle, and can lead to more controlled reactions with fewer byproducts. The choice of solvent, such as dichloromethane or acetonitrile, is also critical for controlling the reaction's selectivity and rate.[1]
Q3: Why is the N-methyl group important in this molecule?
The N-methyl group serves a crucial role in preventing tautomerism.[1] This ensures a fixed substitution pattern on the imidazole ring, leading to predictable reactivity and consistent interactions with biological targets in downstream applications.[1]
Q4: What are the primary challenges in this synthesis?
The main challenges include achieving high regioselectivity to favor the 4-bromo isomer over the 5-bromo isomer, preventing over-bromination which leads to di- or tri-brominated products, and managing the purification of the final hydrochloride salt.[2][3] Low yields can also be a significant issue if reaction conditions are not optimized.[4]
Q5: How is the hydrochloride salt typically formed?
After the bromination reaction and initial workup, the free base of 4-Bromo-1-methyl-1H-imidazol-2-amine is typically dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. This process also aids in purification.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple isomers (poor regioselectivity). 3. Over-bromination leading to di- and tri-brominated byproducts. 4. Product loss during workup and purification. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Extend reaction time if necessary. 2. Optimize Solvent and Temperature: Polar aprotic solvents like DMF can sometimes enhance selectivity.[3] Running the reaction at lower temperatures (e.g., 0°C to room temperature) can improve control over isomer distribution.[3] 3. Control Stoichiometry: Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS) to minimize over-bromination.[3] 4. Careful Workup: Ensure the pH is appropriately adjusted during extraction to prevent loss of the amine product to the aqueous layer. Back-extraction of the aqueous layer may be necessary. |
| Formation of Impurities (e.g., Dibromo-product) | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after starting material is consumed. | 1. Precise Reagent Addition: Accurately measure and add the brominating agent. A slight excess should be sufficient.[3] 2. Temperature Control: Maintain a consistent and low reaction temperature. An ice bath can be used for initial reagent addition.[3] 3. Reaction Quenching: Quench the reaction (e.g., with a solution of sodium thiosulfate) as soon as TLC indicates the starting material is gone to prevent further bromination. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the chosen crystallization solvent. 2. Incomplete precipitation of the hydrochloride salt. 3. Formation of an oil instead of a solid. | 1. Solvent Screening: Experiment with different solvent systems for crystallization. A mixture of solvents (e.g., ethanol/ether, isopropanol/hexane) can be effective. 2. Optimize HCl Addition: Ensure sufficient HCl is added to protonate all of the amine. Adding the HCl solution slowly at a low temperature can promote better crystal formation. 3. Trituration: If an oil forms, try triturating it with a non-polar solvent (like hexane or ether) to induce solidification. Seeding with a small crystal of the pure product can also be beneficial. |
| Inconsistent Results | 1. Purity of starting materials. 2. Atmospheric moisture affecting the reaction. | 1. Verify Starting Material: Ensure the 1-methyl-1H-imidazol-2-amine is pure and dry. Impurities can interfere with the reaction. 2. Anhydrous Conditions: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by moisture, especially if using reagents sensitive to water. |
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-methyl-1H-imidazol-2-amine
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrogen chloride solution (e.g., 2M in diethyl ether)
-
Isopropanol (IPA)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazol-2-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
-
Salt Formation:
-
Dissolve the crude product in a minimal amount of isopropanol.
-
Slowly add a solution of hydrogen chloride (1.1 eq) with stirring.
-
If precipitation is slow, cool the mixture in an ice bath or add a co-solvent like diethyl ether.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold isopropanol or ether, and dry under vacuum to yield this compound.
Visual Representation of the Synthetic Workflow
Sources
challenges in the regioselective N-methylation of imidazole compounds
Welcome to the Technical Support Center for the regioselective N-methylation of imidazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of methylation on unsymmetrically substituted imidazole rings. The inherent tautomerism of the imidazole nucleus presents a persistent challenge, often leading to mixtures of N-1 and N-3 methylated regioisomers.[1] This resource provides in-depth troubleshooting strategies, detailed protocols, and foundational knowledge to help you achieve predictable and high-yielding N-methylation reactions.
The Core Challenge: Tautomerism and Ambident Nucleophilicity
The central difficulty in the selective N-methylation of an unsymmetrically substituted imidazole (e.g., 4-substituted imidazole) arises from prototropic tautomerism. The N-H proton can reside on either of the two nitrogen atoms, creating a dynamic equilibrium between two distinct tautomers (e.g., 4-substituted and 5-substituted forms).[1][2] Deprotonation under basic conditions results in an ambident imidazolide anion, where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.
Caption: The tautomeric equilibrium of unsymmetrical imidazoles leads to two potential products upon N-methylation.
Troubleshooting Guide
This section addresses common experimental failures in a direct question-and-answer format.
Question 1: My reaction is producing a nearly 1:1 mixture of N-methylated regioisomers. How can I improve the selectivity?
Answer: A lack of selectivity is the most common issue, and it indicates that both nitrogen atoms of the imidazolide anion are reacting at similar rates. To favor one isomer, you must alter the reaction conditions to exploit the subtle electronic and steric differences between the two nitrogen centers.
Causality & Strategy: The outcome of the reaction is a competition governed by kinetics. The regioselectivity depends on factors that influence the nucleophilicity of each nitrogen and the accessibility for the electrophile. These include the electronic nature of substituents, steric hindrance, the choice of base, and the solvent system.[3][4]
Troubleshooting Workflow:
Caption: Decision workflow for improving regioselectivity based on substituent effects.
Actionable Steps:
-
Analyze Your Substrate:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups decrease the electron density and nucleophilicity of the adjacent nitrogen. This electronically favors methylation at the nitrogen atom further away from the EWG.[3]
-
Electron-Donating Groups (EDGs) & Steric Bulk: Alkyl or alkoxy groups can subtly influence electronics, but their primary impact is steric. Methylation will preferentially occur at the less sterically hindered nitrogen atom.[3]
-
-
Modify Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the imidazolide anion.[4]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
-
Implement a Protecting Group Strategy: For challenging cases where inherent selectivity is low, a protecting group is the most robust solution. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. It can be installed on one nitrogen, forcing methylation to occur at the other. Subsequent removal of the SEM group yields the desired regioisomer with high purity.[5][6]
Question 2: My reaction is giving a significant amount of a dialkylated product (imidazolium salt). How can I prevent this over-methylation?
Answer: The formation of a dialkylated imidazolium salt occurs when the initially formed N-methylimidazole product acts as a nucleophile and reacts with another molecule of the methylating agent. This is more common with highly reactive methylating agents or when the product is more nucleophilic than the starting material.
Causality & Strategy: This is a consecutive reaction. To minimize it, you need to ensure the rate of the first methylation is significantly faster than the second, or stop the reaction promptly after the starting material is consumed.
Actionable Steps:
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the methylating agent. Avoid using a large excess.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[7] This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second methylation event.[4]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Quench the reaction as soon as the starting imidazole is fully consumed.[4][7]
-
Change the Methylating Agent: If using a highly reactive agent like methyl iodide, consider switching to a less reactive one like dimethyl sulfate or dimethyl carbonate.[8]
Question 3: I am struggling to differentiate and quantify the two regioisomers in my product mixture. What are the best analytical methods?
Answer: Accurate characterization is critical for optimizing reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing N-methyl imidazole isomers, often supplemented by chromatographic techniques for separation and quantification.
Recommended Analytical Techniques:
| Technique | Application & Key Insights |
| ¹H NMR | The chemical shift of the N-CH₃ protons will be different for each isomer. The protons on the imidazole ring will also show distinct chemical shifts and coupling patterns. Integration of the N-CH₃ signals provides a direct measure of the isomeric ratio.[3] |
| ¹³C NMR | The chemical shifts of the ring carbons (C2, C4, C5) are highly sensitive to the position of the methyl group. Comparing the experimental spectrum to literature values or computational predictions for both possible isomers can confirm assignments.[9] |
| ¹H-¹⁵N HMBC | This advanced 2D NMR technique provides definitive proof of connectivity by showing a correlation between the N-methyl protons and the nitrogen atom to which they are attached. This is the gold standard for unambiguous structure elucidation.[10] |
| HPLC | High-Performance Liquid Chromatography can often separate the two regioisomers, especially using reverse-phase columns.[11][12][13] This allows for both quantification of the ratio and isolation of pure isomers for characterization. |
| LC-MS | Liquid Chromatography-Mass Spectrometry confirms that the two separated peaks have the same mass (as expected for isomers) and can be used for reaction monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protocol for N-methylation of imidazole?
A1: A widely used and reliable method involves deprotonation with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent, followed by the addition of a methylating agent like methyl iodide (MeI).
Protocol 1: General N-Methylation using NaH and MeI [7][14]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the substituted imidazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir until hydrogen gas evolution ceases. This indicates the formation of the sodium imidazolide salt.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cautiously quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Q2: Are there "greener" or safer alternatives to methyl iodide and dimethyl sulfate?
A2: Yes. Dimethyl carbonate (DMC) is an excellent environmentally benign methylating agent.[8] It is less toxic than traditional agents and the reactions can often be run at elevated temperatures without a solvent, producing methanol and CO₂ as byproducts. The reaction typically requires higher temperatures (110-170 °C) but can result in high yields and selectivity.[8]
Q3: How do I choose an appropriate N-protecting group for a regioselective synthesis?
A3: The ideal protecting group should be easy to install, stable to the methylation conditions, capable of directing the reaction, and easy to remove without affecting the rest of the molecule.
Protecting Group Strategy Workflow:
Caption: A three-step workflow for achieving regioselectivity using a protecting group.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Excellent choice for directing alkylations and arylations. It is installed using SEM-Cl and removed with a fluoride source (e.g., TBAF) or acidic conditions.[5][6]
-
Trityl (Tr): A bulky group that provides significant steric hindrance. It is typically removed under acidic conditions.
-
1-(1-Ethoxyethyl): An acetal-based protecting group that is easily introduced and removed under mild acidic hydrolysis.[15]
References
- BenchChem. (2025). Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole. BenchChem.
- Shieh, W.-C., et al. (2001). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate.
- ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR....
- Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
- de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
- Yeh, Y.-C., et al. (2024). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules.
- Joo, J. M., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry.
- University of Otago. (n.d.). N-Alkylation of imidazoles. University of Otago.
- PubMed. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed.
- BenchChem. (2025).
- BenchChem. (2025). Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide. BenchChem.
- Gomes, P. A. C., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics.
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- BenchChem. (2025). Technical Support Center: Optimizing 1-Methylimidazole Synthesis. BenchChem.
- ResearchGate. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Reddit.
- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Manoharan, T. S., & Brown, R. S. (1985). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
- Polish Pharmaceutical Society. (2013). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society.
- Joo, J. M., et al. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. The Journal of Organic Chemistry.
- Posada-Borbón, A., et al. (2022). Geometric and Electronic Effects in the Binding Affinity of Imidazole-Based N-Heterocyclic Carbenes to Cu(100)- and Ag(100)
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. benchchem.com [benchchem.com]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Labyrinth of Imidazole Synthesis – A Guide to Preventing Regioisomeric Mixtures
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals grappling with the intricacies of imidazole synthesis. The formation of regioisomeric mixtures is a common and often frustrating challenge in the synthesis of substituted imidazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your reactions.
Introduction: The Challenge of Regioisomerism in Imidazole Synthesis
The imidazole ring is a cornerstone of many pharmaceuticals and biologically active compounds. However, its synthesis is often plagued by the formation of regioisomers, particularly when using unsymmetrical starting materials. This lack of regiocontrol can lead to difficult and costly purification steps, ultimately hindering the drug discovery and development process. This guide will dissect the factors governing regioselectivity and provide practical strategies to steer your reactions toward the desired isomer.
The primary factors influencing regioselectivity in imidazole synthesis are a complex interplay of steric and electronic effects of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions, including catalyst, solvent, and temperature.[1] Bulky substituents, for instance, can sterically hinder the approach of a reactant to a specific position, thereby favoring the formation of one regioisomer over another.[1] Similarly, the electron-donating or electron-withdrawing nature of substituents can alter the nucleophilicity of atoms within the reacting molecules, directing the reaction pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common imidazole synthesis methods where regioisomerism is a significant issue?
Several classical and modern imidazole syntheses can lead to regioisomeric mixtures, especially when unsymmetrical precursors are used. The most notable examples include:
-
Debus-Radziszewski Synthesis: This multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source is a workhorse for imidazole synthesis.[1][2] However, the use of an unsymmetrical dicarbonyl compound can result in a mixture of 1,4- and 1,5-disubstituted imidazoles.[1]
-
Marckwald Synthesis: This method involves the reaction of an α-amino carbonyl compound with a cyanate or thiocyanate. While effective for specific substitution patterns, regiocontrol can be challenging with unsymmetrically substituted starting materials.[1]
-
Van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine. While it can be highly regioselective for the synthesis of 1,5-disubstituted imidazoles, side reactions can sometimes lead to the formation of 1,4-disubstituted isomers.[3][4]
Q2: How do steric and electronic effects influence regioselectivity?
-
Steric Hindrance: Large, bulky substituents on the reactants can physically block a reaction from occurring at a nearby site.[1] For example, in the N-alkylation of a substituted imidazole, a bulky group can prevent the alkylating agent from approaching the adjacent nitrogen atom, thus favoring alkylation at the more accessible nitrogen.[1]
-
Electronic Effects: The electronic properties of substituents play a crucial role in directing the course of a reaction. Electron-donating groups (EDGs) increase the electron density and nucleophilicity of a particular atom or region of a molecule, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making a site less nucleophilic but potentially more susceptible to nucleophilic attack. These electronic influences can dictate which of two possible reaction pathways is favored, thereby controlling the regiochemical outcome.[1]
Q3: Can protecting groups be used to control regioselectivity?
Absolutely. Protecting groups are a powerful tool for achieving regioselective synthesis.[5] By temporarily masking a reactive functional group, you can direct a reaction to occur at a different, unprotected site.[5] For imidazoles, protecting one of the nitrogen atoms allows for selective functionalization of the other nitrogen or a specific carbon atom. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.[5] Common protecting groups for imidazole nitrogen include the 2-(trimethylsilyl)ethoxymethyl (SEM) group and the 1-(1-ethoxyethyl) group.[6][7][8]
Troubleshooting Guides for Common Imidazole Syntheses
Debus-Radziszewski Synthesis: Taming the Unsymmetrical Dicarbonyl
Problem: "I am performing a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the selectivity?"
Underlying Cause: The formation of regioisomers in the Debus-Radziszewski synthesis arises from the two possible pathways of initial condensation between the ammonia source and the two distinct carbonyl groups of the unsymmetrical dicarbonyl.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. While the classic reaction can proceed without a catalyst, employing Lewis or Brønsted acids can enhance both yield and selectivity.[1] Experimenting with catalysts such as CuI, CuCl2·2H2O, or various zeolites may favor the formation of one regioisomer over the other.[1]
-
Reaction Conditions: Optimizing reaction parameters is crucial.
-
Microwave Irradiation: This technique has been shown to improve yields and shorten reaction times in Debus-Radziszewski type reactions and can sometimes influence the isomeric ratio.[1]
-
Temperature and Solvent: A systematic screening of different solvents and temperatures can help identify conditions that favor the desired isomer.
-
Visualizing the Problem: Regioisomer Formation in Debus-Radziszewski Synthesis
Caption: Two possible pathways for initial ammonia attack on an unsymmetrical dicarbonyl.
Van Leusen Imidazole Synthesis: Favoring the 1,5-Disubstituted Product
Problem: "My Van Leusen reaction is producing a mixture of 1,5- and 1,4-disubstituted imidazoles. How can I increase the yield of the 1,5-isomer?"
Underlying Cause: The Van Leusen synthesis, which involves the cycloaddition of TosMIC to an aldimine, typically yields 1,5-disubstituted imidazoles.[3] The formation of the 1,4-isomer can occur under certain conditions, potentially due to a competing reaction pathway or rearrangement.
Troubleshooting Strategies:
-
Pre-formation of the Aldimine: Generating the aldimine in a separate step before the addition of TosMIC and base can often improve the regioselectivity.[1] This can be achieved by stirring the aldehyde and primary amine together, sometimes with gentle heating or in a solvent like methanol, before proceeding with the cycloaddition.[1]
-
Base and Solvent Selection: The choice of base and solvent can impact the reaction outcome. Potassium carbonate (K₂CO₃) is a commonly used base in this reaction. Experimenting with different solvents, such as acetonitrile or methanol, may help to favor the desired 1,5-disubstituted product.[1]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) has been reported to sometimes increase the proportion of the 1,4-disubstituted isomer, so maintaining the recommended reaction temperature is important for achieving high selectivity for the 1,5-product.[4]
Experimental Protocol: Regioselective Synthesis of a 1,5-Disubstituted Imidazole via the Van Leusen Reaction
-
Imine Formation: In a reaction vessel, combine the aromatic aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent).
-
Stir the mixture in a suitable solvent like methanol at room temperature for 30 minutes to form the imine. Alternatively, for less reactive starting materials, heat the mixture without solvent in a microwave reactor at 60°C for a few minutes.[1]
-
Cycloaddition: To the vessel containing the pre-formed imine, add TosMIC (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted imidazole.[1]
Advanced Strategies for Achieving High Regioselectivity
For particularly challenging syntheses, more advanced methods may be required to achieve the desired regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of the imidazole ring.[9][10] These methods often allow for the direct and selective introduction of substituents at specific positions (N-1, C-2, C-4, or C-5) that may be difficult to access through traditional cyclization protocols.[9][10] For instance, palladium-catalyzed direct arylation reactions can be used to selectively introduce aryl groups at the C-5 or C-2 positions of a protected imidazole.[6]
Table 1: Comparison of Regioselective Imidazole Synthesis Methods
| Synthesis Method | Target Regioisomer(s) | Key Strengths | Common Challenges |
| Debus-Radziszewski | Trisubstituted imidazoles | Multicomponent, atom-economical | Poor regioselectivity with unsymmetrical dicarbonyls |
| Marckwald Synthesis | Substituted imidazoles | Good for specific substitution patterns | Regiocontrol can be difficult with unsymmetrical precursors |
| Van Leusen Synthesis | 1,5-Disubstituted, 1,4,5-Trisubstituted | High regioselectivity for 1,5-isomers | Potential for 1,4-isomer formation, requires TosMIC |
| Metal-Catalyzed C-H Arylation | C2-, C4-, or C5-arylated imidazoles | High regioselectivity, broad substrate scope | Requires protecting groups, catalyst optimization |
| Glycine Derivative Method | 1,4-Disubstituted imidazoles | Complete regioselectivity | Multi-step sequence |
Synthesis of 1,4-Disubstituted Imidazoles with Complete Regioselectivity
A highly efficient method for the synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed.[11][12] This protocol involves the reaction of a glycine derivative to form a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence upon addition of an amine.[11][12] This method is particularly valuable for preparing compounds that are challenging to synthesize using traditional approaches.[11][12] The cyclization step is remarkably tolerant to a wide range of steric and electronic variations in the amine component, allowing for the preparation of a diverse library of 1,4-disubstituted imidazoles.[11][12]
Visualizing the Workflow: Regioselective Synthesis of 1,4-Disubstituted Imidazoles
Caption: Workflow for the regioselective synthesis of 1,4-disubstituted imidazoles.
Conclusion
The formation of regioisomeric mixtures in imidazole synthesis is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms and a systematic approach to optimization. By carefully considering the steric and electronic properties of your starting materials and by judiciously selecting catalysts, reaction conditions, and, where necessary, protecting groups, you can significantly improve the regioselectivity of your reactions. This guide provides a starting point for troubleshooting and developing robust and efficient syntheses of your target imidazole derivatives.
References
- Benchchem. Technical Support Center: Regioselectivity in Imidazole Synthesis.
- Synthesis and Bleaching Activity of 1,5-Disubstituted Imidazoles.
- Schmidt, M. A., & Eastgate, M. D. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(1), 133-139.
- Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing.
- A Novel Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates Using 3-Bromo-2-isocyanoacrylates (BICA). The Journal of Organic Chemistry.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central.
- Imidazole synthesis. Organic Chemistry Portal.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry.
- Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions.
- An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole
- An Easy and Straightforward Route for the Synthesis of Disubstituted Imidazoles. Heterocyclic Letters.
- Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–N and C–C bond forming reactions. ORKG Ask.
- Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry.
- Debus–Radziszewski imidazole synthesis. Wikipedia.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PubMed Central.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.
- Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H-Azirines.
- General reaction scheme of the Debus–Radziszewski imidazole synthesis.
- Reactivity-Controlled Regioselectivity: A Regiospecific Synthesis of 1,2-Disubstituted Benzimidazoles. Semantic Scholar.
- Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. The Journal of Organic Chemistry.
- Debus–Radziszewski imidazole synthesis and position numbering....
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing.
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper c
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper c
- Regioselective protection at N-2 and derivatization
- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- Regioselectivity Switch Towards the Development of Innovative Diels‐Alder Cycloaddition and Productive Applications in Organic Synthesis.
- 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
- Protecting Group Strategies for Complex Molecule Synt. JOCPR.
- Mechanism for the synthesis of trisubstituted imidazoles.
- N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. PubMed Central.
- On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Comput
- Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. PubMed Central.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Marckwald approach to fused imidazoles.
- Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. PubMed.
- Steric interactions favoring the formation of regioisomer (I).
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB 2 Receptor Agonists: Indirect Functional Evalu
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- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride
Welcome to the technical support center for the purification of 4-bromo-1-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific issues you may face in the lab.
Understanding the Molecule and Potential Impurities
This compound is a halogenated imidazole derivative. Its structure, featuring a basic amine group, a brominated imidazole ring, and its existence as a hydrochloride salt, dictates the purification strategies.[1] The most common synthetic route involves the electrophilic bromination of 1-methyl-1H-imidazol-2-amine.[1]
Potential Impurities:
-
Starting Material: Unreacted 1-methyl-1H-imidazol-2-amine.
-
Over-brominated Species: Di- or tri-brominated imidazole derivatives.
-
Regioisomers: Bromination at other positions on the imidazole ring, although the directing effects of the substituents make the 4-bromo isomer the major product.[1][2]
-
Residual Solvents and Reagents: From the reaction and workup steps.
A logical workflow for the purification of this compound is outlined below.
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Purity Assessment
Question: How do I get a quick assessment of my crude product's purity?
Answer: A combination of Thin Layer Chromatography (TLC) and proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude material is highly recommended.
-
TLC Analysis:
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A polar solvent system is required. Start with a mixture of dichloromethane (DCM) and methanol (MeOH), for example, 95:5 DCM:MeOH. You can add a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase to reduce streaking of the amine.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic imidazole ring. You can also use iodine staining.
-
Interpretation: The presence of multiple spots indicates impurities. The starting material (1-methyl-1H-imidazol-2-amine) should have a different Rf value than the brominated product. Over-brominated species will likely have a higher Rf in moderately polar eluents.
-
-
¹H NMR Analysis:
-
Solvent: Use a deuterated solvent in which your hydrochloride salt is soluble, such as DMSO-d₆ or D₂O.
-
Interpretation: Look for the characteristic peaks of your desired product. The presence of peaks corresponding to the starting material or other unexpected signals will give you a rough percentage of impurity.
-
Section 2: Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids like hydrochloride salts, especially if the crude product is relatively pure (>90%).
Question: My compound "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot:
-
Add more solvent: The concentration of your compound might be too high. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Change the solvent system: Your single solvent may be too good a solvent. Try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at an elevated temperature. Then, add a "poor" solvent (e.g., diethyl ether, ethyl acetate, or hexane) dropwise until the solution becomes slightly turbid.[3][4] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Lower the crystallization temperature: If the compound is melting, try to achieve dissolution at a lower temperature by using a different solvent with a lower boiling point.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Question: I'm not getting any crystals upon cooling. What's the problem?
Answer: This usually means your solution is not supersaturated, or crystallization is very slow.
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of your compound.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
-
Use a "poor" solvent: As mentioned above, adding a "poor" solvent to your solution can induce precipitation.
-
Allow more time: Some compounds require extended periods to crystallize. Loosely cover the flask and let it stand undisturbed.
| Solvent System | Rationale | Reference |
| Methanol/Diethyl Ether | Good solvent for polar salts, with ether as the anti-solvent. | [3] |
| Ethanol/Ethyl Acetate | A slightly less polar combination that can be effective. | |
| Isopropanol/Water | Can be a good choice for hydrochloride salts. | [5] |
Section 3: Column Chromatography
If your crude product contains significant amounts of impurities with different polarities, column chromatography is a suitable purification method.
Question: My compound is streaking on the silica gel column. How can I fix this?
Answer: Streaking is common for basic compounds like amines on acidic silica gel.
-
Add a base to the mobile phase: Add a small amount of a base like triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% v/v) to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
-
Use a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.
-
Reversed-phase silica (C18): This is suitable for polar compounds. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a buffer or modifier like formic acid or trifluoroacetic acid (TFA).[6][7]
-
Question: What is a good starting mobile phase for silica gel chromatography?
Answer: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.2-0.3. A gradient elution is often effective.
-
Initial Mobile Phase: Start with a less polar mixture, for example, 98:2 DCM:MeOH.
-
Gradient: Gradually increase the polarity by increasing the percentage of methanol.
-
Example Gradient:
-
Equilibrate the column with 98:2 DCM:MeOH.
-
Load your compound.
-
Elute with a gradient from 98:2 to 90:10 DCM:MeOH.
-
Caption: Troubleshooting common issues in column chromatography.
Section 4: Acid-Base Extraction
This technique is useful for separating your basic product from non-basic impurities.
Question: Can you provide a step-by-step protocol for acid-base extraction?
Answer: Certainly. This protocol assumes your crude product is a mixture of the hydrochloride salt and non-basic organic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). Your desired product, being a base, will be protonated and move into the aqueous layer. The non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Organic Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or solid NaHCO₃) until the pH is > 10. Your free amine will precipitate or form an oil.
-
Extraction of Free Base: Extract the free base into an organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction 2-3 times.
-
Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. To reform the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Final Product Characterization
Question: How do I confirm the purity and identity of my final product?
Answer: Use a combination of analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and check for the absence of impurity peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
Melting Point: A sharp melting point range is indicative of high purity. Compare it to literature values if available.
-
Elemental Analysis (CHN Analysis): To confirm the elemental composition of your compound.
By systematically applying these techniques and troubleshooting strategies, you can effectively purify this compound to the high degree of purity required for your research and development activities.
References
-
Knol, J. A., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 29-41. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 139-146. [Link]
-
Belwal, C. K., et al. (2020). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 4(3), 324-332. [Link]
- Google Patents. Method for producing imidazolium salt.
- Google Patents.
- Google Patents.
-
Koprivica, I., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Molecular Structure, 1317, 138531. [Link]
Sources
- 1. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2008133248A - Method for producing imidazolium salt - Google Patents [patents.google.com]
- 5. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 6. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Imidazole Rings
Welcome to the Technical Support Center for optimizing the bromination of imidazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on explaining the "why" behind experimental choices to empower you to rationalize and optimize your reaction conditions effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the bromination of imidazole rings, offering explanations and actionable solutions based on established chemical principles.
Question 1: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for a single product?
Answer:
Achieving selectivity in the bromination of imidazoles is a frequent challenge due to the high reactivity of the imidazole ring towards electrophilic substitution. The C4 and C5 positions are particularly susceptible to attack due to their similar electron densities.[1] Over-bromination is a common outcome when the reaction is too aggressive or proceeds for an extended period.[1]
Causality and Strategic Solutions:
-
Reagent Stoichiometry: The stoichiometry of the brominating agent is critical. Using a large excess of a powerful brominating agent like elemental bromine (Br₂) often leads to perbromination, yielding predominantly 2,4,5-tribromoimidazole.[2] To favor mono-bromination, it is essential to use a controlled amount of the brominating agent. For instance, employing N-Bromosuccinimide (NBS) in a stoichiometric amount (or a slight excess of 1.0 to 1.1 equivalents) is often sufficient.[1]
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance control over the reaction rate.[1] Starting the reaction at 0 °C and allowing it to warm slowly to room temperature can help minimize the formation of over-brominated products.[1]
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
High Reactivity: Elemental bromine (Br₂) is highly reactive and often leads to multiple brominations.[2]
-
Moderate Reactivity: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, making it a preferred choice for controlled mono-bromination.[1][2]
-
High Selectivity: For achieving high yields of mono-brominated products, specialized reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone can be employed.[3]
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) can enhance the selectivity when using NBS.[1]
-
Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial. The reaction should be quenched as soon as the starting material is consumed to prevent further bromination of the desired product.[1]
Question 2: I am struggling with poor regioselectivity between the C4 and C5 positions. How can I direct the bromination to a specific position?
Answer:
The tautomeric nature of the N-H proton in the imidazole ring often leads to an averaging of the electronic environment at the C4 and C5 positions, resulting in poor regioselectivity with many standard brominating agents.[1] Directing the substitution to a specific carbon requires a more strategic approach.
Causality and Strategic Solutions:
-
Steric Hindrance: Introducing a bulky substituent on the imidazole ring can sterically hinder one position, thereby directing the incoming electrophile to the less hindered site.[4]
-
Protecting Groups: A highly effective strategy is to temporarily protect one of the nitrogen atoms.[1]
-
Mechanism of Action: By introducing a bulky protecting group, such as a trityl or a (trimethylsilyl)ethoxymethyl (SEM) group, you can create steric hindrance that directs the bromination.[1][2][4] For example, protecting the N1 position can increase steric bulk near C5, potentially favoring bromination at the C4 position.[1]
-
Common Protecting Groups: A variety of protecting groups are available, and their selection depends on the overall synthetic strategy and compatibility with other functional groups in the molecule.[5][6] The SEM group is one example that can be introduced to protect the imidazole nitrogen.[7]
-
-
Electronic Effects: The electronic properties of existing substituents on the imidazole ring can influence the position of bromination. Electron-donating groups can activate the ring towards electrophilic attack, and their position will direct the incoming bromine.[4] Conversely, electron-withdrawing groups, such as a nitro group, can deactivate the ring.[2]
Question 3: My reaction is not proceeding, or the yield is very low. What factors could be inhibiting the reaction?
Answer:
A stalled or low-yielding bromination reaction can be due to several factors, including the quality of the reagents, the reaction conditions, or the nature of the imidazole substrate itself.
Causality and Strategic Solutions:
-
Reagent Quality:
-
NBS Activity: N-Bromosuccinimide (NBS) can decompose over time. It is crucial to use freshly recrystallized NBS for optimal reactivity.[1] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine, which may affect the reaction's selectivity.[8]
-
Solvent Purity: Ensure that anhydrous solvents are used, especially when employing moisture-sensitive reagents or intermediates.
-
-
Reaction Temperature: While low temperatures are often used to control selectivity, some reactions may require heating to overcome the activation energy barrier. If no reaction is observed at low temperatures, a gradual increase in temperature while monitoring the reaction progress may be necessary.[1]
-
Substrate Reactivity:
-
Deactivating Groups: The presence of strong electron-withdrawing groups on the imidazole ring can significantly decrease its nucleophilicity, making it less reactive towards electrophilic bromination.[2] In such cases, more forcing conditions or a more reactive brominating agent may be required.
-
pH of the Medium: The pH of the reaction medium can influence the reactivity of the imidazole. The neutral imidazole species is generally more reactive towards electrophiles than the protonated imidazolium cation.[9] In acidic conditions, the concentration of the more reactive neutral form is reduced.
-
Question 4: I am observing significant amounts of succinimide byproduct in my final product after using NBS. How can I effectively remove it?
Answer:
Succinimide is the byproduct of reactions involving NBS and can sometimes be challenging to remove completely due to its solubility in some organic solvents.
Causality and Strategic Solutions:
-
Aqueous Workup: Succinimide is water-soluble. During the workup procedure, after quenching the reaction, thoroughly wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate multiple times. This will extract the succinimide into the aqueous phase.
-
Sodium Thiosulfate Wash: If residual bromine is causing a persistent off-white or yellow color in your product, washing the organic extract with a dilute (5-10%) aqueous solution of sodium thiosulfate (Na₂S₂O₃) will quench any remaining elemental bromine.
-
Purification: If the above methods are insufficient, purification by flash column chromatography on silica gel is an effective way to separate the desired brominated imidazole from any remaining succinimide.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for imidazole, and how do I choose the right one?
A1: The choice of brominating agent is critical for controlling the outcome of the reaction.
| Brominating Agent | Reactivity | Typical Outcome | Key Considerations |
| Elemental Bromine (Br₂) in Acetic Acid or Chloroform | High | Often leads to polybromination or perbromination.[2] | Difficult to control for selective mono-bromination. |
| N-Bromosuccinimide (NBS) in DMF or CH₂Cl₂ | Moderate | Generally good for controlled mono- or di-bromination.[1][2] | A versatile and commonly used reagent.[8] |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | High Selectivity | Excellent for high-yield mono-bromination.[3] | A specialized reagent for specific applications. |
| Dibromohydantoin (DBDMH) | Effective | Can be used for C-H bond cleavage and bromination.[10] | Often used with ultrasound assistance.[10] |
The selection should be based on the desired level of bromination and the sensitivity of other functional groups in the molecule. For selective mono-bromination, NBS is a good starting point.[1]
Q2: What is the general mechanism for the electrophilic bromination of imidazole?
A2: The bromination of imidazole proceeds through a classic electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic bromination of imidazole.
The reaction is initiated by the attack of the electron-rich imidazole ring on an electrophilic bromine species (e.g., Br⁺, or polarized Br₂). This forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[11] Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated imidazole.[11]
Q3: How can I monitor the progress of my bromination reaction effectively?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product(s). This allows for timely quenching of the reaction to maximize the yield of the desired product and minimize side reactions.
Q4: Are there any safety precautions I should be aware of when working with brominating agents?
A4: Yes, safety is paramount.
-
Elemental Bromine (Br₂): Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Is an irritant and should be handled with care.[8] Avoid inhalation of the powder and contact with skin and eyes.
-
General Precautions: Many bromination reactions can be exothermic.[8] It is advisable to perform the reaction in a flask equipped with a magnetic stirrer and to add the brominating agent portion-wise or dropwise, especially when working on a larger scale. Always have a quenching agent (e.g., sodium thiosulfate solution) readily available.
Q5: Can I brominate the N-H position of the imidazole ring?
A5: While direct bromination typically occurs on the carbon atoms of the imidazole ring, N-bromination can occur under certain conditions, potentially leading to N-bromoimidazole intermediates.[12] However, for preparative purposes, direct and stable N-bromination is not a common synthetic strategy. N-H functionalization is more typically achieved through alkylation or acylation reactions.[13]
III. Experimental Protocols
Protocol 1: General Procedure for Mono-bromination of an Imidazole Derivative using NBS
This protocol provides a general guideline for the mono-bromination of a substituted imidazole. The specific conditions may need to be optimized for your particular substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the imidazole starting material (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the stirred solution in small portions over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with a 10% aqueous sodium thiosulfate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-brominated imidazole.
Caption: General workflow for mono-bromination of imidazole.
References
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341.
- BenchChem. (2025). Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. BenchChem.
- Blackman, A. G., Buckingham, D. A., & Clark, C. R. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society, 113(8), 2656-2664.
- MDPI. (2021).
- BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem.
- RSC Publishing. (1985). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 2645-2652.
- Canadian Science Publishing. (1993). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427-433.
- Chemistry Online. (2022). Imidazoles. Chemistry Online.
- Slideshare. (n.d.). Unit 4 imidazole.
- Common Organic Chemistry. (n.d.).
- Canadian Science Publishing. (1993). Preparation and reactions of bromo-2-nitro. Canadian Journal of Chemistry, 71(4), 427-433.
- Neochoritis, C., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2007). Convenient synthesis of polybrominated imidazole building blocks. ARKIVOC, 2007(15), 101-111.
- Molecules. (2019).
- MDPI. (2019).
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Redalyc. (2014). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. Redalyc, 15(2), 163-171.
- Organic Synthesis. (n.d.). Protecting Groups.
- ACS Publications. (1981). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 46(10), 2203–2205.
- BenchChem. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. BenchChem.
- De Gruyter. (2002). Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures.
- Chemistry Steps. (n.d.).
- Chegg. (2019). Question: 16) What is the major product of the following reaction? N.
- BenchChem. (2025).
- Arkat USA. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- NIH. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.
- CSIRO Publishing. (1991). Reactions of Coordinated Ligands. The Bromination of 2,4-dimethyl-3H-imidazole and 3H-imidazole Coordinated (at N1) to Pentaamminecobalt(III). Australian Journal of Chemistry, 44(7), 1023-1037.
- Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Synthesis, 55(23), 3911-3916.
- RSC Publishing. (1977). Direct monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1, 672-673.
- TSI Journals. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectsci.au [connectsci.au]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Suzuki Coupling of Brominated Imidazoles
Introduction
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving brominated imidazoles. The imidazole moiety is a critical pharmacophore in numerous drug candidates, and its functionalization via C-C bond formation is a cornerstone of modern medicinal chemistry.[1][2] The Suzuki-Miyaura coupling is a premier method for this transformation due to its versatility, mild conditions, and broad functional group tolerance.[2][3][4]
However, the unique electronic properties of nitrogen-rich heterocycles like imidazole can present specific challenges.[1][2] Issues such as low yield, catalyst inhibition, and undesired side reactions are common hurdles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities in a structured, question-and-answer format. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the reaction mechanism to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Common Issues and Initial Checks
Q1: My Suzuki coupling with a brominated imidazole is not working or giving very low yield. What are the first things I should check?
A1: When encountering low or no product formation, a systematic review of the fundamental reaction components is the first critical step. Often, the issue lies with one of the following:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen.[5] Ensure your reaction vessel was properly degassed (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and maintained under an inert atmosphere throughout the reaction.[1][6]
-
Reagent Quality:
-
Solvents: Anhydrous solvents are crucial. The presence of excess water can lead to unwanted side reactions.[7]
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly. It's advisable to use fresh or recently purchased boronic acids. Consider using more stable boronic esters, like pinacol esters, to mitigate degradation.[8]
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous and has been stored correctly.[7]
-
-
Catalyst System:
-
Palladium Source: Ensure the palladium catalyst has not been deactivated by improper storage.
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9] Ensure the correct ligand for your specific substrate is being used and that it is of high purity.
-
Q2: I'm observing a significant amount of a debrominated imidazole byproduct. What causes this and how can I prevent it?
A2: Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine atom is replaced by a hydrogen atom.[7] This reduces your yield and complicates purification.[7]
Causality: The mechanism often involves the oxidative addition of the bromoimidazole to the Pd(0) catalyst, followed by the transfer of a hydride species to the palladium complex and subsequent reductive elimination.[7]
Troubleshooting Strategies:
-
Choice of Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors.[7] Consider switching to a weaker base or a fluoride source like Cesium Fluoride (CsF), which has been shown to minimize debromination in some systems.[7]
-
Solvent System: Protic solvents can be a source of protons or hydrides that facilitate debromination.[7] While some water is often necessary for the transmetalation step, using an anhydrous solvent system or minimizing the amount of water can be beneficial.
-
N-Protection: The unprotected N-H group of the imidazole can participate in side reactions. Protecting the imidazole nitrogen with a suitable group (e.g., Boc, SEM) can be an effective strategy to suppress debromination.[7]
-
Reaction Temperature and Time: Elevated temperatures and long reaction times can increase the likelihood of side reactions.[7] Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.
Section 2: Optimizing Reaction Parameters
Q3: How do I choose the right palladium catalyst and ligand for my brominated imidazole?
A3: The choice of catalyst and ligand is highly substrate-dependent and is a critical factor for a successful Suzuki coupling.
Expertise & Experience: For nitrogen-rich heterocycles like imidazoles, the catalyst system must be robust enough to overcome potential catalyst inhibition by the substrate. Imidazoles can act as N-donor ligands and coordinate to the palladium center, hindering its catalytic activity.[1][10]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Characteristics & Recommendations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | These are electron-rich, bulky phosphine ligands that promote oxidative addition and reductive elimination, often leading to high yields.[1][2] They are a good starting point for many imidazole systems. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic, versatile catalyst. It can be effective, but may require higher temperatures and longer reaction times compared to more modern systems.[3] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | This catalyst has shown excellent results for a variety of heteroaromatic couplings, providing high yields in relatively short reaction times. |
| Pd-PEPPSI Catalysts | N-Heterocyclic Carbenes (NHCs) | These are highly active catalysts, particularly for challenging substrates like aryl chlorides, and can be effective for brominated imidazoles.[11][12] |
Experimental Protocol: Catalyst/Ligand Screening
A small-scale parallel screen is the most efficient way to identify the optimal catalyst system.
-
Setup: Arrange an array of reaction vials, each charged with the brominated imidazole (1.0 equiv), boronic acid (1.5 equiv), and base (2.0 equiv).
-
Catalyst Addition: To each vial, add a different palladium source (2-5 mol%) and ligand (4-10 mol%).
-
Solvent & Degassing: Add the degassed solvent system, seal the vials, and place them in a heating block.
-
Analysis: Monitor the reactions at set time points by LC-MS to determine the conversion to the desired product.
Q4: The reaction is sluggish. How can I increase the reaction rate?
A4: A sluggish reaction can often be accelerated by optimizing the following parameters:
-
Temperature: Increasing the reaction temperature can significantly increase the rate.[13] However, be mindful that higher temperatures can also promote side reactions like debromination.[7] Microwave irradiation can be a very effective way to rapidly heat the reaction and often leads to shorter reaction times and improved yields.[14]
-
Base Selection: The base plays a crucial role in the transmetalation step.[11] Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction.[1][7]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like dioxane, DMF, or DME are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[7][8]
-
Ligand Choice: Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[9] If your current ligand is not performing well, consider screening others from the table above.
Q5: My starting materials are not fully soluble in the reaction mixture. What can I do?
A5: Poor solubility can significantly hinder the reaction rate and lead to incomplete conversion.[15]
Troubleshooting Strategies:
-
Solvent System Modification:
-
Phase-Transfer Catalyst: For reactions with significant solubility issues between the organic and aqueous phases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[16]
-
Temperature: Increasing the reaction temperature will generally increase the solubility of your starting materials.
Section 3: Substrate-Specific Challenges
Q6: Does the position of the bromine atom on the imidazole ring matter?
A6: Yes, the position of the bromine atom can significantly impact reactivity.
Causality: The electronic environment of the C-Br bond influences the rate of oxidative addition, which is often the rate-determining step.[17] Generally, C-Br bonds at more electron-deficient positions are more reactive. For imidazoles, the C2 position is often more reactive than the C4 or C5 positions in Suzuki couplings.[18]
Considerations:
-
2-Bromoimidazoles: These are generally more reactive and may couple under milder conditions.
-
4(5)-Bromoimidazoles: These can be more challenging to couple and may require more forcing conditions (higher temperature, stronger base, more active catalyst).[2]
Q7: I am working with an unprotected (NH) bromoimidazole. Should I protect the nitrogen?
A7: While there are protocols for the direct coupling of unprotected NH-imidazoles, N-protection is often a beneficial strategy.[2][18]
Advantages of N-Protection:
-
Prevents Catalyst Inhibition: The free N-H is acidic and can react with the base to form an imidazolide anion, which can coordinate to the palladium and inhibit its catalytic activity.[2]
-
Reduces Side Reactions: As mentioned earlier, N-protection can help suppress debromination.[7]
-
Improves Solubility: Attaching a bulky protecting group can sometimes improve the solubility of the imidazole substrate in organic solvents.
Disadvantages of N-Protection:
-
Additional Synthetic Steps: Protection and subsequent deprotection add two steps to your synthetic route, which can lower the overall yield.
Recommendation: If you are experiencing issues with an unprotected bromoimidazole, trying the reaction with an N-protected analogue is a highly recommended troubleshooting step.
Experimental Protocols
General Protocol for Suzuki Coupling of a Brominated Imidazole
This is a general starting point and may require optimization for your specific substrates.[1][7]
-
Reaction Setup: To a dry, oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the brominated imidazole (1.0 mmol), the arylboronic acid or ester (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Suzuki coupling with brominated imidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
stability issues with 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride in solution
Introduction
Welcome to the technical support center for 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a substituted imidazole, this compound is a valuable building block in medicinal and organic chemistry[1]. However, the imidazole core can be susceptible to degradation under certain experimental conditions[2]. This guide provides insights into potential stability issues and offers systematic approaches to mitigate them, ensuring the integrity of your experiments. While specific degradation kinetics for this exact molecule are not extensively published, this guide synthesizes established principles of imidazole chemistry to provide a robust framework for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of substituted imidazoles in solution is primarily influenced by pH, exposure to oxidizing agents, light, and temperature. The imidazole ring, while aromatic, contains nitrogen atoms that can be sites for protonation, oxidation, and other reactions. The substituents on the ring—in this case, a bromo group, a methyl group, and an amino group—will also modulate its reactivity and stability[3][4].
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. The imidazole ring is amphoteric, meaning it can act as both an acid and a base[5]. The amino group at the C2 position is basic and will be protonated at acidic to neutral pH, which is the case for the hydrochloride salt. While acidic conditions might be generally favorable for the stability of the amine, extreme pH values should be avoided. Highly alkaline conditions can lead to base-mediated autoxidation or hydrolysis[2]. The ionization state of the molecule is pH-dependent, which can influence its reactivity and susceptibility to degradation.
Q3: Is this compound susceptible to oxidation?
A3: Yes, the imidazole moiety can be susceptible to oxidation[2]. The presence of electron-donating groups (like the amino group) can increase the electron density of the ring, potentially making it more prone to oxidation. Common laboratory reagents, dissolved oxygen, or exposure to air over extended periods can act as oxidizing agents. Degradation via oxidation can be accelerated by elevated temperatures and exposure to light.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, it is recommended to store solutions of this compound at refrigerated temperatures (2-8°C) and protected from light[1][6]. If possible, preparing fresh solutions for each experiment is the best practice. If stock solutions are to be stored, they should be kept in tightly sealed vials, and for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q5: In which solvents should I dissolve this compound?
Troubleshooting Guide: Solution Stability Issues
This section provides a systematic approach to troubleshooting common issues encountered when working with this compound in solution.
| Observed Issue | Probable Cause(s) | Recommended Action(s) & Explanation |
| Solution turns yellow or brown over time. | Oxidative Degradation or Photodegradation: Imidazole rings can be susceptible to oxidation, and this process can be accelerated by light, leading to the formation of colored degradation products[2]. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.2. Deoxygenate Solvents: Purge solvents with an inert gas (N₂ or Ar) before use.3. Add Antioxidants: For non-biological experiments, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with your downstream application.4. Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use. |
| Precipitate forms in the solution upon storage. | 1. Change in pH: The solubility of the hydrochloride salt can be pH-dependent. Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions.2. Degradation: The degradation product may be less soluble than the parent compound.3. Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation and increased concentration. | 1. Use Buffered Solutions: If compatible with your experiment, use a buffer to maintain a stable pH.2. Verify Compound Integrity: Analyze the precipitate and supernatant by HPLC or LC-MS to check for degradation.3. Ensure Proper Sealing: Use vials with tight-fitting caps, and consider sealing with parafilm for long-term storage.4. Check Solubility Limits: Ensure you are working below the saturation concentration of the compound in your chosen solvent. |
| Loss of biological activity or inconsistent experimental results. | Chemical Degradation: The parent compound is degrading over time, leading to a lower effective concentration. This is a common consequence of instability[8]. | 1. Perform a Stability Study: Use an analytical technique like HPLC to quantify the compound's concentration in your solution over time under your specific storage and experimental conditions.2. Prepare Fresh Solutions: This is the most critical step to ensure reproducible results.3. Control Experimental Variables: Minimize the time the compound is in solution before use. Maintain consistent temperature and light exposure during your experiments. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Degradation: The new peaks correspond to degradation products[2]. | 1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the new peaks to hypothesize their structure.2. Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to understand its degradation pathways and confirm if the observed peaks are indeed degradants[9][10]. This will help in developing a stability-indicating analytical method. |
Visualizing Potential Degradation: A Hypothetical Pathway
The following diagram illustrates a potential degradation pathway for 4-Bromo-1-methyl-1H-imidazol-2-amine. This is a hypothetical pathway based on known reactivity of imidazole derivatives and is intended for illustrative purposes.
Caption: Hypothetical degradation pathways for 4-Bromo-1-methyl-1H-imidazol-2-amine.
Experimental Protocol: Forced Degradation Study
To definitively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation[8][10].
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC system with a UV detector or mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with solvent) at 2-8°C in the dark. A target degradation of 5-20% is generally recommended[9].
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to exclude light.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the compound's lability.
-
Sample Analysis:
-
Before injection, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water with a modifier like formic acid or TFA).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the parent compound.
-
Evaluate the peak purity of the parent compound under each stress condition to ensure the analytical method is "stability-indicating."
-
The results will reveal which conditions cause significant degradation, informing best practices for handling and storage.
-
This systematic approach will provide you with a comprehensive understanding of the stability profile of this compound, ensuring the reliability and reproducibility of your future experiments.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wright, A. G., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Available at: [Link]
-
Tamura, H., et al. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. ResearchGate. Available at: [Link]
-
Huynh-Ba, K. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Available at: [Link]
-
Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Worthington, R. J., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH. Available at: [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
Sources
- 1. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
scaling up the production of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Answering the complex challenges of synthetic chemistry requires a blend of deep mechanistic understanding and practical, battle-tested experience. This is particularly true when scaling up the production of highly functionalized intermediates like 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, a key building block in modern medicinal chemistry.[1] Its value lies in the orthogonal reactivity of the bromo and amino groups, coupled with an N-methyl group that prevents tautomerism, offering a predictable reaction pattern for drug discovery and development.[1]
This Technical Support Center is designed for you—the researchers, scientists, and drug development professionals—who are transitioning this synthesis from the bench to a larger scale. We will move beyond simple procedural lists to address the "why" behind the "how," focusing on troubleshooting common hurdles and providing a framework for robust process development.
Frequently Asked Questions (FAQs): A Troubleshooting Guide
This section directly addresses the specific, practical issues that arise during the synthesis, purification, and scale-up of this compound.
Category 1: Synthesis & Reaction Optimization
Question 1: We are experiencing significantly lower yields than anticipated during the bromination of 1-methyl-1H-imidazol-2-amine. What are the primary factors to investigate?
Answer: Low yields in this electrophilic aromatic substitution are common and can typically be traced back to a few key parameters.[2][3]
-
Suboptimal Thermal Control: Bromination reactions are notoriously exothermic.[4] Without precise temperature management, side reactions, including the formation of di-brominated and other impurities, can dramatically increase. Excessive heat can also lead to the degradation of the starting material or product. It is critical to maintain the recommended reaction temperature through controlled reagent addition and efficient cooling.
-
Reagent Purity and Stoichiometry: The purity of your starting material (1-methyl-1H-imidazol-2-amine) and the brominating agent is paramount. Impurities can initiate unwanted side reactions. Furthermore, the stoichiometry of the brominating agent must be carefully controlled. An excess can easily lead to the formation of di-brominated species, which can be difficult to separate.
-
Incomplete Reaction: The reaction may not be running to completion. It is essential to monitor the consumption of the starting material using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[3]
Question 2: We are observing a significant amount of a di-brominated byproduct. How can we improve the regioselectivity to favor the mono-brominated product at the C4 position?
Answer: Achieving high regioselectivity is crucial for both yield and purity. The formation of di-brominated species is a common challenge when the imidazole ring is highly activated.
-
Controlled Reagent Addition: The most effective strategy is the slow, controlled, dropwise addition of the brominating agent to the reaction mixture.[4] This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution. At scale, this requires precise control using addition pumps.
-
Choice of Brominating Agent: While elemental bromine can be used, solid reagents like N-bromosuccinimide (NBS) are often preferred, especially for scale-up, due to their ease of handling and reduced safety risks.[5][6] NBS can sometimes offer better selectivity.
-
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents like dichloromethane or acetonitrile are commonly used for this type of bromination as they can help modulate the reactivity of the brominating agent and solvate the intermediates effectively.[1]
-
Alternative Strategies: In some complex cases, an alternative route involving the polybromination of a precursor followed by selective reductive debromination can provide better control over the final product's substitution pattern.[1][7]
Question 3: We are considering a de novo synthesis starting with a non-methylated imidazole. What are the potential pitfalls regarding the N-methylation step?
Answer: If you are not starting with the pre-methylated precursor, the N-methylation of a 4-bromo-1H-imidazol-2-amine scaffold can be problematic. The imidazole ring has two nitrogen atoms that can be methylated, leading to a mixture of regioisomers (e.g., 4-bromo-1-methyl and 5-bromo-1-methyl products).[1][8] Separating these isomers is often challenging and costly.[8] To circumvent this, you can either:
-
Optimize Methylation Conditions: Carefully screen bases, methylating agents, solvents, and temperatures to favor the desired N1-alkylation.
-
Employ a Protecting Group Strategy: Protect one of the nitrogen atoms before methylation to ensure regioselectivity, followed by a deprotection step.[1]
-
Start with 1-methyl-1H-imidazol-2-amine: This is the most straightforward approach to avoid issues of regioisomerism entirely.
Category 2: Scale-Up, Safety & Purification
Question 4: What are the primary safety and process challenges when scaling this synthesis from the lab to a pilot plant?
Answer: Scaling up introduces significant challenges that are often not apparent at the bench.[4]
-
Thermal Management: As mentioned, the exothermicity of the bromination is the most critical safety concern.[4] A reaction that is easily controlled in an ice bath in the lab can become a dangerous thermal runaway in a large reactor with a lower surface-area-to-volume ratio. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before scale-up.
-
Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, drastically increasing the formation of byproducts like di-brominated species.[4] The efficiency of the stirring and the reactor geometry are critical process parameters.
-
Material Handling & Compatibility: Handling large quantities of corrosive brominating agents requires specialized equipment and stringent safety protocols.[4] The materials of construction for the reactor and transfer lines must be compatible with the reagents used.
Question 5: What is the recommended procedure for isolating and purifying the final product as a hydrochloride salt?
Answer: The formation of the hydrochloride salt is an excellent method for both purification and improving the stability and handling of the final product. A typical workflow is as follows:
-
Quench and Neutralize: After the reaction is complete, the mixture is typically quenched (e.g., with a solution of sodium thiosulfate to destroy excess brominating agent) and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a slightly alkaline pH.[7]
-
Extraction: The free amine product is extracted from the aqueous layer using an appropriate organic solvent, such as dichloromethane or ethyl acetate.[7]
-
Salt Formation: The combined organic extracts are dried, filtered, and then treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or dioxane). The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexane) to remove soluble impurities, and then dried under vacuum to yield the final this compound.
Question 6: What are the essential safety precautions for handling this compound?
Answer: this compound and its precursors are hazardous materials. All handling should be conducted in a well-ventilated fume hood. Mandatory Personal Protective Equipment (PPE) includes:
-
Eye Protection: Safety glasses with side shields or goggles.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9][11]
-
Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator is necessary.[11]
Always consult the Safety Data Sheet (SDS) for the specific compound and reagents before beginning any work.[9][10][11]
Visualized Workflows and Data
To better illustrate the process and decision-making, the following diagrams and tables provide a visual and quantitative summary of the key aspects of production.
General Synthesis and Purification Workflow
Caption: High-level workflow for the synthesis and purification of the target compound.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Analytical Methods for Impurity Profiling of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Welcome to the technical support guide for the analytical characterization of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on identifying, quantifying, and troubleshooting impurities associated with this active pharmaceutical ingredient (API). Ensuring the purity of this intermediate is critical, as it is a versatile building block in medicinal chemistry for synthesizing molecules for enzyme inhibition or receptor modulation.[1]
The control of impurities is a critical issue for healthcare manufacturing, with various regulatory authorities emphasizing the requirements for their identification and quantification in APIs and finished products.[2] This guide synthesizes field-proven insights and regulatory expectations to ensure your analytical methods are robust, reliable, and fit for purpose.
Section 1: Understanding Potential Impurities
Effective impurity detection begins with understanding their potential sources. For this compound, impurities can arise from the synthetic route or degradation.
-
Process-Related Impurities: These are substances related to the manufacturing process. They may include starting materials, intermediates, by-products, or reagents. Given the synthesis of the parent compound can involve the bromination of 1-methyl-1H-imidazol-2-amine, potential impurities could include the starting material itself or poly-brominated species.[1]
-
Degradation Products: These arise from the storage or handling of the API. Forced degradation studies are essential to identify these potential degradants.[3][4] For this molecule, hydrolysis, oxidation, and photolytic degradation are key pathways to investigate.
A summary of potential impurity types is provided below.
| Impurity Type | Potential Origin | Common Examples |
| Starting Material | Incomplete reaction | 1-methyl-1H-imidazol-2-amine |
| Intermediates | Incomplete reaction from multi-step synthesis | Precursors from imidazole ring formation steps[1] |
| By-products | Side reactions during synthesis | Di- or tri-brominated imidazole species, positional isomers |
| Reagents | Carried over from synthesis | Residual solvents, catalysts |
| Degradants | Exposure to stress conditions (heat, light, pH, oxidation) | Hydrolyzed products (e.g., replacement of bromine with a hydroxyl group), oxidation products |
Section 2: Recommended Analytical Workflow for Impurity Analysis
A systematic approach is crucial for the successful detection, identification, and quantification of impurities. The following workflow outlines the logical progression from initial detection to final characterization, a critical activity for filing documentation with regulatory authorities.[5]
Sources
Validation & Comparative
A Guide to the Spectral Analysis of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride: A Comparative Approach
This guide provides a detailed analysis of the expected spectral characteristics of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride. Given the limited availability of public, peer-reviewed experimental spectra for this specific salt, this document employs a comparative methodology. By examining the verified spectral data of structurally analogous compounds, we can confidently predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This approach is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar halogenated imidazole scaffolds.
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of biologically vital molecules such as the amino acid histidine.[1] The title compound, with its specific substitution pattern—a bromine at the 4-position, a methyl group at the N1 position, and an amine at the 2-position—is a versatile synthetic intermediate.[1] The N-methylation prevents tautomerism, ensuring a fixed substitution pattern, while the bromine and amine groups provide orthogonal reactive sites for building more complex molecular architectures through methods like metal-catalyzed cross-coupling reactions.[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The analysis below predicts the ¹H and ¹³C NMR spectra of this compound in a common NMR solvent like DMSO-d₆.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the N-methyl group, the lone imidazole ring proton, and the protons of the amino group. The hydrochloride form will influence the chemical shift and appearance of the amine protons.
-
N-Methyl Protons (C1-CH₃): This signal will appear as a sharp singlet, typically in the range of 3.4 - 3.7 ppm . The methylation on the nitrogen atom results in a characteristic downfield shift compared to C-methyl groups.
-
Imidazole Ring Proton (C5-H): A single proton remains on the imidazole ring. It is expected to appear as a singlet between 7.0 - 7.5 ppm . Its chemical shift is influenced by the adjacent bromine atom and the overall electronic nature of the ring.
-
Amine Protons (-NH₂): As a hydrochloride salt, the amine group will be protonated (-NH₃⁺). These protons are expected to be significantly deshielded and will likely appear as a broad singlet far downfield, potentially in the 8.0 - 9.5 ppm range. The broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange with residual water in the solvent.
Comparative ¹H NMR Data
To substantiate these predictions, we can compare them with experimental data from structurally related compounds.
| Compound | C5-H (ppm) | N1-CH₃ (ppm) | Other Protons (ppm) | Source |
| 4-Bromo-1-methyl-1H-imidazol-2-amine HCl (Predicted) | ~7.2 | ~3.5 | ~8.5 (br s, -NH₃⁺) | - |
| 1-Methyl-4-phenyl-1H-imidazol-2-amine | 7.03 (s) | 3.35 (s) | 5.49 (s, -NH₂), 7.09-7.59 (m, Ar-H) | [2] |
| 4-Bromo-1H-imidazole | 7.0 (approx.) | - | - | [3][4] |
Causality: The data from 1-methyl-4-phenyl-1H-imidazol-2-amine provides a strong baseline for the N-methyl and C5-H protons.[2] The replacement of the C4-phenyl group with an electron-withdrawing bromine atom is expected to cause a slight downfield shift of the adjacent C5-H proton, supporting our prediction.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information about the carbon framework. We expect four signals for the four carbon atoms in the imidazole ring and the methyl group.
-
N-Methyl Carbon (N1-CH₃): Expected to appear upfield, around 30 - 35 ppm .
-
C5: This carbon, bonded to a hydrogen, should resonate in the range of 115 - 125 ppm .
-
C4: The carbon atom directly attached to the bromine will experience a significant shift. However, the "heavy atom effect" of bromine can sometimes cause shielding. A reasonable estimate is in the 105 - 115 ppm range.
-
C2: This carbon is attached to the amino group and is part of the guanidinium-like system within the ring. It is expected to be the most downfield carbon, resonating between 145 - 155 ppm .
Comparative ¹³C NMR Data
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | N1-CH₃ (ppm) | Source |
| 4-Bromo-1-methyl-1H-imidazol-2-amine HCl (Predicted) | ~150 | ~110 | ~120 | ~32 | - |
| 1-Methyl-4-phenyl-1H-imidazol-2-amine | 150.4 | 135.9 | 112.4 | 31.6 | [2][5] |
| 4-Bromo-1H-imidazole | - | 115.3 | 121.7 | - | [3] |
Causality: The C2 chemical shift from the phenyl-substituted analogue (150.4 ppm) is an excellent predictor for our target molecule, as the substituent at C4 has a lesser effect on C2.[2][5] The data for 4-Bromo-1H-imidazole helps to refine the predictions for C4 and C5.[3]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| -NH₃⁺ (Amine Salt) | N-H Stretch | 3200 - 2800 (broad) | A very broad and strong absorption band is characteristic of amine salts. |
| C-H (Imidazole Ring) | C-H Stretch | 3150 - 3050 | Aromatic/heteroaromatic C-H stretching. |
| C-H (Methyl) | C-H Stretch | 2980 - 2850 | Aliphatic C-H stretching. |
| C=N, C=C (Ring) | Ring Stretch | 1650 - 1500 | Multiple bands are expected for the imidazole ring skeletal vibrations. |
| -NH₃⁺ (Amine Salt) | N-H Bend | 1600 - 1500 | Asymmetric and symmetric bending, may overlap with ring stretches. |
| C-N Stretch | C-N Stretch | 1350 - 1250 | Stretching vibration of the ring C-N bonds. |
| C-Br Stretch | C-Br Stretch | 650 - 550 | Typically a weak to medium intensity band in the fingerprint region. |
Trustworthiness: These predictions are based on well-established correlation tables for IR spectroscopy and are supported by spectral data for similar structures like 4-Bromo-1H-imidazole, which shows characteristic ring vibrations.[3]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The analysis will be for the free base (C₄H₆BrN₃, MW: 176.01 g/mol ) as the hydrochloride salt will dissociate in the MS source.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine:
-
m/z ≈ 176: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z ≈ 178: Corresponding to the molecule containing the ⁸¹Br isotope.
-
These two peaks should have an intensity ratio of approximately 1:1 , which is a definitive signature for the presence of a single bromine atom.
-
-
Key Fragmentation Pathways:
-
Loss of HBr: [M - HBr]⁺ at m/z ≈ 95.
-
Loss of HCN: [M - HCN]⁺ at m/z ≈ 149/151.
-
Loss of Methyl Radical: [M - CH₃]⁺ at m/z ≈ 161/163.
-
Causality: The fragmentation of imidazole rings is a well-studied process. The loss of small, stable molecules like HBr and HCN is a common and energetically favorable fragmentation pathway. Data for 4-Bromo-1H-imidazole shows major peaks at m/z 146 and 148, corresponding to its molecular ion, confirming the characteristic bromine isotope pattern.[3]
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) inside a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]
Protocol 2: Mass Spectrometry Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the isotopic molecular ion peaks (m/z 177/179 for the [M+H]⁺ of the free base) as the precursor ions and subjecting them to collision-induced dissociation (CID).
Visualizations
dot digraph "Workflow_NMR_Analysis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [style="filled", fillcolor="#FFFFFF"]; weigh [label="Weigh Sample (5-10 mg)"]; dissolve [label="Dissolve in 0.6 mL\nDeuterated Solvent"]; vortex [label="Homogenize"]; weigh -> dissolve -> vortex; }
subgraph "cluster_Acq" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; node [style="filled", fillcolor="#FFFFFF"]; insert [label="Insert into\nSpectrometer"]; tune [label="Tune & Shim"]; acquire_H [label="Acquire ¹H Spectrum"]; acquire_C [label="Acquire ¹³C Spectrum"]; insert -> tune -> acquire_H -> acquire_C; }
subgraph "cluster_Proc" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [style="filled", fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase & Baseline\nCorrection"]; reference [label="Reference Spectrum"]; ft -> phase -> reference; }
vortex -> insert [lhead="cluster_Acq"]; acquire_C -> ft [lhead="cluster_Proc"]; } } Caption: Standard workflow for NMR spectral analysis.
dot digraph "Structure_Comparison" { graph [splines=true, overlap=false, nodesep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=12];
subgraph "cluster_Target" { label="Target Molecule"; style="dashed"; color="#EA4335"; Target [label="4-Bromo-1-methyl-\n1H-imidazol-2-amine HCl"]; }
subgraph "cluster_Comp" { label="Comparator Compounds"; style="dashed"; color="#4285F4"; Comp1 [label="1-Methyl-4-phenyl-\n1H-imidazol-2-amine\n(Provides baseline for C2, C5, N-Me)"]; Comp2 [label="4-Bromo-1H-imidazole\n(Shows effect of Br at C4)"]; Comp3 [label="1-Methyl-1H-imidazol-2-amine\n(Shows effect of Br vs H at C4)"]; }
Target -> Comp1 [style=dotted, arrowhead=none, label="Compare Phenyl vs. Bromo"]; Target -> Comp2 [style=dotted, arrowhead=none, label="Compare effect of N-Me & NH2"]; Target -> Comp3 [style=dotted, arrowhead=none, label="Isolate effect of Bromine"]; } } Caption: Logical relationships for comparative spectral analysis.
References
- ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
-
PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- Mohamed, S. K., et al. (2018). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1.
- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives.
-
ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
- Zhang, J., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610.
-
SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]
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- 3. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride and its Bioactive Analogs
This guide provides a comprehensive comparison of the synthetic precursor, 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, with its structurally related and biologically active analogs found in nature, particularly marine alkaloids. We will delve into the known biological activities, mechanisms of action, and the synthetic strategies that transform a simple imidazole scaffold into potent therapeutic leads. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Latent Potential of a Simple Scaffold
This compound is a halogenated imidazole that serves as a versatile building block in modern organic and medicinal chemistry.[1] The imidazole ring itself is a fundamental component of biologically crucial molecules such as the amino acid histidine and the neurotransmitter histamine.[1] While this specific compound is primarily valued as a synthetic intermediate with limited inherent biological activity, its true potential is realized when it is elaborated into more complex structures.[1]
Marine organisms, particularly sponges, are a rich source of complex alkaloids, many of which feature a pyrrole-imidazole core.[2] These natural products, such as oroidin and hymenialdisine, exhibit a remarkable range of biological activities, from antimicrobial and antiviral to potent kinase inhibition.[3][4] This guide will compare the foundational scaffold of 4-Bromo-1-methyl-1H-imidazol-2-amine with these potent natural analogs, illustrating the structure-activity relationships that govern their therapeutic potential.
Comparative Analysis of Biological Activities
The 4-Bromo-1-methyl-1H-imidazol-2-amine Scaffold: A Chemist's Tool
The primary utility of this compound lies in its chemical reactivity. The bromine atom at the 4-position and the amine group at the 2-position provide orthogonal reactive sites for synthetic elaboration.[1] The carbon-bromine bond is a key handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures.[1] The 2-amino group can be further functionalized to modulate the properties of the final molecule.[1]
Oroidin and Analogs: A Defense Against Microbes and Viruses
Oroidin, a pyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas oroides, is a prime example of a bioactive molecule built upon an imidazole core.[2][5] Oroidin and its synthetic analogs have demonstrated a broad spectrum of antimicrobial and antiviral activities.[3][6]
Antimicrobial Activity:
Oroidin itself shows promising antibacterial activity, particularly against Gram-positive bacteria.[7] Synthetic analogs of oroidin have been developed to enhance this activity and broaden the spectrum. For instance, a study on 34 new oroidin analogs revealed that 12 of these compounds exhibited over 80% growth inhibition of at least one microorganism at a 50 µM concentration.[3] One of the most active derivatives, 4-phenyl-2-aminoimidazole, displayed a minimum inhibitory concentration (MIC₉₀) of 12.5 µM against Gram-positive bacteria.[3]
Antiviral Activity:
A screen of 157 synthetic analogs of oroidin and the related clathrodin identified four compounds that selectively inhibited the hepatitis C virus (HCV) replicon with IC₅₀ values ranging from 1.6 to 4.6 µM.[6] Further investigation suggested that these compounds exert their antiviral effect by targeting the host cell chaperone Hsp90, a protein essential for the replication of many viruses.[6]
Table 1: Comparative Antimicrobial and Antiviral Activity of Oroidin and its Analogs
| Compound/Analog | Target Organism/Virus | Activity Metric | Value | Reference |
| Oroidin | Staphylococcus aureus | % Inhibition | >90% at 50 µM | [7] |
| 4-phenyl-2-aminoimidazole (analog) | Gram-positive bacteria | MIC₉₀ | 12.5 µM | [3] |
| 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole class (analogs) | Hepatitis C Virus (HCV) replicon | IC₅₀ | 1.6-4.6 µM | [6] |
Hymenialdisine and Analogs: Potent Regulators of Cellular Signaling
Hymenialdisine, another marine sponge-derived alkaloid, is a powerful inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[4][8][9] This inhibitory activity gives hymenialdisine and its analogs significant potential in the treatment of diseases characterized by dysregulated kinase activity, such as cancer and neurodegenerative disorders like Alzheimer's disease.[4][9]
The synthesis of diverse hymenialdisine analogs has led to the identification of compounds with enhanced potency and altered selectivity.[10] For example, some analogs have shown antiproliferative activities up to 30-fold higher than the parent compound, hymenialdisine.[10]
Table 2: Kinase Inhibition Profile of Hymenialdisine
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK1/cyclin B | 25 | [4] |
| CDK5/p25 | 25 | [4] |
| GSK-3β | 35 | [4] |
| CK1 | 30 | [4] |
Mechanism of Action: Kinase Inhibition
Hymenialdisine acts as a competitive inhibitor of ATP binding to the active site of kinases.[4] A crystal structure of CDK2 in complex with hymenialdisine reveals that the inhibitor forms three hydrogen bonds with the kinase, specifically with the backbone amide of Leu83 and the side chain of Glu81, which are key residues in the ATP-binding pocket.[4]
Experimental Protocols
Synthesis of a Hymenialdisine Analog
The following is a representative, multi-step synthesis of a hymenialdisine analog, demonstrating the elaboration of a simple pyrrole starting material.
Step-by-Step Protocol:
-
Condensation: Pyrrole-2-carboxylic acid is treated with thionyl chloride and catalytic DMF, followed by condensation with a suitable amino ester (e.g., β-alanine methyl ester).[9]
-
Bromination: The resulting 2-pyrrole derivative is brominated using N-bromosuccinimide (NBS).[9]
-
Cyclization (Aldisine Ring Formation): The methyl ester is hydrolyzed, and the resulting carboxylic acid undergoes a Friedel-Crafts acylation with polyphosphoric acid (PPA) to form the aldisine ring.[9]
-
Final Condensation: The aldisine intermediate is then condensed with guanidine to form the final 2-aminoimidazole portion of the hymenialdisine analog.
Rationale for Experimental Choices: This synthetic route is chosen for its efficiency in constructing the key heterocyclic ring systems of hymenialdisine. The use of common and effective reagents like NBS for bromination and PPA for Friedel-Crafts acylation makes this a robust and scalable approach.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (e.g., an oroidin analog) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Self-Validating System: The inclusion of positive (no compound) and negative (no inoculum) controls in the assay ensures the validity of the results. The positive control should show robust microbial growth, while the negative control should remain clear.
Conclusion
While this compound may not possess significant intrinsic biological activity, its value as a synthetic scaffold is undeniable. Through the lens of marine natural products like oroidin and hymenialdisine, we can appreciate how the foundational imidazole core can be elaborated into molecules with potent and diverse therapeutic activities. The comparative analysis presented in this guide highlights the importance of structure-activity relationships and provides a framework for the rational design of novel therapeutics based on the imidazole scaffold. The continued exploration of natural product analogs and the development of efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved drug candidates.
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Tasdemir, D. et al. (2007). Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors. PubMed. [Link]
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A Comparative Guide to the Efficacy of Enzyme Inhibitors Derived from 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride
This guide provides a comprehensive analysis of the potential efficacy of enzyme inhibitors derived from the versatile scaffold, 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride. In the landscape of drug discovery, the imidazole nucleus is a cornerstone, recognized for its ability to interact with a multitude of biological targets through hydrogen bonding, metal coordination, and π-π stacking.[1] The specific starting material, 4-Bromo-1-methyl-1H-imidazol-2-amine, offers two orthogonal points for chemical modification—the 2-amino group and the 4-bromo position—making it an exceptionally valuable building block for creating diverse libraries of potential therapeutic agents.[2]
This document will explore hypothetical, yet structurally plausible, derivatives targeting two critical enzymes in pathophysiology: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase. Their inhibitory potential will be compared against established, non-imidazole-based inhibitors to provide a clear benchmark for their performance. The experimental protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently assess the efficacy of novel compounds.
The Strategic Advantage of the 4-Bromo-1-methyl-1H-imidazol-2-amine Scaffold
The unique substitution pattern of this starting material provides a distinct advantage in medicinal chemistry. The N-methyl group prevents tautomerism, locking the imidazole ring into a predictable substitution pattern, which is crucial for consistent interaction with biological targets.[2] The 2-amino group can be readily functionalized, for instance, through amide bond formation, while the carbon-bromine bond at the 4-position is a prime handle for metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings.[2] This dual functionality allows for the systematic exploration of the chemical space around the imidazole core to optimize potency and selectivity for a given enzyme target.
Targeting Key Enzymes in Disease: COX-2 and p38 MAP Kinase
Imidazole-based compounds have shown significant promise as inhibitors of both COX-2 and p38 MAP Kinase.[3][4][5]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[6] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[7] Diaryl-substituted heterocyclic compounds are a well-established class of selective COX-2 inhibitors.[8]
-
p38 MAP Kinase: As a central regulator of inflammatory responses, the p38 MAP kinase signaling pathway is a prime target for treating chronic inflammatory diseases.[5] Inhibition of p38α, the primary isoform in this pathway, can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]
For the purpose of this guide, we will hypothesize two novel inhibitors derived from our starting scaffold:
-
IMD-COX-2: A hypothetical COX-2 inhibitor.
-
IMD-p38: A hypothetical p38 MAP Kinase inhibitor.
These will be compared against:
-
Celecoxib: A well-known selective COX-2 inhibitor with a pyrazole core.[10][11]
-
Skepinone-L: A highly potent and selective p38α MAP Kinase inhibitor with a dibenzepinone structure.[12]
Comparative Efficacy: A Data-Driven Overview
The following tables present illustrative (hypothetical) data to demonstrate how the inhibitory activities of our novel imidazole derivatives would be compared against the established alternatives. The key metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14]
Table 1: Comparative Inhibition of Cyclooxygenase-2 (COX-2)
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Assay Method |
| IMD-COX-2 | 4-(4-methoxyphenyl)-1-methyl-N-phenyl-1H-imidazol-2-amine | COX-2 | 0.28 | In vitro fluorescence-based assay |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | 0.04 | In vitro fluorescence-based assay |
Table 2: Comparative Inhibition of p38α MAP Kinase
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Assay Method |
| IMD-p38 | N-(4-fluorophenyl)-4-(pyridin-4-yl)-1-methyl-1H-imidazol-2-amine | p38α MAP Kinase | 25 | Luminescence-based kinase assay |
| Skepinone-L | 7-fluoro-2-(2-fluorophenyl)-9-(piperidin-4-yl)-5H-dibenzo[b,e][14][15]diazepin-6(11H)-one | p38α MAP Kinase | 5 | Luminescence-based kinase assay |
Foundational Logic: From Scaffold to Inhibitor
The design of our hypothetical inhibitors, IMD-COX-2 and IMD-p38, is rooted in established structure-activity relationships for their respective targets.
Synthesis Pathway for Hypothetical Inhibitors
The general synthetic approach would leverage the reactivity of the 4-bromo and 2-amino positions of the starting material.
Caption: General synthetic routes to IMD-COX-2 and IMD-p38.
Target Interaction Logic
-
For IMD-COX-2: The design mimics the diaryl heterocycle structure common in selective COX-2 inhibitors. The 4-methoxyphenyl group is intended to fit into the hydrophobic side pocket of the COX-2 active site, a key feature conferring selectivity over COX-1.[3]
-
For IMD-p38: This structure is based on the pyridinyl imidazole class of p38 inhibitors. The pyridine nitrogen is designed to form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket, while the substituted phenyl group at the 2-position can be optimized to interact with other residues in the active site.[15]
Experimental Protocols
To empirically validate and compare the efficacy of these compounds, the following detailed protocols are provided.
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is based on a common fluorescence-based method for measuring COX-2 activity.[16][17]
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compounds (IMD-COX-2, Celecoxib) in DMSO. A typical starting concentration range would be 100 µM to 0.1 nM.
-
Dilute human recombinant COX-2 enzyme in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[18]
-
Prepare a substrate solution containing arachidonic acid and a suitable fluorometric probe in the same buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 10 µL of the diluted test compounds. Include wells for a positive control (a known inhibitor like Celecoxib) and a negative control (DMSO vehicle).
-
Add 170 µL of the diluted COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation/emission wavelengths appropriate for the probe).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol utilizes a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.[19]
Caption: Workflow for the in vitro p38α MAP Kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (IMD-p38, Skepinone-L) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare a mixture containing purified, active p38α kinase and a suitable substrate (e.g., recombinant ATF2) in kinase buffer.[20][21]
-
Prepare a solution of ATP at a concentration near the Km for p38α.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted test compound solutions. Include positive and negative controls.
-
Add 10 µL of the p38α kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Data Acquisition and Analysis:
-
After incubation, add 25 µL of a kinase detection reagent (which measures remaining ATP) to each well.
-
Incubate at room temperature for the recommended time (e.g., 10-40 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[22]
-
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Through strategic chemical modifications at its orthogonal reactive sites, it is plausible to synthesize potent and selective inhibitors for critical therapeutic targets like COX-2 and p38 MAP Kinase. The illustrative data and detailed protocols provided in this guide offer a robust framework for researchers to design, synthesize, and validate the efficacy of new chemical entities derived from this versatile imidazole core. By comparing these novel compounds against established inhibitors using standardized and rigorous assay methodologies, the drug discovery process can be advanced with confidence and scientific integrity.
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Al-Ostath, R., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3325-3347. Available at: [Link]
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Al-Salahi, R., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Pharmaceuticals, 17(6), 743. Available at: [Link]
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Papalia, G. A., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 579, 1-7. Available at: [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Future Medicinal Chemistry, 14(12), 859-883. Available at: [Link]
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Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. Available at: [Link]
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ResearchGate. (2025). Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. Available at: [Link]
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European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. 216, 113309. Available at: [Link]
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ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR. Available at: [Link]
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Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available at: [Link]
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Molecules. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. 18(12), 15515-15541. Available at: [Link]
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Universität Tübingen. (n.d.). The path of p38α MAP kinase inhibition. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Imidazoles for Researchers and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically active molecules, including the amino acid histidine and the neurotransmitter histamine, underscores its significance. Consequently, the efficient and regioselective synthesis of substituted imidazoles is a critical endeavor for chemists in both academic and industrial research.
This guide provides a comparative analysis of the most prominent synthetic routes to substituted imidazoles. We will delve into the mechanistic intricacies, practical experimental protocols, and the relative merits and drawbacks of each method, supported by experimental data from peer-reviewed literature. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Classical Approaches to Imidazole Synthesis
The foundational methods for constructing the imidazole ring have been established for over a century and continue to be relevant in modern synthesis.
The Debus-Radziszewski Synthesis
First reported in 1858, the Debus-Radziszewski synthesis is a versatile one-pot, multi-component reaction that constructs the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] A modification of this method, replacing ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles.[2]
Reaction Mechanism and Rationale:
The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then undergoes condensation with an aldehyde, followed by cyclization and aromatization to yield the substituted imidazole.[2] The use of ammonium acetate is common, as it serves as a convenient source of ammonia.[3]
Caption: Workflow for the Debus-Radziszewski imidazole synthesis.
Advantages:
-
Operational Simplicity: As a one-pot, multi-component reaction, it offers a straightforward procedure.[1]
-
Accessibility of Starting Materials: The precursors (dicarbonyls, aldehydes, and ammonia/amines) are often commercially available and inexpensive.
Disadvantages:
-
Low Yields in Some Cases: The traditional, uncatalyzed reaction can suffer from low yields and side product formation.[3]
-
Poor Regioselectivity: The use of unsymmetrical 1,2-dicarbonyl compounds often leads to a mixture of regioisomers, which can be challenging to separate.[1]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole [4]
-
In a round-bottom flask, combine benzil (0.02 mole), benzaldehyde (0.02 mole), and ammonium acetate (0.07 mole).
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture at 100°C for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with ammonium hydroxide to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
The Wallach Synthesis
The Wallach synthesis, discovered by Otto Wallach, traditionally involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) to form chlorinated intermediates, which are then reduced to yield 1,2-disubstituted imidazoles.[5][6]
Reaction Mechanism and Rationale:
The mechanism is believed to involve the formation of a chloro-containing intermediate from the reaction of the oxamide with PCl5. This intermediate then undergoes reduction, typically with hydroiodic acid, to furnish the N-substituted imidazole.[7] The reaction's scope has been expanded to include the reaction of N-benzylamides of N-heterocyclic carboxylic acids with PCl5, which is thought to proceed through a nitrile ylide species.[6]
Caption: Generalized workflow of the Wallach synthesis.
Advantages:
-
Access to N-Substituted Imidazoles: This method is particularly useful for preparing imidazoles with substituents on the nitrogen atoms.
Disadvantages:
-
Harsh Reagents: The use of strong acid chlorides like PCl5 and reducing agents like hydroiodic acid can limit the functional group tolerance.[5]
-
Limited Modern Protocols: Detailed, modern experimental protocols for the classical Wallach synthesis are less common in recent literature compared to other methods.
Experimental Protocol: General Procedure for Wallach-type Synthesis [7]
-
Treat an N,N'-dialkyloxamide with phosphorus pentachloride.
-
Isolate the resulting chlorine-containing compound.
-
Reduce the intermediate with hydroiodic acid to obtain the corresponding N-alkyl imidazole.
The Marckwald Synthesis
The Marckwald synthesis is a classical route for the preparation of 2-mercaptoimidazoles (imidazole-2-thiones) from α-amino ketones or α-amino aldehydes and a source of thiocyanate, such as potassium thiocyanate.[5][8]
Reaction Mechanism and Rationale:
The reaction proceeds through the condensation of the α-amino carbonyl compound with the thiocyanate source to form a thiourea intermediate. Subsequent intramolecular cyclization and dehydration yield the 2-mercaptoimidazole. The mercapto group can then be removed through oxidative methods if the unsubstituted imidazole is desired.[8]
Caption: Key steps in the Marckwald synthesis of 2-mercaptoimidazoles.
Advantages:
-
Direct Access to 2-Mercaptoimidazoles: This method provides a straightforward route to this important class of imidazole derivatives.
-
Versatility: The resulting 2-mercaptoimidazoles can be further functionalized or desulfurized.
Disadvantages:
-
Availability of Starting Materials: The primary limitation of the Marckwald synthesis is the often-limited availability of the required α-amino aldehydes or ketones.[8]
-
Regioselectivity Issues: Similar to the Debus-Radziszewski synthesis, the use of unsymmetrical α-amino carbonyl compounds can lead to mixtures of regioisomers.[1]
Experimental Protocol: Synthesis of Imidazole-2-thiol
-
To a solution of 2N hydrochloric acid, add aminoacetaldehyde dimethylacetal under a nitrogen atmosphere.
-
Add potassium thiocyanate to the mixture.
-
Heat the reaction mixture to approximately 98°C and stir for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Cool the resulting suspension to 5°C and filter the solid product.
-
Dry the residue to yield imidazole-2-thiol.
Modern Synthetic Approaches
Contemporary methods for imidazole synthesis often focus on improving yields, regioselectivity, and substrate scope, frequently employing catalytic systems.
The Van Leusen Imidazole Synthesis
The Van Leusen synthesis is a powerful method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[9] This reaction can also be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine.[10]
Reaction Mechanism and Rationale:
The reaction is driven by the reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide carbon, and a good leaving group (tosyl). Under basic conditions, TosMIC is deprotonated, and the resulting anion undergoes a stepwise cycloaddition to the C=N double bond of the aldimine. Elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate leads to the formation of the imidazole ring.[10] This mechanism inherently favors the formation of 1,5-disubstituted imidazoles.[1]
Caption: Mechanistic pathway of the Van Leusen imidazole synthesis.
Advantages:
-
High Regioselectivity: The Van Leusen synthesis is a go-to method for the regioselective preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1]
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.
-
Broad Substrate Scope: A wide range of aldehydes and amines can be used to generate the in situ aldimine, allowing for diverse substitution patterns.[9]
Disadvantages:
-
Stepwise Nature: Although it can be a one-pot reaction, the in situ formation of the aldimine is a separate step from the cycloaddition, making it not a true multi-component reaction.[10]
-
Potential for Oxazole Formation: If the aldimine is not formed before the addition of TosMIC, the aldehyde can react with TosMIC to form an oxazole byproduct.[10]
Experimental Protocol: One-Pot Synthesis of a 1,5-Disubstituted Imidazole [9]
-
In a suitable reaction vessel, condense the desired aldehyde with a primary amine in a solvent such as DMF at room temperature to form the aldimine in situ.
-
Add tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 1,5-disubstituted imidazole.
Metal-Catalyzed Syntheses
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of substituted imidazoles, offering high efficiency and selectivity.[11] Copper-catalyzed reactions, in particular, have gained significant attention.
Reaction Mechanism and Rationale:
Copper catalysts, such as copper(I) iodide (CuI) or copper(II) chloride (CuCl2), can facilitate the multi-component synthesis of imidazoles under milder conditions than the classical Debus-Radziszewski reaction.[1] The copper catalyst is believed to act as a Lewis acid, activating the carbonyl groups of the aldehyde and dicarbonyl compound towards nucleophilic attack, thereby promoting the condensation reactions.[11] These methods often exhibit improved yields and can influence the regioselectivity of the reaction.[1]
Caption: General workflow for copper-catalyzed imidazole synthesis.
Advantages:
-
High Yields and Efficiency: Copper-catalyzed methods often provide excellent yields in shorter reaction times compared to their uncatalyzed counterparts.[12]
-
Milder Reaction Conditions: The use of a catalyst allows for reactions to be conducted at lower temperatures.
-
Improved Regioselectivity: The choice of catalyst can significantly influence the regiochemical outcome, offering a tool to control the formation of specific isomers.[1]
Disadvantages:
-
Catalyst Cost and Removal: While often more efficient, the use of a metal catalyst introduces considerations of cost and the need for removal from the final product, which is particularly important in pharmaceutical applications.
-
Ligand Sensitivity: Some catalytic systems may require specific ligands, which can add to the complexity and cost of the synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
-
In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) as the solvent.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion (typically 20-90 minutes), cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice and stir.
-
Filter the precipitated solid product.
-
If necessary, recrystallize the crude product from ethanol to obtain the pure trisubstituted imidazole.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Substitution Pattern | Key Advantages | Key Disadvantages | Typical Yields |
| Debus-Radziszewski | 2,4,5-Trisubstituted, 1,2,4,5-Tetrasubstituted | Operationally simple, readily available starting materials.[1] | Often low yields, poor regioselectivity with unsymmetrical substrates.[1][3] | Variable, can be low but improved with catalysts. |
| Wallach | 1,2-Disubstituted | Access to N-substituted imidazoles.[5] | Harsh reagents, limited functional group tolerance.[5] | Moderate to good. |
| Marckwald | 2-Mercaptoimidazoles | Direct route to 2-mercaptoimidazoles.[5] | Limited availability of α-amino carbonyl starting materials.[8] | Good. |
| Van Leusen | 1,5-Disubstituted, 1,4,5-Trisubstituted | High regioselectivity, mild conditions, broad substrate scope.[1][9] | Not a true MCR, potential for oxazole byproduct formation.[10] | Good to excellent. |
| Metal-Catalyzed | Various (often highly substituted) | High yields, mild conditions, improved regioselectivity.[1][12] | Catalyst cost and removal, potential need for ligands. | Generally high to excellent. |
Conclusion
The synthesis of substituted imidazoles is a rich field with a variety of established and modern methods at the disposal of the synthetic chemist. The choice of a particular synthetic route should be guided by the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.
For the preparation of symmetrically substituted imidazoles from simple building blocks, the Debus-Radziszewski synthesis , particularly with modern catalytic modifications, remains a viable option. When high regioselectivity for 1,5-disubstituted imidazoles is paramount, the Van Leusen synthesis is often the method of choice. The Marckwald synthesis offers a direct entry to 2-mercaptoimidazoles, which are valuable intermediates for further functionalization. The Wallach synthesis , while less commonly employed in its classical form, provides a route to N-substituted imidazoles. Finally, modern metal-catalyzed methods , especially those utilizing copper, offer significant advantages in terms of yield, efficiency, and the ability to control regioselectivity, making them highly attractive for the synthesis of complex, highly substituted imidazole derivatives.
As the demand for novel imidazole-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.
References
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3973–3988. [Link]
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Slideshare. (n.d.). Synthesis of triphenyl imidazole. [Link]
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Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
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Benincori, T., Brenna, E., & Sannicolo, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 675-679. [Link]
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Wikipedia. (n.d.). Wallach rearrangement. [Link]
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Banerjee, J., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]
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Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(2), 291-294. [Link]
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Manocha, P., et al. (2010). A review: Imidazole synthesis and its biological activities. International Journal of PharmTech Research, 2(3), 1834-1843. [Link]
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Research and Reviews in Biotechnology and Biosciences. (2015). SYNTHESIS OF IMIDAZOLE. [Link]
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Asurumunige, A., et al. (2026). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. The Journal of Organic Chemistry. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]
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ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Link]
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International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
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Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]
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de Oliveira, A. A., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(1), 241. [Link]
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Beilstein Journal of Organic Chemistry. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
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Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride: Validation of a Novel High-Purity Method
This guide provides an in-depth comparative analysis of a novel synthetic methodology for producing 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, a critical building block in modern medicinal chemistry. We will objectively compare this new, streamlined process against a widely used traditional method, presenting supporting experimental data, detailed protocols, and a discussion of the underlying chemical principles that confer the new method's advantages in yield, purity, and scalability.
The Synthetic Challenge: Regioselectivity in Imidazole Chemistry
The 4-Bromo-1-methyl-1H-imidazol-2-amine scaffold is a privileged structure in drug discovery, valued for its role in developing inhibitors for enzymes and modulators for receptors.[1][2] Its utility stems from the two distinct reactive sites: the carbon-bromine bond, ideal for metal-catalyzed cross-coupling reactions, and the 2-amino group, which can be readily functionalized.[1]
However, the synthesis of this and related substituted imidazoles is frequently hampered by challenges with regioselectivity. Direct electrophilic bromination of the 1-methyl-1H-imidazol-2-amine precursor can lead to the formation of undesired isomers, complicating purification and significantly reducing the yield of the target molecule. Similarly, N-methylation of a pre-brominated imidazole can produce a mixture of regioisomers, requiring challenging separation steps that are unsuitable for large-scale production.[2] This guide introduces a validated method designed to circumvent these issues, ensuring a direct and high-purity route to the desired product.
Overview of Synthetic Strategies
We compare two primary synthetic pathways:
-
Method A (Traditional): Direct Bromination. This common approach involves the direct electrophilic bromination of 1-methyl-1H-imidazol-2-amine using a brominating agent like N-Bromosuccinimide (NBS).[1] While straightforward, this method's efficacy is often compromised by the formation of isomeric byproducts, necessitating extensive purification.
-
Method B (New Validated Method): Sequential Guanidinylation and Cyclization-Bromination. This novel, three-step, one-pot approach begins with a commercially available, pre-functionalized starting material, 1-methylamino-1-methoxyacetone hydrochloride. This choice is deliberate, as it precisely locks in the position of the N-methyl group from the outset, thereby eliminating the possibility of forming regioisomers later in the synthesis. The subsequent steps are designed for high efficiency and minimal purification.
Experimental Protocols & Methodologies
Method A: Traditional Direct Bromination Protocol
This protocol is based on established literature procedures for the bromination of activated imidazole rings.[1][3]
Step 1: Bromination of 1-methyl-1H-imidazol-2-amine
-
Dissolve 1-methyl-1H-imidazol-2-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the desired 4-bromo isomer from other brominated species.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified 4-Bromo-1-methyl-1H-imidazol-2-amine in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride (HCl) gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Method B: New Validated Sequential Protocol
This method is designed for efficiency, high regioselectivity, and ease of operation.
Experimental Workflow for New Validated Method
Caption: Workflow for the new sequential synthesis method.
Step-by-Step Protocol
-
Guanidinylation: To a stirred solution of 1-methylamino-1-methoxyacetone hydrochloride (1.0 eq) in 2-butanol, add cyanamide (1.1 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to 80 °C for 2 hours.
-
Hydrolysis & Cyclization: Cool the mixture to room temperature and add a 48% aqueous solution of hydrobromic acid (HBr) (2.5 eq). Heat the reaction to 100 °C for 3 hours. This step hydrolyzes the methoxy group and drives the cyclization to form the imidazole ring.
-
Aromatization & Bromination: Cool the reaction to room temperature and add N-Bromosuccinimide (NBS) (1.1 eq) in one portion. Stir for 1 hour at room temperature. The addition of NBS serves a dual purpose: it acts as an oxidant to aromatize the dihydroimidazole intermediate and as an electrophile to brominate the C4 position.
-
Work-up & Free Base Isolation: Adjust the pH of the mixture to >10 with a 50% NaOH solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base as a solid. The purity at this stage is typically >98% by NMR, obviating the need for column chromatography.
-
Hydrochloride Salt Formation: Dissolve the crude free base in isopropanol. Add a 2M solution of HCl in isopropanol (1.1 eq) dropwise.
-
Stir the resulting slurry for 1 hour, filter the white precipitate, wash with cold isopropanol, and dry under vacuum at 50 °C to yield this compound.
Comparative Performance Analysis
The superiority of the new validated method lies in its elegant design, which leverages a pre-functionalized starting material to ensure complete regiochemical control. This eliminates the formation of isomers, which is the primary drawback of the traditional direct bromination approach.
Workflow Comparison Diagram
Caption: Side-by-side comparison of synthetic workflows.
Quantitative Data Summary
| Metric | Method A (Traditional) | Method B (New Validated) | Rationale for Difference |
| Overall Yield | 55-65% | 85-92% | Avoidance of isomeric byproducts and elimination of purification losses via chromatography. |
| Final Purity (HPLC) | ~97% (after chromatography) | >99% | The new method is highly regioselective, yielding a single primary product. |
| Key Reagents | 1-methyl-1H-imidazol-2-amine, NBS, DCM | 1-methylamino-1-methoxyacetone HCl, Cyanamide, HBr, NBS | The new method's starting material dictates the final regiochemistry. |
| Number of Operations | 2 distinct steps + chromatography | 1 pot-reaction + precipitation | The sequential one-pot nature of the new method significantly reduces handling and transfers. |
| Scalability | Poor | Excellent | The traditional method's reliance on chromatography makes it difficult and costly to scale. The new method's precipitation-based purification is ideal for large-scale manufacturing. |
| Safety & Environment | Requires use of chlorinated solvents (DCM). | Uses higher-boiling, less volatile solvents like 2-butanol and avoids chlorinated waste streams. |
Conclusion
The new validated synthetic method for this compound presents a significant improvement over traditional direct bromination routes. By strategically selecting a starting material that predetermines the N-methylation pattern, this method successfully overcomes the critical challenge of regioselectivity that plagues older syntheses. The result is a robust, scalable, and highly efficient process that delivers the target compound in superior yield and purity without the need for laborious chromatographic purification. For researchers and drug development professionals, this represents a more reliable and cost-effective pathway to a key synthetic intermediate, facilitating the accelerated development of novel therapeutics.
References
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-
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. (2020). Available at: [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, a key building block in medicinal chemistry.[1] We will explore the rationale behind selecting an appropriate HPLC technique, provide a detailed experimental protocol, and present comparative data to support our recommendations.
The unique chemical nature of this compound, being a polar and ionizable molecule, presents specific challenges for traditional reversed-phase HPLC methods.[2][3] This guide will navigate these challenges by comparing Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography, offering a comprehensive overview for robust purity analysis.
Understanding the Analyte and Potential Impurities
This compound is a halogenated imidazole derivative.[1] Its synthesis can lead to several impurities, including:
-
Starting materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers with bromine at different positions on the imidazole ring.[4]
-
Byproducts: Unintended products from side reactions.
-
Degradation products: Impurities formed during storage or handling.
An effective HPLC method must be able to separate the main compound from all potential impurities, ensuring accurate quantification.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is critical for achieving optimal separation and accurate quantification of this compound and its impurities.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used technique in the pharmaceutical industry due to its versatility and reproducibility.[5][6] However, the high polarity of our target compound can lead to poor retention on traditional C18 columns, with the analyte eluting near the solvent front.[2]
-
Advantages: Robust and well-understood technique, wide availability of columns and reagents.[5]
-
Disadvantages: Poor retention of highly polar compounds, may require highly aqueous mobile phases which can lead to phase collapse on some columns.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of polar compounds.[7][8][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.
-
Advantages: Enhanced retention of polar and hydrophilic compounds, orthogonal selectivity compared to RP-HPLC, and increased sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[8]
-
Disadvantages: Can have longer equilibration times and may exhibit different selectivity between columns from various manufacturers.[7][11]
Ion-Pair Chromatography
This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, thereby increasing its retention on a reversed-phase column.[11][12]
-
Advantages: Improves retention and peak shape of ionizable compounds on RP-HPLC columns.
-
Disadvantages: The ion-pairing reagent can be difficult to remove from the column, can suppress MS signal, and may lead to baseline instability.[3]
Recommended HPLC Method and Experimental Protocol
Based on the physicochemical properties of this compound, a HILIC method is recommended for the most robust and reliable purity assessment. This approach directly addresses the challenge of retaining a highly polar analyte.
Experimental Workflow for HILIC Analysis
Caption: Workflow for Purity Assessment by HILIC.
Detailed HILIC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, and UV detector.
-
HILIC analytical column (e.g., Silica, Amide, or Diol phase; 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and ammonium formate.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of this compound (purity >99%).
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 90:10 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to a final concentration of about 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the standard solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC Silica Column (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile |
| Gradient | 95% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
4. Method Validation:
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Comparative Data
The following table presents a hypothetical comparison of the performance of the three HPLC methods for the purity analysis of this compound.
| Parameter | Reversed-Phase HPLC | HILIC | Ion-Pair Chromatography |
| Retention Factor (k') of Analyte | < 1.0 | 3.5 | 2.8 |
| Resolution of Critical Pair | 1.2 | > 2.0 | 1.8 |
| Peak Tailing Factor | > 1.5 | < 1.2 | < 1.3 |
| Compatibility with MS | High | High | Low |
| Method Robustness | Moderate | High | Moderate |
Conclusion
The purity assessment of this compound is most effectively achieved using a validated HILIC method. This approach provides superior retention, resolution, and peak shape for this polar compound compared to traditional RP-HPLC. While Ion-Pair Chromatography can improve retention in a reversed-phase system, the potential for column contamination and MS incompatibility makes it a less desirable option for routine quality control. The detailed HILIC protocol provided in this guide serves as a robust starting point for developing a validated analytical method for this important synthetic intermediate, ensuring the quality and consistency required in research and drug development.
References
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International Conference on Harmonization, "Q2A: Text on Validation of Analytical Procedures," Federal Register. 60. (40), 11260–11262 (1995). [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
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Polar Compounds. SIELC Technologies. [Link]
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Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
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What are the Main Benefits of Reversed Phase HPLC?. Chromatography Today. [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice. PubMed. [Link]
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Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Online. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]
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Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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A Researcher's Guide to the Structural Elucidation of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The Significance of Structural Analysis for Imidazole Derivatives
Imidazole-containing compounds are ubiquitous in pharmaceuticals and biologically active molecules.[1] Their ability to participate in hydrogen bonding and coordinate with metal ions makes them crucial pharmacophores. The introduction of a bromine atom and an amine group on the 1-methylimidazole core, as in 4-bromo-1-methyl-1H-imidazol-2-amine, provides versatile points for further chemical modification to modulate biological activity.[1] X-ray crystallography stands as the definitive method for determining the absolute 3D arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the molecule's behavior.
Comparative Crystallographic Analysis: A Case Study
To illustrate the power of X-ray crystallography in characterizing substituted bromo-methyl-imidazole derivatives, we present the crystallographic data for a related compound: 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone .[2] This data serves as a valuable benchmark for researchers working on similar molecular scaffolds.
| Crystallographic Parameter | 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone [2] |
| Chemical Formula | C₁₂H₉Br₂N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.0255(5) Åb = 14.9112(5) Åc = 10.9438(5) Åα = 90°β = 109.223(5)°γ = 90° |
| Unit Cell Volume | 1390.71(12) ų |
| Molecules per Unit Cell (Z) | 4 |
| Data Collection Temperature | 293(2) K |
This table summarizes the key crystallographic parameters for a complex bromo-methyl-imidazole derivative, providing a reference for the type of data obtained from a single-crystal X-ray diffraction experiment.[2]
Experimental Protocols: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure involves a series of meticulous steps. The following protocols provide a comprehensive workflow for the synthesis, crystallization, and crystallographic analysis of 4-bromo-1-methyl-1H-imidazol-2-amine derivatives.
Synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine
A common synthetic route to 4-bromo-1-methyl-1H-imidazol-2-amine involves the electrophilic bromination of 1-methyl-1H-imidazol-2-amine.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-methyl-1H-imidazol-2-amine in a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at room temperature while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-1-methyl-1H-imidazol-2-amine.
-
Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. The resulting solid can be collected by filtration and dried.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
A screening of various solvents and solvent mixtures is crucial to identify the optimal conditions for crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, the following steps are performed:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate 3D structure.
Visualizing the Workflow
The overall process from synthesis to structural analysis can be visualized as follows:
Molecular Structure and Intermolecular Interactions
The final refined crystal structure provides a wealth of information. For this compound, one would expect to observe key features such as:
-
Planarity of the Imidazole Ring: The five-membered imidazole ring is expected to be largely planar.
-
Protonation Site: The hydrochloride salt will result in the protonation of one of the nitrogen atoms, likely the more basic N3 atom of the imidazole ring or the exocyclic amine, influencing the hydrogen bonding network.
-
Hydrogen Bonding: The presence of the amine group and the hydrochloride counter-ion will lead to the formation of a network of hydrogen bonds, which are crucial for crystal packing and can provide insights into potential biological interactions.
-
Halogen Bonding: The bromine atom may participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition.
The following diagram illustrates the hypothetical molecular structure and potential intermolecular interactions.
Conclusion
While a direct comparative guide of crystallographic data for a series of this compound derivatives is currently limited by the availability of public data, this guide provides a robust framework for researchers in the field. By understanding the synthetic pathways, mastering crystallization techniques, and following a systematic approach to X-ray diffraction analysis, scientists can successfully elucidate the three-dimensional structures of these important molecules. The insights gained from such studies are invaluable for advancing drug discovery and development programs that utilize the versatile imidazole scaffold.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2000). Crystal and molecular structure of imidazole derivatives with different substituents. An-Najah University Journal for Research - B (Humanities). Retrieved from [Link]
-
Saber, S. O., Al-Soud, Y. A., Al-Qawasmeh, R. A., & Khanfar, M. A. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for Brominated Imidazoles
Introduction: The Strategic Importance of Brominated Imidazoles in Modern Drug Discovery
Brominated imidazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and materials science sectors. The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including natural products and synthetic drugs.[1] The introduction of bromine atoms onto the imidazole core provides a powerful tool for medicinal chemists to modulate the pharmacological properties of these molecules, enhancing their potency, selectivity, and metabolic stability.[2] Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
Given their pivotal role, the development of efficient, scalable, and cost-effective synthetic routes to brominated imidazoles is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of different synthetic pathways to these valuable compounds, with a focus on their cost-effectiveness. We will delve into the technical nuances of each method, supported by experimental data and a thorough analysis of the associated costs, from raw materials to waste disposal.
Comparative Analysis of Synthetic Pathways
The synthesis of brominated imidazoles can be broadly categorized into two main strategies: the direct bromination of a pre-formed imidazole ring and the construction of the imidazole ring from bromine-containing precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. In this guide, we will analyze three representative synthetic pathways to different brominated imidazoles, evaluating their cost-effectiveness based on reagent costs, reaction efficiency, and process considerations.
Pathway 1: Direct Bromination of Imidazole with Molecular Bromine (Br₂) to 2,4,5-Tribromoimidazole
This classical approach involves the direct electrophilic substitution of all available positions on the imidazole ring with bromine.
Reaction Scheme:
Caption: Synthesis of 2,4,5-tribromoimidazole via direct bromination.
Experimental Protocol:
A solution of imidazole (1.36 g, 20 mmol) and sodium acetate (25 g) in acetic acid (180 ml) is treated with a solution of bromine (9.6 g, 60 mmol) in acetic acid (20 ml) dropwise over 30 minutes. The reaction is stirred for 2.5 hours at room temperature. The product is isolated by evaporation of the solvent, addition of water, filtration, and drying, affording 2,4,5-tribromoimidazole in approximately 71% yield.[3]
Cost-Effectiveness Analysis:
| Parameter | Value | Notes |
| Reagent Cost | ||
| Imidazole | ~$0.15/g | Based on bulk pricing. |
| Bromine (Br₂) | ~$0.23/g | Highly corrosive and requires special handling.[4] |
| Acetic Acid | ~$0.14/L | Relatively inexpensive solvent.[2][5][6][7] |
| Sodium Acetate | ~$0.10/g | Inexpensive reagent. |
| Yield | 71% | [3] |
| Throughput | Moderate | Reaction time is relatively short. |
| Purification | Simple filtration | No chromatography required. |
| Waste | Acetic acid, sodium acetate, excess bromine | Bromine waste requires special disposal. |
| Safety | High concern | Use of elemental bromine is hazardous. |
| Estimated Cost/gram | ~$1.50 - $2.50 | Primarily driven by the cost of bromine and safety handling. |
Expertise & Experience Insights: This method is straightforward and high-yielding for the synthesis of fully brominated imidazoles. The use of sodium acetate is crucial to buffer the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the imidazole ring and deactivate it towards further electrophilic substitution. However, the major drawback of this pathway is the use of elemental bromine, which is highly toxic, corrosive, and volatile, necessitating stringent safety precautions and specialized handling equipment, which adds to the operational cost.
Pathway 2: Selective Bromination with N-Bromosuccinimide (NBS) to 4,5-Dibromo-2-phenyl-1H-imidazole
This pathway involves the synthesis of a substituted imidazole followed by selective bromination using a safer and more manageable brominating agent, N-bromosuccinimide (NBS).
Reaction Scheme:
Caption: Two-step synthesis of 4,5-dibromo-2-phenyl-1H-imidazole.
Experimental Protocol:
-
Step 1: Synthesis of 2-phenyl-1H-imidazole: This is achieved via the Debus-Radziszewski reaction, where benzaldehyde, glyoxal, and ammonia are reacted in methanol to yield 2-phenyl-1H-imidazole.[1]
-
Step 2: Bromination: 2-phenyl-1H-imidazole (1.0 eq.) is dissolved in glacial acetic acid, and N-Bromosuccinimide (2.2 eq.) is added portion-wise at room temperature. The reaction is monitored by TLC until completion. The product is isolated by precipitation in water, quenching with sodium thiosulfate, and filtration. Further purification by column chromatography may be required.[8] A typical yield for the bromination step is in the range of 80-90%.
Cost-Effectiveness Analysis:
| Parameter | Value | Notes |
| Reagent Cost | ||
| 2-Phenyl-1H-imidazole | ~$1.00/g | Synthesized in-house or purchased. |
| N-Bromosuccinimide (NBS) | ~$0.14 - $0.59/g | Safer and easier to handle than Br₂.[9][10][11][12] |
| Acetic Acid | ~$0.14/L | [2][5][6][7] |
| Solvents for Chromatography | ~$40 - $130/L (e.g., Acetonitrile) | [13][14][15][16][17] |
| Yield | 80-90% (for bromination step) | Overall yield depends on the first step. |
| Throughput | Lower | Two-step process, potential for chromatography. |
| Purification | Column chromatography often necessary | Increases time, cost, and waste. |
| Waste | Acetic acid, succinimide, chromatography solvents | Solvent waste can be significant and costly to dispose of.[18][19] |
| Safety | Moderate | NBS is a safer alternative to Br₂. |
| Estimated Cost/gram | ~$5.00 - $10.00 | Highly dependent on the need for chromatography and solvent costs. |
Expertise & Experience Insights: The use of NBS significantly improves the safety profile of the bromination step compared to molecular bromine.[20] This pathway also allows for the synthesis of specifically substituted brominated imidazoles by starting with the appropriately substituted imidazole precursor. However, the overall cost-effectiveness is impacted by the two-step nature of the synthesis and the frequent need for chromatographic purification, which is a major cost driver in pharmaceutical manufacturing due to high solvent consumption and labor intensity.[10]
Pathway 3: Microwave-Assisted Synthesis of Brominated Imidazoles
Modern synthetic techniques like microwave irradiation can significantly accelerate reactions, often leading to higher yields and cleaner product profiles, which can have a profound impact on cost-effectiveness.
Reaction Scheme:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, a halogenated imidazole derivative. By understanding the chemical's hazard profile and adhering to established best practices, laboratories can ensure compliance and maintain a secure working environment.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound (CAS 1632286-16-8) is not widely available, data from closely related compounds, such as 4-Bromo-1H-imidazole, provide critical safety insights.
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3]
Personal Protective Equipment (PPE) and Handling
Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[4]
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust inhalation.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wash hands thoroughly after handling.[4]
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal pathways.
Step-by-Step Segregation and Storage Protocol:
-
Designate a Halogenated Waste Container: Use a clearly labeled, dedicated container for halogenated organic solids. The container should be made of a material compatible with the chemical and have a secure, sealable lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "Halogenated Organic Solids" and the specific chemical name: "this compound."
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation. The SAA should be inspected weekly for any signs of leakage.
-
Container Integrity: Ensure the waste container is always kept closed, except when adding waste. Do not overfill the container.
Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
In Case of a Spill:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.
References
-
PubChem. 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. [Link]
Sources
Personal protective equipment for handling 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Safe Handling Guide: 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
This document provides essential safety and handling protocols for this compound. As a research chemical, comprehensive toxicological data may not be available. Therefore, this guide is built upon the foundational principles of chemical hygiene, treating all substances of unknown toxicity as potentially hazardous.[1][2][3] The procedures outlined below are derived from an analysis of the compound's functional groups—a halogenated imidazole ring, an amine group, and a hydrochloride salt—and are designed to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a risk assessment must be based on its constituent parts and structurally similar molecules.
-
Halogenated Imidazole Core: Brominated aromatic compounds can range from irritants to highly toxic substances. They may cause skin, eye, and respiratory irritation.[4][5]
-
Amine Group (-NH2): Amines are often corrosive and can be irritants to the skin and respiratory system.
-
Hydrochloride Salt (-HCl): This salt form may increase water solubility. Contact with moisture could create acidic conditions, posing a risk of irritation or burns.
-
Unknown Toxicity: Crucially, any compound with an incomplete toxicological profile must be handled as if it were hazardous.[2][6] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that substances of unknown composition or toxicity be treated as hazardous.[2][6]
Based on this analysis, this compound should be presumed to be, at minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.[7][8][9] The selection of PPE must be based on a thorough hazard assessment for the specific tasks being performed.[10]
| Protection Level | Required PPE | Rationale & Causality |
| Primary Containment (Engineering Controls) | Certified Chemical Fume Hood | The primary method to prevent inhalation of airborne particles or aerosols. All weighing and solution preparation must be conducted within a fume hood.[11] |
| Body Protection | Flame-Resistant (e.g., Nomex®) Lab Coat | Provides a barrier against splashes. Must be fully buttoned with sleeves rolled down.[12] Cotton clothing should be worn underneath; synthetic fabrics like polyester can melt and adhere to skin in a fire.[12] |
| Hand Protection | Double Gloving: Disposable Nitrile Gloves | Nitrile gloves offer good resistance to a wide range of chemicals for splash protection.[12] Double gloving is recommended to protect against incidental tears and to allow for safe removal of the outer, contaminated glove.[10] Gloves must be inspected before use and changed immediately upon contamination.[13] |
| Eye & Face Protection | ANSI Z87.1-compliant Safety Goggles | Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[10] |
| (Conditional) Face Protection | Face Shield (worn over goggles) | Required when there is a significant risk of splashing, such as when handling larger volumes (>50 mL) of a solution or during highly exothermic reactions.[10][12] |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[12] |
| (Conditional) Respiratory Protection | NIOSH-approved Respirator | If engineering controls (fume hood) are not feasible or during a large spill cleanup, a respirator may be required.[12] Use requires enrollment in a respiratory protection program, including medical evaluation and fit-testing.[12] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize risk at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[13][14]
Step-by-Step Handling & Experimental Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Perform all weighing of the solid compound inside the fume hood to prevent inhalation of fine powders.
-
Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, decontaminate any surfaces. Wash hands and arms thoroughly with soap and water, even after removing gloves.[13][14]
Emergency & Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste (solid, liquid, and contaminated consumables like gloves and wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Do not pour this chemical down the drain or dispose of it in regular trash. [16] Brominated compounds require specialized disposal, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[17]
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for handling this compound, ensuring safety at every critical control point.
Caption: Safe handling workflow from preparation to disposal.
References
- Enamine. (n.d.). Safety Data Sheet.
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
-
Wainless, I. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Bromo-2-methyl-4-nitro-1H-imidazole.
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- eCFR. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
- EHS. (2025, October 23). How to Choose PPE for Chemical Work.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- American Chemistry Council. (n.d.). Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Fisher Scientific. (2010, November 16). Safety Data Sheet for 4-Bromo-1H-imidazole.
-
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology. Retrieved from [Link]
-
Enamine. (n.d.). Safety Data Sheet for amine hydrochloride. Retrieved from
- BenchChem. (2025, December). Proper Disposal of Neostigmine Bromide: A Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
